1,4-Bis(4-methylstyryl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCASZEAAHJEDAL-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,4-Bis(4-methylstyryl)benzene fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of 1,4-Bis(4-methylstyryl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly fluorescent organic compound that has garnered significant attention within the scientific community. Its robust photophysical characteristics, including a high photoluminescence quantum yield and significant two-photon absorption, make it a compelling candidate for a range of applications in optoelectronics and beyond. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailing its synthesis, photophysical and thermal characteristics, and key applications. The information is presented to support researchers and professionals in leveraging this molecule's unique attributes for advanced material development.
Introduction
This compound, a symmetrical molecule featuring a central benzene ring substituted with two 4-methylstyryl groups, is a notable member of the stilbenoid family of compounds.[1] Its extended π-conjugated system is the primary determinant of its remarkable optical and electronic properties.[1] This guide delves into the core scientific principles and experimental methodologies associated with this compound, offering insights for its application in fields such as organic electronics and photonics.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 76439-00-4 | [1] |
| Molecular Formula | C24H22 | [1] |
| Molecular Weight | 310.44 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Purity | Typically >98.0% (HPLC) | [3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a preferred method due to its high yield and stereoselectivity for the desired E,E-isomer.[2][4][5] This reaction involves the condensation of a phosphonate ylide with an aldehyde.[6]
Horner-Wadsworth-Emmons Synthesis Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
-
Preparation of the Phosphonate Ylide:
-
To a solution of tetraethyl (1,4-phenylenebis(methylene))bis(phosphonate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride or potassium tert-butoxide at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion. The reaction progress can be monitored by observing the cessation of hydrogen gas evolution if sodium hydride is used.
-
-
Olefination Reaction:
-
Slowly add a solution of 4-methylbenzaldehyde (2.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the pure E,E-1,4-Bis(4-methylstyryl)benzene as a white or pale-yellow solid. The water-soluble phosphate byproduct is readily removed during the aqueous work-up.[4]
-
Figure 2: Jablonski diagram illustrating photophysical processes.
Two-Photon Absorption
This compound also exhibits significant two-photon absorption (TPA), a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. [2]This property is crucial for applications in 3D microfabrication, bioimaging, and optical data storage. [1]
Thermal Properties
The thermal stability of this compound is a critical parameter for its processing and long-term performance in devices. [1]
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of materials. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time as the sample is subjected to a controlled temperature program in a controlled atmosphere. For similar polyimide compounds, TGA has shown excellent thermal stability with 5% weight loss temperatures exceeding 500 °C in both nitrogen and air atmospheres. [7] Conceptual Protocol: Thermogravimetric Analysis (TGA)
-
Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs.
Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting and glass transitions. [8]By measuring the difference in heat flow between a sample and a reference as a function of temperature, one can identify these transitions. For a related compound, 1,4-bis(2-methylstyryl)benzene, a melting point of 180-182 °C has been reported. Conceptual Protocol: Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small sample (5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.
-
Cool the sample at a controlled rate.
-
Perform a second heating cycle to observe the thermal history-independent transitions.
-
The melting temperature (Tm) is determined from the peak of the endothermic melting transition.
Applications
The unique properties of this compound make it a valuable material in several advanced applications.
-
Organic Light Emitting Diodes (OLEDs): Its high fluorescence quantum yield makes it an excellent candidate for use as an emissive layer or as a dopant in OLEDs, contributing to the brightness and efficiency of the devices. [1]* Scintillators: The ability of the compound to emit light upon excitation by ionizing radiation makes it a useful scintillator for radiation detection systems. [1][2]* Fluorescent Probes: Its strong fluorescence can be harnessed for applications in chemical sensing and bioimaging. [1]* Two-Photon Absorption Standard: Due to its well-defined TPA cross-section, it is often used as a reference standard in nonlinear optical measurements. [2]
Conclusion
This compound stands out as a highly efficient and versatile organic fluorophore. Its synthesis is well-established, and its fundamental photophysical and thermal properties are well-characterized. The near-unity quantum yield in solution and high solid-state efficiency, coupled with good thermal stability, position it as a key material for the continued development of advanced optoelectronic devices and other cutting-edge technologies. Further research into modifying its structure could lead to even more tailored properties for specific applications.
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An In-depth Technical Guide to the Photoluminescence of 1,4-Bis(4-methylstyryl)benzene
Introduction: Unveiling the Luminescent Core of 1,4-Bis(4-methylstyryl)benzene
This compound (BMSB) is a highly fluorescent organic compound that has garnered significant attention within the scientific community.[1] Its robust photoluminescence, characterized by a high quantum yield, makes it a prime candidate for a multitude of applications in optoelectronics and beyond.[1][2] This guide provides a comprehensive exploration of the photophysical properties of BMSB, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, luminescent characteristics, and the experimental methodologies used for its characterization.
BMSB, a stilbene derivative, possesses a unique molecular architecture comprising a central benzene ring linked to two 4-methylstyryl groups at the 1 and 4 positions.[1] This extended π-conjugated system is the cornerstone of its remarkable optical and electronic properties.[1] The compound typically appears as a white to pale yellowish crystalline powder and is known for its good thermal stability, a crucial attribute for its integration into various devices.[1][2]
Core Photophysical Properties: A Deep Dive into Luminescence
The photoluminescence of BMSB is a multifaceted phenomenon governed by its molecular structure and its interaction with the surrounding environment. Key properties that define its luminescent behavior include its absorption and emission spectra, quantum yield, and its intriguing aggregation-induced emission (AIE) characteristics.
Absorption and Emission Spectra
Like other stilbene-based dyes, BMSB absorbs light in the ultraviolet to visible region of the electromagnetic spectrum.[3] The specific absorption maxima are influenced by the solvent environment.[3] Upon excitation, the molecule transitions to an excited state and subsequently relaxes to the ground state, emitting light in the process. The fluorescence emission of BMSB is typically observed in the blue region of the spectrum. For instance, in cyclohexane, the emission maximum is at 420 nm, while in heptane, it is at 416 nm.[2]
A notable characteristic of BMSB is the spectral shift observed in different physical forms. For example, an aqueous dispersion of BMSB nanocrystals exhibits a blue-shifted absorption spectrum and a red-shifted emission spectrum compared to its solution in tetrahydrofuran (THF).[4][5]
Quantum Yield: A Measure of Efficiency
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. BMSB is distinguished by its exceptionally high photoluminescence efficiency.[2] In a cyclohexane solution, it exhibits a remarkable fluorescence quantum yield of 0.94, indicating that nearly every absorbed photon is re-emitted as fluorescence.[2] This near-unity emission efficiency suggests that non-radiative decay pathways are minimal.[2]
The quantum yield of BMSB is also dependent on its physical state. Single-crystal forms of BMSB have a high photoluminescence quantum efficiency of 89 ± 2%.[2] In contrast, vapor-deposited films show a lower, yet still significant, quantum yield of 54 ± 2%.[2]
| Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Cyclohexane | - | 420[2] | 0.94[2] |
| Heptane | - | 416[6] | - |
| Single Crystal | - | - | 0.89 ± 0.02[2] |
| Vapor-Deposited Film | - | - | 0.54 ± 0.02[2] |
| Nanocrystal Dispersion | Blue-shifted vs. THF solution[4] | Red-shifted vs. THF solution[4] | - |
Aggregation-Induced Emission (AIE): Shining Brighter Together
A fascinating aspect of some stilbene derivatives is the phenomenon of aggregation-induced emission (AIE). Molecules exhibiting AIE are typically weakly or non-emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state.[7] This behavior is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.[7] While the AIE of BMSB itself is not extensively detailed in the provided search results, the behavior of structurally similar compounds suggests that this phenomenon could play a significant role in its solid-state luminescence. The high quantum yield of BMSB in its crystalline form is a strong indicator of AIE or a similar solid-state emission enhancement mechanism.[2]
Experimental Protocols for Photoluminescence Characterization
To accurately assess the photoluminescent properties of BMSB, a series of well-defined experimental protocols are necessary. These protocols ensure the reliability and reproducibility of the obtained data.
UV-Visible Absorption and Photoluminescence Spectroscopy
Objective: To determine the absorption and emission spectra of BMSB in solution and other forms.
Methodology:
-
Sample Preparation: Prepare a dilute solution of BMSB in a suitable spectroscopic grade solvent (e.g., cyclohexane, THF). For solid-state measurements, a thin film can be prepared by vapor deposition or a dispersion of nanocrystals can be used.
-
Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for photoluminescence measurements.[8]
-
Absorption Measurement: Record the absorption spectrum of the sample over a relevant wavelength range to identify the absorption maxima (λ_max).
-
Emission Measurement: Excite the sample at its absorption maximum and record the emission spectrum. The wavelength at which the highest intensity is observed is the emission maximum.
-
Data Analysis: Plot absorbance and fluorescence intensity as a function of wavelength to visualize the spectra.
Relative Photoluminescence Quantum Yield Determination
Objective: To quantify the fluorescence quantum yield of BMSB relative to a known standard.
Causality: The principle behind this method is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[3]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield that absorbs and emits in a similar spectral range as BMSB. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the blue-violet region.
-
Solution Preparation: Prepare a series of dilute solutions of both the BMSB sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of the sample (Φ_x): Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)[3] Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.
-
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the molecular structure of BMSB, a typical experimental workflow, and the proposed mechanism of aggregation-induced emission.
Caption: Molecular structure of this compound (BMSB).
Caption: Proposed mechanism of Aggregation-Induced Emission (AIE).
Caption: Experimental workflow for photoluminescence characterization.
Applications and Future Outlook
The exceptional photoluminescent properties of BMSB make it a highly versatile material with applications spanning several advanced technological fields.
-
Organic Light Emitting Diodes (OLEDs): Its high fluorescence efficiency makes it a suitable candidate for the emissive layer in OLEDs, contributing to brighter and more efficient displays.[1][2]
-
Scintillator Materials: BMSB's ability to emit light upon interaction with ionizing radiation makes it valuable as a scintillator for radiation detection systems.[1][2]
-
Fluorescent Probes: The sensitive nature of its fluorescence to the local environment suggests its potential use as a fluorescent probe in chemical sensing and bioimaging.[1]
-
Two-Photon Absorption: BMSB exhibits significant two-photon absorption, a nonlinear optical property crucial for applications such as 3D microfabrication and high-resolution bio-imaging.[1]
The ongoing research into BMSB and its derivatives continues to unveil new possibilities. The development of BMSB nanocrystals, for instance, opens up avenues for its application in nanotechnology and as a new class of optoelectronic material.[4][5] Further exploration of its aggregation-induced emission properties and the synthesis of new derivatives with tailored photophysical characteristics will undoubtedly expand its utility in cutting-edge technologies.
Conclusion
This compound stands out as a remarkable organic fluorophore with a combination of high quantum yield, good thermal stability, and versatile applicability. This technical guide has provided a comprehensive overview of its core photoluminescent properties, from its fundamental spectral characteristics to the advanced phenomenon of aggregation-induced emission. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers seeking to harness the potential of this luminous molecule. As the demand for advanced optical materials continues to grow, BMSB is poised to play an increasingly important role in the development of next-generation optoelectronic and sensing technologies.
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two-photon absorption cross-section of 1,4-Bis(4-methylstyryl)benzene
An In-Depth Technical Guide to the Two-Photon Absorption Properties of 1,4-Bis(4-methylstyryl)benzene
Introduction: The Significance of a Symmetrical Chromophore
This compound, often abbreviated as Bis-MSB, is a highly conjugated organic molecule belonging to the stilbenoid class of compounds.[1] Characterized by a central benzene ring linked to two 4-methylstyryl groups, its symmetrical, planar structure gives rise to notable photophysical properties, particularly strong fluorescence and significant nonlinear optical behavior.[1][2] While widely recognized for its application as a scintillator, its robust two-photon absorption (TPA) characteristics have positioned it and its derivatives as crucial materials in advanced fields such as optoelectronics, bio-imaging, and 3D microfabrication.[2][3][4] This guide provides a detailed examination of the two-photon absorption cross-section of Bis-MSB, the methodologies for its measurement, and the factors influencing its nonlinear optical response.
Theoretical Framework: Understanding Two-Photon Absorption (TPA)
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of identical or different frequencies to transition from the ground state to an excited electronic state. This contrasts with single-photon absorption, where one photon of higher energy is absorbed to induce the same transition. The probability of TPA is proportional to the square of the incident light intensity, a key feature that enables high spatial confinement of excitation in three dimensions.
The efficiency of this process is quantified by the TPA cross-section (σ₂) , typically expressed in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). A larger TPA cross-section indicates a higher probability of a two-photon absorption event.
For fluorescent molecules, the TPA process is often evaluated by measuring the subsequent fluorescence emission. This gives the two-photon action cross-section (ησ₂) , which is the product of the TPA cross-section (σ₂) and the fluorescence quantum yield (η).[5] This "action cross-section" is a practical measure of a compound's utility in applications like two-photon fluorescence microscopy.[4]
Caption: Simplified Jablonski diagram illustrating the two-photon excitation and subsequent fluorescence relaxation pathway.
TPA Properties of Bis(styryl)benzene Derivatives
While this compound serves as a foundational structure, extensive research has focused on its derivatives to enhance TPA cross-sections for specific applications. The introduction of electron-donating or -withdrawing groups and the modification of the conjugated system can dramatically alter the nonlinear optical properties. The TPA cross-section is also highly dependent on the solvent environment.[6][7][8] A nonmonotonic relationship between solvent polarity and TPA cross-section is often observed, with intermediate polarity solvents sometimes yielding the highest values.[7]
Below is a summary of TPA data for a representative cationic derivative of the 1,4-bis(styryl)benzene core, which highlights the molecule's responsiveness to its environment.
| Compound/Complex | Peak TPA Cross-Section (GM) | Measurement Method | Key Finding | Reference |
| Cationic 1,4-bis(styryl)benzene Derivative (C1) | 200 | TPIF | Base value in aqueous solution. | [4] |
| C1 / β-Cyclodextrin Complex | 400 | TPIF | Encapsulation in β-cyclodextrin doubles the TPA cross-section. | [4] |
| C1 / γ-Cyclodextrin Complex | 460 | TPIF | A larger cyclodextrin cavity further enhances the TPA response. | [4] |
| C1 / (3γ:β)-Cyclodextrin Mixed Complex | 650 | TPIF | A mixed-host system leads to a greater than 3-fold increase in TPA. | [4] |
TPIF: Two-Photon Induced Fluorescence
This data demonstrates a key principle in the design of TPA materials: modifying the molecular environment, such as through encapsulation, can significantly enhance the TPA cross-section by restricting non-radiative decay pathways and altering the electronic structure.[4]
Experimental Protocol: Z-Scan Technique for TPA Measurement
The Z-scan technique is a robust and widely used direct method for determining the TPA cross-section.[3][9] It relies on measuring the intensity-dependent absorption of a tightly focused laser beam as the sample is translated along the beam's propagation axis (the z-axis). This method is particularly valuable as it can simultaneously determine the nonlinear refractive index.[3]
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An In-depth Technical Guide to the Thermal Stability of 1,4-Bis(4-methylstyryl)benzene for Device Applications
Abstract
1,4-Bis(4-methylstyryl)benzene is a promising organic semiconductor recognized for its potential in optoelectronic applications.[1] Its conjugated styrylbenzene core imparts desirable photoluminescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.[2] However, the long-term performance and reliability of such devices are intrinsically linked to the thermal stability of the active materials. This technical guide provides a comprehensive overview of the thermal properties of this compound, offering a foundational understanding for researchers, scientists, and professionals in drug development and materials science. In the absence of extensive publicly available thermal analysis data for this specific compound, this guide synthesizes information on related stilbenoid derivatives, outlines rigorous experimental protocols for thermal characterization, and discusses the critical implications of thermal stability on device fabrication and operational lifetime.
Introduction: The Significance of Thermal Stability in Organic Electronics
Organic semiconductors, while offering advantages such as mechanical flexibility and solution processability, often exhibit lower thermal stability compared to their inorganic counterparts.[3] Elevated temperatures encountered during fabrication processes (e.g., thermal evaporation, annealing) and during device operation can lead to morphological changes, degradation of the active material, and ultimately, device failure.[4][5] Understanding the thermal behavior of materials like this compound is therefore not merely an academic exercise but a critical necessity for the development of robust and commercially viable organic electronic devices.[6]
This guide will focus on two primary techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7] TGA provides information on the decomposition temperature and mass loss of a material as a function of temperature, while DSC is used to identify phase transitions such as melting, crystallization, and glass transitions.[7][8]
Physicochemical Properties and Molecular Structure
To understand the thermal behavior of this compound, it is essential to first consider its molecular structure and fundamental physicochemical properties.
Molecular Structure
This compound is a conjugated molecule featuring a central benzene ring connected to two 4-methylstyryl moieties.[2] This extended π-conjugated system is responsible for its optical and electronic properties.
Caption: Molecular structure of this compound.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₂ | [9] |
| Molecular Weight | 310.43 g/mol | [9] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point (1,4-Bis(2-methylstyryl)benzene) | 180-182 °C | [9] |
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a constant rate. This is crucial for determining the decomposition temperature, which is a key indicator of thermal stability.
Experimental Workflow:
Caption: Standard workflow for TGA analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (ceramic or platinum).
-
Instrument Loading: Place the sample pan into the TGA instrument's furnace.
-
Inert Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Data Analysis: Record the sample mass as a function of temperature. The decomposition temperature (Td) is typically reported as the onset temperature of mass loss or the temperature at which 5% mass loss occurs.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions where heat is absorbed or released.
Experimental Workflow:
Caption: Standard workflow for DSC analysis.
Step-by-Step Protocol:
-
Sample Preparation: Weigh 2-5 mg of the this compound sample into a tared aluminum DSC pan. Hermetically seal the pan to ensure a closed system.
-
Instrument Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Inert Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 30 °C, then heat the sample to a temperature above its expected melting point (e.g., 200 °C, based on the isomer's melting point) at a rate of 10 °C/min. This scan reveals the melting temperature (Tm) and erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 200 °C back to 30 °C at a rate of 10 °C/min. This scan may show an exothermic peak corresponding to the crystallization temperature (Tc).
-
Second Heating Scan: Reheat the sample from 30 °C to 200 °C at 10 °C/min. This scan is used to determine the glass transition temperature (Tg), if present, and provides a more accurate melting point after a controlled cooling cycle.
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic peaks (melting) and exothermic peaks (crystallization), as well as step changes in the baseline (glass transition).
Hypothetical Thermal Profile and Implications for Device Applications
Based on the chemistry of stilbenoid compounds and general principles of organic material stability, a hypothetical thermal profile for this compound can be proposed.
Predicted Thermal Behavior
-
Melting Point (Tm): Expected to be in a similar range to its 2-methyl isomer, likely between 180 °C and 200 °C.
-
Decomposition Temperature (Td): For many organic semiconductors used in OLEDs, the decomposition temperature is ideally above 300 °C to withstand fabrication processes.[11][12] It is plausible that the decomposition of this compound would initiate with the cleavage of the vinyl linkages or the methyl groups at higher temperatures.
-
Glass Transition Temperature (Tg): The presence of a glass transition will depend on the material's ability to form an amorphous solid upon cooling from the melt. A higher Tg is generally desirable for morphological stability in thin films.
Implications for Device Fabrication and Performance
The thermal properties of this compound have direct consequences for its use in electronic devices.
Caption: Relationship between thermal stability and device factors.
-
Fabrication Window: A high decomposition temperature is crucial for processes like thermal evaporation, where the material is heated in a vacuum to be deposited as a thin film. The deposition temperature must be well below the Td to prevent decomposition and ensure the purity of the deposited layer.
-
Morphological Stability: Amorphous thin films are often preferred in OLEDs to avoid grain boundaries that can act as charge traps. A high glass transition temperature (Tg) is beneficial as it indicates that the amorphous morphology will be stable at higher operating temperatures, preventing crystallization that can degrade device performance.[6]
-
Operational Lifetime: During operation, Joule heating can raise the temperature of the device. If the operating temperature approaches the Tg or Td of the material, it can lead to gradual degradation of the film, diffusion of materials between layers, and ultimately, a shortened device lifetime.[13]
Conclusion
While specific experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its characterization and a clear understanding of why such characterization is critical. By employing the detailed TGA and DSC protocols outlined herein, researchers can obtain the necessary data to evaluate its suitability for various device applications. The principles discussed underscore the universal importance of thermal stability in the design and engineering of next-generation organic electronic devices, where performance and longevity are paramount.
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An In-depth Technical Guide to the Solubility of 1,4-Bis(4-methylstyryl)benzene in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of 1,4-Bis(4-methylstyryl)benzene
This compound is a highly conjugated, fluorescent organic compound that has garnered significant interest for its applications in optoelectronic devices, particularly as an emissive material in Organic Light Emitting Diodes (OLEDs) and as a scintillator for radiation detection.[1][2] Its chemical structure, characterized by a central benzene ring linked to two 4-methylstyryl groups, imparts a high degree of molecular symmetry and a nonpolar nature.[1] This inherent nonpolarity is a critical determinant of its solubility in various organic solvents, a parameter that profoundly influences its processability, purification, and ultimately, its performance in advanced material applications.
This technical guide provides a comprehensive overview of the solubility of this compound, addressing the needs of researchers, scientists, and drug development professionals. In the absence of extensive publicly available quantitative solubility data, this guide offers a robust theoretical framework for understanding its solubility characteristics, a qualitative assessment of its solubility in a range of common organic solvents, and a detailed experimental protocol for the precise determination of its solubility.
Theoretical Framework: Understanding the Physicochemical Drivers of Solubility
The solubility of a crystalline organic compound like this compound is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a nonpolar molecule, its solubility is primarily dictated by its ability to form favorable van der Waals interactions with the solvent molecules.
The key physicochemical properties of this compound that influence its solubility include:
-
Molecular Structure: The large, rigid, and symmetrical structure of this compound contributes to strong intermolecular π-π stacking interactions in its crystalline form. A solvent must be capable of overcoming these strong crystal lattice forces to dissolve the compound.
-
Polarity: As a hydrocarbon with no significant permanent dipole moment, this compound is decidedly nonpolar. Therefore, it is expected to exhibit higher solubility in nonpolar organic solvents.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the increased kinetic energy of the solvent molecules enhances their ability to break down the crystal lattice of the solute.
Qualitative Solubility Profile of this compound
Based on the principles of "like dissolves like" and the known nonpolar character of this compound, a qualitative assessment of its solubility in various organic solvents can be made. The following table provides an estimated solubility profile. It is important to note that this is a predictive guide, and experimental verification is crucial.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π interactions with the benzene and styryl groups of the solute. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a good balance of polarity and the ability to engage in van der Waals interactions. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate (likely increases with heat) | The presence of an ether oxygen introduces some polarity, but the overall nonpolar character of the solvent backbone allows for dissolution. The documented solubility of a related isomer in hot dioxane supports this. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | While nonpolar, the lack of aromaticity may result in less favorable interactions compared to aromatic solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Low | The significant dipole moments of these solvents make them less compatible with the nonpolar solute. |
| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | The strong hydrogen bonding networks in these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of crystalline organic compounds.
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Materials:
-
Ensure the this compound is of high purity and in a crystalline form.[1]
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
-
Calibration Curve Generation:
-
Using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system, measure the absorbance or peak area of the standard solutions.
-
Plot a calibration curve of absorbance/peak area versus concentration. This curve will be used to determine the concentration of the saturated solutions.
-
-
Equilibration:
-
In a series of sealed glass vials, add an excess amount of crystalline this compound to a known volume of the selected organic solvent. An excess of solid should be visible.
-
Place the vials in a constant temperature bath or incubator with continuous agitation (e.g., on a shaker or with a magnetic stirrer).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.22 µm) to remove any undissolved microcrystals.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously generated calibration curve.
-
-
Analysis and Calculation:
-
Measure the absorbance or peak area of the diluted sample using the same analytical method as for the calibration curve.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Applications and Implications for Drug Development and Materials Science
A thorough understanding of the solubility of this compound is paramount for its practical application. In the field of organic electronics, solution-based processing techniques such as spin-coating and inkjet printing are often employed to fabricate thin films for OLEDs. The choice of solvent and the concentration of the solution directly impact the morphology and performance of these films.[3][4]
While not a typical pharmaceutical agent, the principles of solubility are central to drug development. For fluorescent probes and other diagnostic agents based on similar molecular scaffolds, solubility in biologically relevant media is a key consideration. The experimental protocol outlined in this guide can be adapted to assess the solubility of such compounds in various physiological mimics.
Conclusion
This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By combining theoretical principles with a practical experimental framework, researchers and professionals are better equipped to handle, process, and apply this important fluorescent material. The provided qualitative solubility profile serves as a valuable starting point, while the detailed experimental protocol empowers users to obtain the precise quantitative data necessary for their specific applications.
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An In-Depth Technical Guide to 1,4-Bis(4-methylstyryl)benzene (CAS 76439-00-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(4-methylstyryl)benzene, identified by CAS number 76439-00-4, is a highly conjugated organic compound belonging to the distyrylbenzene family. Its rigid, planar structure endowed by a central benzene ring connected to two 4-methylstyryl arms gives rise to notable photophysical properties, including strong fluorescence and significant two-photon absorption.[1][2] These characteristics make it a compound of significant interest in the fields of materials science and optoelectronics. This guide provides a comprehensive overview of its core properties, synthesis, characterization, and key applications, with a focus on providing actionable protocols and mechanistic insights for the scientific community.
Introduction and Core Molecular Profile
This compound is a symmetrical molecule whose extended π-conjugated system is the primary determinant of its electronic and optical behaviors.[1] This inherent conjugation facilitates efficient light absorption and subsequent emission, placing it among a class of valuable fluorophores. Its applications are primarily rooted in its ability to convert energy, whether from absorbed photons (photoluminescence) or electrical current (electroluminescence), into visible light.[2] This makes it a valuable material for technologies such as organic light-emitting diodes (OLEDs) and as a wavelength shifter in liquid scintillators for radiation detection.[2]
Molecular Structure
The structure consists of a central phenylene ring linked at the 1 and 4 positions to two (E)-ethene-1,2-diyl units, which are in turn substituted with 4-methylphenyl (p-tolyl) groups.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the fundamental properties of this compound is presented below. High purity, typically above 98%, is crucial for its performance in optoelectronic applications.[1]
| Property | Value | Reference |
| CAS Number | 76439-00-4 | [1][3] |
| Molecular Formula | C₂₄H₂₂ | [1][3] |
| Molecular Weight | 310.44 g/mol | [1] |
| Appearance | White to pale yellowish-white crystalline powder | [1][2] |
| Purity | ≥98.0% (HPLC) | [1][4] |
| Storage Condition | 2-8°C, protected from light | [3] |
Synthesis and Purification
The synthesis of distyrylbenzenes like this compound is most commonly achieved via olefination reactions that form the central double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is particularly favored due to its high stereoselectivity for the desired (E,E)-isomer and the ease of removing its water-soluble phosphate byproduct.[5][6]
Synthetic Pathway: Horner-Wadsworth-Emmons Reaction
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.[5] For this specific molecule, the synthesis proceeds by reacting terephthalaldehyde with the ylide generated from diethyl (4-methylbenzyl)phosphonate.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Detailed Experimental Protocol
This protocol is an illustrative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Causality: Anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by water. NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate.[6]
-
-
Ylide Formation: Slowly add a solution of diethyl (4-methylbenzyl)phosphonate (2.1 equivalents) in anhydrous THF to the NaH suspension at 0°C. Allow the mixture to stir at room temperature for 1 hour.
-
Causality: The acidic α-proton of the phosphonate is removed by the hydride base, generating the highly nucleophilic phosphonate carbanion (ylide).
-
-
Condensation: Cool the resulting ylide solution back to 0°C and add a solution of terephthalaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Causality: The dropwise addition at low temperature controls the exothermic reaction between the carbanion and the aldehyde carbonyls, minimizing side reactions.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the water-soluble sodium diethyl phosphate byproduct, which is a key advantage of the HWE reaction.[6]
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or a mixture of THF/ethanol) to yield the product as a crystalline solid.
-
Causality: Recrystallization is an effective method for removing minor impurities and unreacted starting materials, yielding a product of high crystallinity and purity required for optoelectronic applications.
-
Spectroscopic and Photophysical Properties
The extended π-conjugation in this compound governs its interaction with light. It absorbs strongly in the UV-A region and exhibits intense fluorescence in the blue region of the visible spectrum.
| Photophysical Property | Wavelength / Value | Solvent | Reference |
| Absorption Maximum (λ_abs) | ~350-370 nm | THF / Cyclohexane | [2][7] |
| Emission Maximum (λ_em) | ~416-420 nm | Heptane / Cyclohexane | [2] |
| Key Feature | High Photoluminescence Quantum Yield | N/A | [1] |
| Nonlinear Property | Significant Two-Photon Absorption | N/A | [1][2] |
The peak wavelengths of absorption and emission can be influenced by the solvent environment and the physical state (solution vs. solid or nanocrystal form).[2][8] For instance, nanocrystal dispersions show a red shift in emission compared to solutions in organic solvents.[7][8]
Core Applications
The unique properties of this compound make it a promising material for several advanced applications.
Organic Light-Emitting Diodes (OLEDs)
Due to its high fluorescence efficiency and thermal stability, the compound is a candidate for use as a blue-emitting layer in OLEDs.[1][2] In an OLED device, under an applied voltage, electrons and holes are injected into the organic layers, where they recombine in the emissive layer containing the fluorophore. This recombination forms an excited state (exciton) which then radiatively decays, emitting light at a characteristic wavelength.
Caption: Simplified multilayer structure of an OLED device.
Organic Scintillators
The compound's ability to efficiently convert high-energy radiation (like that from radioactive sources) into detectable photons makes it suitable for use in liquid scintillators.[2] This wavelength-shifting property is crucial for radiation detection applications. A related compound, 1,4-Bis(2-methylstyryl)benzene (Bis-MSB), is a well-established scintillator and standard for fluorescence lifetime measurements, highlighting the utility of this chemical class.[9]
Nanomaterials and Optoelectronics
Recent research has focused on preparing nanocrystals of this compound using techniques like reprecipitation.[7][8] These nanocrystals, with average particle sizes around 60 nm, can be prepared in stable aqueous dispersions and exhibit distinct optical properties from the bulk material, opening avenues for new optoelectronic device fabrication.[7][8]
Characterization and Quality Control
Confirming the identity and purity of synthesized this compound is paramount.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the vinylic protons (with a large coupling constant indicative of the trans-isomer), and the methyl protons.[10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, which is critical for device performance. A purity of >98% is typically required.[4]
-
UV-Visible and Fluorescence Spectroscopy: Confirms the photophysical properties, matching the absorption and emission spectra with literature values.
Safety and Handling
While a full toxicological profile is not extensively documented, standard laboratory precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coats.[11][12]
-
Handling: Avoid contact with skin and eyes and prevent inhalation of the powder by using a well-ventilated area or a fume hood.[11][12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[11]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[11]
Conclusion
This compound is a versatile organic semiconductor with a compelling set of photophysical properties rooted in its highly conjugated molecular structure. Its efficient blue fluorescence, thermal stability, and significant nonlinear optical activity make it a valuable component for research and development in OLEDs, organic scintillators, and advanced nanomaterials. The well-established Horner-Wadsworth-Emmons synthesis provides a reliable route to high-purity material, which is the cornerstone of achieving high-performance devices. As research into organic electronics continues to advance, the precise tuning of molecular structures, as exemplified by this compound, will remain a critical strategy for innovation.
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An In-depth Technical Guide to the Molecular Structure and Conjugation in 1,4-Bis(4-methylstyryl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on 1,4-Bis(4-methylstyryl)benzene. This molecule, with its extended π-conjugated system, serves as a quintessential model for understanding the interplay between molecular structure and photophysical properties. Its significance extends beyond theoretical interest, finding practical applications in the burgeoning fields of organic electronics and advanced materials. This guide is designed to provide a comprehensive overview, from fundamental principles to practical methodologies, to empower researchers in their scientific endeavors. We will delve into the synthesis, structural analysis, and the fascinating consequences of its conjugated nature, offering insights that are both theoretically grounded and experimentally validated.
Molecular Architecture and Synthesis
This compound, with the chemical formula C₂₄H₂₂, is a symmetrical molecule featuring a central benzene ring connected to two 4-methylstyryl moieties at the para positions.[1][2] This arrangement results in an extended π-conjugated system that is largely responsible for its characteristic optical and electronic properties.[1][2] The presence of terminal methyl groups can subtly influence the electronic structure, potentially enhancing properties like two-photon absorption compared to its unsubstituted counterpart.[2]
The synthesis of this compound is most commonly achieved through olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a favored method due to its high stereoselectivity for the desired (E,E)-isomer and the ease of purification.[3][4][5]
The Horner-Wadsworth-Emmons Synthesis: A Strategic Approach
The HWE reaction offers a robust and reliable route to this compound, proceeding through the reaction of a phosphonate-stabilized carbanion with an aldehyde. The key advantages of this method over the traditional Wittig reaction include the use of more nucleophilic carbanions and the formation of a water-soluble phosphate byproduct, which simplifies the purification process.[4][5]
The overall synthetic strategy involves two main stages: the preparation of the bis-phosphonate ester of 1,4-xylene and its subsequent reaction with p-tolualdehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
1,4-Bis(bromomethyl)benzene
-
Triethyl phosphite
-
p-Tolualdehyde
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane
-
Hexane
Stage 1: Synthesis of 1,4-Xylylenebis(diethylphosphonate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(bromomethyl)benzene in an excess of triethyl phosphite.
-
Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, remove the excess triethyl phosphite under reduced pressure. The crude product, 1,4-xylylenebis(diethylphosphonate), is typically an oil and can be used in the next step without further purification.
Stage 2: Synthesis of this compound
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF or THF.
-
To this suspension, add a solution of 1,4-xylylenebis(diethylphosphonate) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for about an hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of p-tolualdehyde in the anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield the pure (E,E)-1,4-Bis(4-methylstyryl)benzene as a crystalline solid.[2][6]
Spectroscopic and Structural Characterization
A thorough understanding of the molecular structure and electronic properties of this compound is paramount for its effective application. This is achieved through a combination of spectroscopic techniques and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound. The symmetry of the molecule simplifies the spectra, leading to a smaller number of distinct signals than would be expected for a less symmetrical isomer.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the central and terminal benzene rings will appear in the aromatic region (typically δ 7.0-7.6 ppm). Due to the symmetry, distinct signals will be observed for the protons on the central ring and the ortho and meta protons on the terminal rings.
-
Vinylic Protons: The protons of the vinylene bridges will give rise to signals in the olefinic region (typically δ 6.9-7.2 ppm). The large coupling constant (J) between these protons is characteristic of a trans-configuration.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.3-2.4 ppm) will correspond to the six equivalent protons of the two methyl groups.
Expected ¹³C NMR Spectral Features:
-
The spectrum will show distinct signals for the different carbon environments in the molecule, including the quaternary carbons, the CH carbons of the aromatic rings and vinylene bridges, and the methyl carbons.
UV-Visible Absorption and Fluorescence Spectroscopy
The extended π-conjugation in this compound governs its interaction with light, leading to strong absorption in the ultraviolet region and intense fluorescence.
The absorption spectrum is characterized by a strong π-π* transition. In a solvent like tetrahydrofuran, the absorption maximum (λ_abs) is typically observed around 359 nm.[2] The emission spectrum shows a distinct fluorescence peak, with the emission maximum (λ_em) being solvent-dependent. For instance, in cyclohexane, the emission maximum is around 420 nm, while in heptane it is at 416 nm.[2]
The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for many of its applications.
| Property | Value | Solvent |
| Absorption Maximum (λ_abs) | ~359 nm | Tetrahydrofuran |
| Emission Maximum (λ_em) | ~420 nm | Cyclohexane |
| Emission Maximum (λ_em) | ~416 nm | Heptane |
| Fluorescence Quantum Yield (Φ_f) | High | Various |
Note: Specific values for the fluorescence quantum yield can vary depending on the solvent and measurement method, but it is generally reported to be high for this class of compounds.[1][2]
X-ray Crystallography and Molecular Geometry
These molecules tend to adopt a nearly planar conformation to maximize π-conjugation. The crystal packing is often characterized by herringbone or π-stacking interactions, which can significantly influence the solid-state photophysical properties. For instance, the crystal structure of 1,4-bis(4-nitrostyryl)benzene, a related compound, shows a centrosymmetric molecule with a slight tilt between the central and outer aromatic rings.[10] The packing is dominated by van der Waals interactions, with stair-like stacking between adjacent aromatic rings.[10] Understanding these packing motifs is crucial for designing materials with desired solid-state emission characteristics.
Caption: Relationship between molecular structure and photophysical properties.
Applications in Advanced Materials
The unique photophysical properties of this compound make it a valuable material in several high-technology applications.
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, this compound and its derivatives are investigated as emissive materials or dopants in OLEDs.[1][2] The high fluorescence quantum yield is a key attribute for achieving high device efficiency.[2]
Mechanism of Electroluminescence:
-
Charge Injection: Under an applied voltage, electrons are injected from the cathode and holes from the anode into the organic layers of the OLED.
-
Charge Transport: These charge carriers migrate through the respective transport layers.
-
Exciton Formation: Electrons and holes meet in the emissive layer to form excitons (electron-hole pairs).
-
Radiative Decay: The excitons in molecules like this compound can radiatively decay, releasing their energy as photons of light. The color of the emitted light is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the emissive molecule.
The rigid and planar structure of this compound helps to minimize non-radiative decay pathways, thus contributing to its high luminescence efficiency.
Scintillator Materials
This compound is also utilized as a wavelength shifter in organic scintillators for the detection of ionizing radiation.[1][2]
Scintillation Mechanism:
-
Excitation: Ionizing radiation (e.g., beta particles, gamma rays) passes through a primary scintillator (often an aromatic solvent) and excites its molecules.
-
Energy Transfer: The excited solvent molecules efficiently transfer their energy to the primary fluorescent dopant.
-
Wavelength Shifting: this compound, acting as a secondary wavelength shifter, absorbs the photons emitted by the primary dopant.
-
Re-emission: It then re-emits this energy as photons of a longer wavelength. This shifting is crucial to match the spectral sensitivity of the photodetector (e.g., a photomultiplier tube) and to minimize self-absorption within the scintillator cocktail.[11]
The high quantum yield and fast fluorescence decay time of this compound are critical for producing a bright and fast scintillation signal.[12]
Conclusion and Future Outlook
This compound stands as a testament to the elegant relationship between molecular design and function. Its highly conjugated and symmetric structure gives rise to a suite of desirable photophysical properties, including strong absorption, high fluorescence quantum yield, and efficient energy transfer capabilities. These attributes have cemented its role as a valuable component in organic electronics and radiation detection technologies.
Future research will likely focus on the synthesis of novel derivatives with tailored properties. By strategically modifying the core structure, it is possible to fine-tune the emission color, enhance two-photon absorption cross-sections, and improve processability and device stability. The continued exploration of this and related molecular scaffolds will undoubtedly pave the way for the next generation of advanced organic materials.
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Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16. [Link]
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MDPI. (2020). Wavelength Shifters for Applications in Liquid Argon Detectors. [Link]
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An In-Depth Technical Guide to the Electronic and Optical Properties of 1,4-Bis(4-methylstyryl)benzene
Foreword: Unveiling the Potential of a Luminescent Workhorse
In the dynamic landscape of organic electronics, the pursuit of high-performance materials is a relentless endeavor. Among the vast array of molecular architectures, oligo(phenylenevinylene)s (OPVs) have carved a significant niche, and within this class, 1,4-Bis(4-methylstyryl)benzene (BMSB) stands out as a molecule of considerable interest. Its robust photoluminescence, favorable processing characteristics, and versatile electronic properties have positioned it as a key building block in a range of optoelectronic applications, from vibrant organic light-emitting diodes (OLEDs) to sensitive scintillation detectors.
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. It moves beyond a mere compilation of data, offering a deep dive into the fundamental electronic and optical properties of BMSB. By elucidating the intricate interplay between its molecular structure and its observed characteristics, this guide aims to empower readers to harness the full potential of this remarkable compound in their research and development efforts. We will explore not only what its properties are, but why they manifest, providing a solid foundation for innovation.
Molecular Architecture and Synthesis: The Foundation of Functionality
The remarkable properties of this compound (BMSB) are intrinsically linked to its molecular structure. BMSB is a symmetrical, conjugated molecule featuring a central benzene ring connected to two styryl moieties at the 1 and 4 positions, each of which is further substituted with a methyl group at the para-position of the terminal phenyl ring.[1] This extended π-conjugated system is the primary determinant of its electronic and optical behavior.
Figure 1: Molecular structure of this compound (BMSB).
The synthesis of BMSB is most commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[2] The HWE reaction typically provides excellent stereoselectivity, yielding the thermodynamically more stable (E,E)-isomer of BMSB, which is crucial for achieving desirable packing in the solid state and, consequently, optimal electronic and optical properties.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of BMSB
This protocol outlines a general procedure for the synthesis of BMSB. Researchers should adapt and optimize the conditions based on their specific laboratory setup and desired scale.
Materials:
-
Terephthalaldehyde
-
Diethyl (4-methylbenzyl)phosphonate
-
Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Phosphonate Ylide:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl (4-methylbenzyl)phosphonate (2.1 equivalents) in anhydrous THF to the suspension via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the solution should become clear, indicating the formation of the phosphonate ylide.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of terephthalaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of methanol to consume any unreacted sodium hydride.
-
Remove the THF under reduced pressure.
-
Add water to the residue and extract the crude product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude BMSB by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to yield a pale yellowish-white crystalline solid.
-
Characterization: The purity and identity of the synthesized BMSB should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Electronic Properties: The Heart of Charge Transport
The performance of BMSB in electronic devices is governed by its fundamental electronic properties, primarily the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as its ability to transport charge carriers (charge carrier mobility).
Frontier Molecular Orbital Energy Levels (HOMO & LUMO)
The HOMO and LUMO energy levels are critical parameters that dictate the efficiency of charge injection and transport in organic electronic devices. The HOMO level corresponds to the ionization potential, representing the energy required to remove an electron from the molecule, and is associated with hole transport. The LUMO level relates to the electron affinity, indicating the energy released when an electron is added, and is associated with electron transport.
Experimentally, these energy levels are often determined using cyclic voltammetry (CV) . By measuring the onset oxidation and reduction potentials of the material, the HOMO and LUMO levels can be estimated relative to a reference standard (e.g., ferrocene/ferrocenium, Fc/Fc⁺).
Figure 2: Generalized energy level diagram for BMSB in an OLED context.
Charge Carrier Mobility
Charge carrier mobility (µ) is a measure of how quickly an electron or hole can move through a material under the influence of an electric field. High mobility is crucial for efficient charge transport and is a key factor in achieving high-performance OLEDs and other electronic devices.
The charge carrier mobility in organic materials like BMSB is highly dependent on the degree of intermolecular order. In the solid state, BMSB molecules can pack in a "herringbone" arrangement, which is common for oligo(phenylenevinylene)s. The efficiency of charge hopping between adjacent molecules is determined by the extent of π-orbital overlap, which is sensitive to the molecular packing.
Experimental techniques to measure charge carrier mobility include the time-of-flight (TOF) method for bulk materials and the fabrication of organic field-effect transistors (OFETs) for thin films. While specific mobility values for BMSB are not widely reported, studies on similar materials suggest that mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs can be expected, with the exact value being highly dependent on the processing conditions and the resulting film morphology. Single-crystal studies of BMSB are crucial for determining its intrinsic mobility limits.
Optical Properties: The Science of Light Emission
The vibrant luminescence of BMSB is its most defining characteristic and is the foundation for its use in light-emitting applications. Its optical properties are best understood by examining its absorption and emission behavior.
Absorption and Emission Spectroscopy
BMSB exhibits strong absorption in the ultraviolet-visible region, corresponding to the π-π* electronic transition of its extended conjugated system. In solution, the absorption and emission spectra are influenced by the solvent polarity.
| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) |
| Tetrahydrofuran | 359 nm[3] | - |
| Cyclohexane | - | 420 nm[3] |
| Heptane | - | 416 nm[3] |
Table 1: Spectroscopic Properties of BMSB in Different Solvents
In the solid state, particularly in the form of nanocrystals or thin films, the optical properties of BMSB can be significantly different from those in solution. Aggregation effects, such as H- or J-aggregation, can lead to shifts in the absorption and emission spectra. For instance, in nanocrystal dispersions, a blue shift in the absorption spectrum and a red shift in the emission spectrum have been observed compared to a tetrahydrofuran solution.[3][4] This is indicative of changes in the intermolecular interactions and the formation of specific aggregate structures.
Photoluminescence Quantum Yield (PLQY)
The photoluminescence quantum yield (Φ_F) is a critical measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. BMSB is known for its exceptionally high PLQY, making it a highly efficient fluorophore.
| State/Solvent | Photoluminescence Quantum Yield (Φ_F) |
| Cyclohexane Solution | 0.94[3] |
| Single Crystal | 0.89 ± 0.02[3] |
| Vapor-Deposited Film | 0.54 ± 0.02[3] |
Table 2: Photoluminescence Quantum Yield of BMSB in Various Forms
The near-unity quantum yield in cyclohexane solution indicates that non-radiative decay pathways are minimal, and the absorbed energy is efficiently converted into emitted light.[3] The high quantum yield is maintained to a large extent even in the solid state, especially in single crystals, which is a testament to the molecule's rigid structure that resists vibrational and rotational modes of non-radiative decay.
Two-Photon Absorption (TPA)
BMSB and its derivatives exhibit significant two-photon absorption (TPA) properties.[1] TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This property is highly valuable for applications such as 3D microfabrication, bioimaging, and optical power limiting. The symmetrical, electron-rich structure of BMSB, with its extended π-system, provides a large TPA cross-section.
Applications in Organic Electronics: From Light Emission to Detection
The excellent electronic and optical properties of BMSB make it a versatile material for a range of applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
BMSB is widely used as a blue-emitting material in OLEDs.[1] Its high photoluminescence quantum yield translates to high electroluminescence efficiency. In an OLED device, BMSB can be used as the emissive layer, either as a neat film or doped into a host material. The choice of device architecture and surrounding charge-transporting layers is crucial for achieving balanced charge injection and efficient recombination within the emissive layer, leading to optimal device performance.
Figure 3: A typical multilayer OLED device structure incorporating BMSB as the emissive layer.
While detailed performance metrics for specific BMSB-based OLEDs are proprietary to device manufacturers, research has shown that derivatives of distyrylbenzene can achieve high brightness and efficiency.[5] The development of blue OLEDs with high efficiency and long operational stability remains a key challenge in the display industry, and materials like BMSB are at the forefront of research efforts to address this.
Scintillator Materials
The ability of BMSB to efficiently convert high-energy radiation into visible light makes it an excellent material for scintillators.[1] When ionizing radiation passes through a scintillating material, it excites the molecules, which then de-excite by emitting photons. BMSB is often used as a wavelength shifter in liquid scintillators, where it absorbs the primary scintillation light from the solvent and re-emits it at longer wavelengths that are more efficiently detected by photomultiplier tubes.
Future Outlook and Conclusion
This compound has established itself as a cornerstone material in the field of organic electronics. Its combination of high luminescence efficiency, good processability, and versatile electronic properties ensures its continued relevance in both academic research and industrial applications.
Future research directions will likely focus on:
-
Molecular Engineering: Fine-tuning the molecular structure of BMSB through the introduction of different substituent groups to modulate its electronic and optical properties for specific applications.
-
Morphology Control: Developing advanced processing techniques to control the solid-state packing of BMSB in thin films to enhance charge carrier mobility and device performance.
-
Device Optimization: Integrating BMSB into novel device architectures to further improve the efficiency and stability of OLEDs and other organic electronic devices.
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1,4-Bis(4-methylstyryl)benzene derivatives and analogs
An In-depth Technical Guide to 1,4-Bis(4-methylstyryl)benzene Derivatives and Analogs
This guide provides a comprehensive technical overview of this compound (BMSB), its derivatives, and analogs. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, fundamental properties, and key applications of this versatile class of stilbenoid compounds. The narrative emphasizes the causal relationships behind experimental choices and methodologies, ensuring both scientific rigor and practical insight.
This compound is a highly conjugated organic molecule characterized by a central benzene ring linked to two 4-methylstyryl groups at the 1 and 4 positions.[1] This structure, belonging to the broader family of stilbenoids, forms the foundation for a class of compounds with remarkable optical and electronic properties.[2] The extended π-conjugation across the molecule is the primary determinant of its strong fluorescence and unique photophysical behaviors, which can be precisely tuned through chemical modification.
The core utility of BMSB and its derivatives stems from their intense fluorescence, high quantum yields, and responsiveness to their environment. These characteristics have led to their widespread application in diverse fields, from being active components in organic light-emitting diodes (OLEDs) and scintillators to serving as sensitive fluorescent probes in biomedical research.[2][3][4] Furthermore, the inherent biological activity of the stilbene framework has opened avenues for their exploration as potential therapeutic agents.[5][6] This guide will explore the synthetic pathways to access these molecules, elucidate their fundamental properties, and detail their most significant applications.
Synthetic Strategies: Accessing the BMSB Core and its Analogs
The synthesis of stilbenoid compounds like BMSB relies on robust carbon-carbon double bond forming reactions. The primary challenge lies in achieving high stereoselectivity, typically favoring the more stable (E,E)-isomer, which possesses superior photophysical properties for most applications. The Horner-Wadsworth-Emmons (HWE) reaction is a preferred method for this purpose due to its high yield and excellent E-selectivity.[1][7]
The Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[7] Compared to the classic Wittig reaction, the HWE modification offers significant advantages: the phosphonate carbanions are more nucleophilic, and the resulting dialkylphosphate byproduct is water-soluble, simplifying purification.[7] The reaction mechanism favors the formation of the thermodynamically stable E-alkene.[8]
A typical synthetic route to (E,E)-1,4-bis(4-methylstyryl)benzene involves the double HWE reaction between terephthalaldehyde and the ylide generated from diethyl (4-methylbenzyl)phosphonate.
Experimental Protocol: Synthesis of this compound via HWE Reaction
This protocol describes a representative synthesis adapted from established methodologies for stilbene formation.[7][9]
Objective: To synthesize (E,E)-1,4-bis(4-methylstyryl)benzene.
Materials:
-
Diethyl (4-methylbenzyl)phosphonate
-
Terephthalaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Ylide Generation: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.2 equivalents). b. Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of diethyl (4-methylbenzyl)phosphonate (2.1 equivalents) in anhydrous THF to the NaH suspension via a dropping funnel. Causality: The strong base (NaH) deprotonates the benzylic carbon of the phosphonate, generating the nucleophilic phosphonate carbanion (ylide) required for the subsequent reaction. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Condensation Reaction: a. Dissolve terephthalaldehyde (1.0 equivalent) in anhydrous THF in a separate flask. b. Add the terephthalaldehyde solution dropwise to the ylide solution at room temperature. Rationale: The nucleophilic carbanion attacks the electrophilic carbonyl carbons of the dialdehyde. c. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: a. Upon completion, cautiously quench the reaction by the slow addition of methanol to destroy any excess NaH. b. Reduce the solvent volume under reduced pressure. c. Add water to the residue, which will precipitate the crude product. The water-soluble phosphate byproduct remains in the aqueous phase. d. Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by cold methanol. e. Recrystallize the crude product from a suitable solvent system (e.g., dioxane or a toluene/ethanol mixture) to yield pure (E,E)-1,4-bis(4-methylstyryl)benzene as a pale yellowish-white crystalline solid.[1][10]
-
Characterization: a. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. b. Verify the melting point, which should be consistent with literature values (approx. 180-182 °C).[4]
Caption: Aggregation-Induced Emission (AIE) mechanism.
Two-Photon Absorption (TPA): TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. [11]BMSB derivatives have been shown to possess significant TPA cross-sections. [1][12][13]This property is highly advantageous for biological imaging, as it allows for the use of near-infrared (NIR) excitation light, which penetrates deeper into biological tissues with less scattering and reduced phototoxicity compared to UV or visible light. [12]
Key Applications
The unique properties of BMSB derivatives make them suitable for a range of high-technology and biomedical applications.
Materials Science: OLEDs and Scintillators
The high solid-state fluorescence efficiency of BMSB derivatives, particularly those exhibiting AIE, makes them excellent candidates for the emissive layer in Organic Light-Emitting Diodes (OLEDs). [3][14]Their chemical structure can be tuned to produce different emission colors, contributing to the development of full-color displays and solid-state lighting.
Additionally, compounds like 1,4-bis(2-methylstyryl)benzene (bis-MSB) are widely used as wavelength shifters in plastic scintillators. [4][15]In this application, they absorb the primary UV light emitted by a scintillating solvent and re-emit it at longer wavelengths (in the blue region), which can be more efficiently detected by photomultiplier tubes.
Biomedical Research: Fluorescent Probes and Therapeutics
The stilbene scaffold is present in many biologically active natural products, and synthetic derivatives often retain or enhance this activity. [5][16][17]BMSB analogs have been investigated for anticancer properties. [16] More prominently, their fluorescent properties are harnessed to create probes for detecting specific analytes or imaging cellular structures. Water-soluble, cationic derivatives of BMSB have been designed as "turn-off" fluorescent probes for detecting heavy metal ions like mercury(II) in aqueous solutions. [18][19]The probe's fluorescence is quenched upon binding to the target ion, providing a sensitive detection mechanism.
Application Protocol: Mercury (II) Detection Using a BMSB-based Fluorescent Probe
This protocol is a conceptual guide based on the principles described for ionic BMSB-based sensors. [18][19] Objective: To detect the presence of Hg²⁺ ions in an aqueous buffer using a water-soluble BMSB derivative probe.
Materials:
-
Stock solution of the fluorescent probe (e.g., an ionic BMSB derivative) in deionized water.
-
A series of standard solutions of HgCl₂ of known concentrations in the same buffer.
-
Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Instrument Setup: a. Set the fluorometer to the predetermined excitation wavelength (λ_ex) for the probe. b. Set the emission scan range to cover the expected emission maximum (λ_em) of the probe.
-
Measurement: a. In a cuvette, add a fixed volume of the buffer solution. b. Add a small, fixed aliquot of the probe stock solution to achieve a final concentration in the nanomolar to low micromolar range. Mix well. c. Record the initial fluorescence spectrum. This is the baseline (F₀). d. Sequentially add small aliquots of the Hg²⁺ standard solutions to the cuvette, mixing thoroughly after each addition. e. Record the fluorescence spectrum after each addition (F).
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum (F) as a function of the Hg²⁺ concentration. A decrease in fluorescence intensity indicates the presence of Hg²⁺. b. Alternatively, plot the quenching efficiency (F₀/F) versus the Hg²⁺ concentration. c. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio, confirming the probe's sensitivity. Validation: The specificity of the probe should be confirmed by performing the same experiment with other metal ions to ensure that only Hg²⁺ induces a significant fluorescence change.
Structure-Property Relationships
The performance of BMSB derivatives can be rationally designed by understanding how structural modifications impact their properties.
-
Electron-Donating/Withdrawing Groups: Attaching electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to the terminal phenyl rings can increase the electron density of the π-system, typically leading to a red-shift (bathochromic shift) in both absorption and emission spectra. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) can cause a blue-shift (hypsochromic shift). [20]* Steric Hindrance: Introducing bulky groups, such as tert-butyl, near the styryl double bonds can restrict intramolecular rotation. [21]This can enhance fluorescence quantum yield by suppressing non-radiative decay pathways and is a key strategy for designing AIE-active molecules. [21]* Planarity and Conjugation Length: Extending the conjugated system, for example by replacing the central benzene ring with a biphenyl or naphthalene unit, generally results in red-shifted emission and can increase the two-photon absorption cross-section. [13]
Caption: Structure-Activity Relationships (SAR) for BMSB derivatives.
Conclusion and Future Outlook
This compound and its analogs represent a powerful and versatile class of stilbenoid compounds. Their robust synthesis, coupled with highly tunable photophysical and electronic properties, has established their importance in materials science and biomedical research. The phenomena of aggregation-induced emission and two-photon absorption are particularly significant, driving the development of next-generation OLEDs, advanced bio-imaging agents, and sensitive chemical sensors.
Future research will likely focus on creating more complex architectures with multifunctional capabilities. This includes designing theranostic agents that combine diagnostic imaging (via fluorescence or TPA) with therapeutic action, and developing "smart" materials whose optical properties respond to multiple external stimuli. As synthetic methodologies become more refined, the potential to create precisely tailored BMSB derivatives for highly specific applications will continue to expand, ensuring their relevance in both academic and industrial research for years to come.
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An In-depth Technical Guide to 1,4-Bis(4-methylstyryl)benzene: From Discovery to Synthetic Mastery
Foreword: The Enduring Luminescence of Stilbenoids
The story of 1,4-Bis(4-methylstyryl)benzene is intrinsically linked to the broader narrative of stilbenoids, a class of organic compounds that have captivated chemists for their remarkable photophysical properties and diverse applications. From their natural occurrence in plants as phytoalexins to their role as foundational materials in the development of optical dyes and scintillators, stilbenoids represent a cornerstone of modern materials science. This guide provides a comprehensive exploration of a particularly notable synthetic stilbenoid, this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its history, synthesis, and key characteristics.
A Historical Perspective: The Rise of Synthetic Stilbenoids
While the first stilbene, resveratrol, was extracted from natural sources in 1940, the mid-20th century saw a surge in the chemical synthesis of novel stilbenoid derivatives.[1] This pursuit was driven by the burgeoning fields of organic electronics and radiation detection, which demanded materials with high fluorescence quantum yields, tunable emission spectra, and robust chemical stability. This compound, a symmetrically substituted distyrylbenzene, emerged from this era of exploration as a highly efficient blue-emitting fluorophore. Its extended π-conjugated system, formed by the two styryl groups linked to a central benzene ring, is the source of its remarkable optical properties.[1]
Core Molecular Attributes
This compound is a pale yellowish-white crystalline solid with the molecular formula C24H22 and a molecular weight of 310.43 g/mol .[2] Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions with (E)-2-(4-methylphenyl)ethenyl groups. This trans configuration of the vinylene bridges is crucial for its planarity and, consequently, its strong fluorescence.
| Property | Value | Reference |
| Molecular Formula | C24H22 | [2] |
| Molecular Weight | 310.43 g/mol | [2] |
| Appearance | Pale yellowish-white crystalline solid | [2] |
| CAS Number | 76439-00-4 |
Synthetic Pathways: A Comparative Analysis
The synthesis of this compound can be achieved through several established olefination reactions. The choice of method often depends on factors such as desired stereoselectivity, availability of starting materials, and scalability. The three most prominent and effective routes are the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Heck coupling reaction.
The Horner-Wadsworth-Emmons (HWE) Reaction: The Path to High Purity
The Horner-Wadsworth-Emmons reaction is a widely favored method for the synthesis of this compound due to its high stereoselectivity for the desired (E,E)-isomer and the ease of purification.[3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. For the synthesis of our target molecule, this translates to the reaction of terephthalaldehyde with two equivalents of a 4-methylbenzylphosphonate.
Causality of Experimental Choices: The use of a phosphonate ester in the HWE reaction, as opposed to the phosphonium salt in the Wittig reaction, offers two key advantages. Firstly, the phosphonate-stabilized carbanion is generally more nucleophilic and less basic than the corresponding Wittig ylide, leading to fewer side reactions. Secondly, the phosphate byproduct of the HWE reaction is water-soluble, allowing for a straightforward aqueous workup to remove it from the reaction mixture, thus simplifying the purification of the final product.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
-
Preparation of the Phosphonate Reagent: Diethyl 4-methylbenzylphosphonate is prepared via the Arbuzov reaction by refluxing 4-methylbenzyl chloride with an excess of triethyl phosphite. The excess triethyl phosphite is removed under reduced pressure.
-
Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexane to remove the oil. Anhydrous tetrahydrofuran (THF) is then added, and the suspension is cooled to 0 °C. Diethyl 4-methylbenzylphosphonate (2.2 equivalents) dissolved in anhydrous THF is added dropwise to the stirred suspension. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the carbanion.
-
Olefination Reaction: A solution of terephthalaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the phosphonate carbanion solution at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexane, to yield pure (E,E)-1,4-Bis(4-methylstyryl)benzene as a crystalline solid.
The Wittig Reaction: The Classic Approach
The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is another cornerstone of alkene synthesis. This method involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of this compound, terephthalaldehyde is reacted with two equivalents of the ylide generated from 4-methylbenzyltriphenylphosphonium halide.
Causality of Experimental Choices: While effective, the Wittig reaction can be less stereoselective than the HWE reaction, sometimes leading to a mixture of (E) and (Z) isomers. The major drawback, however, lies in the purification process. The byproduct, triphenylphosphine oxide, is often difficult to separate from the desired product due to its similar solubility properties. This necessitates more extensive chromatographic purification, which can be less efficient for large-scale synthesis.
Caption: Wittig reaction mechanism.
Detailed Experimental Protocol: Wittig Synthesis
-
Preparation of the Phosphonium Salt: 4-Methylbenzyltriphenylphosphonium bromide is prepared by refluxing a solution of 4-methylbenzyl bromide and triphenylphosphine in a suitable solvent like toluene or acetonitrile. The resulting white precipitate is filtered, washed with a non-polar solvent like diethyl ether, and dried.
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, the phosphonium salt (2.2 equivalents) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) in hexanes (2.2 equivalents) is added dropwise. The formation of the deep red-orange colored ylide indicates a successful deprotonation. The mixture is stirred at this temperature for 30 minutes.
-
Olefination Reaction: A solution of terephthalaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup and Purification: The reaction is quenched by the addition of water. The mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired product from triphenylphosphine oxide.
The Heck Reaction: A Palladium-Catalyzed Approach
The Heck reaction offers a different strategic approach, forming the carbon-carbon double bond through a palladium-catalyzed cross-coupling of an aryl halide with an alkene. To synthesize this compound, one could envision a double Heck reaction between 1,4-divinylbenzene and two equivalents of a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene).
Causality of Experimental Choices: The Heck reaction is particularly advantageous for its high functional group tolerance and its ability to create highly substituted alkenes. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and stereoselectivity. While potentially very efficient, optimizing these conditions can be more complex than for the Wittig or HWE reactions.
Caption: Heck reaction catalytic cycle.
Detailed Experimental Protocol: Heck Coupling
-
Reaction Setup: In a Schlenk flask, palladium(II) acetate (Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine or tri-o-tolylphosphine, 4-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.5 equivalents) are combined.
-
Reactant Addition: The flask is evacuated and backfilled with an inert gas. 1,4-Divinylbenzene (1.0 equivalent), 4-bromotoluene (2.2 equivalents), and an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile are added via syringe.
-
Reaction Execution: The reaction mixture is heated to 80-120 °C and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure product.
Comparative Analysis of Synthetic Routes
| Synthesis Method | Typical Yield | Stereoselectivity | Purification | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | High (>80%) | Excellent (predominantly E,E) | Relatively simple (aqueous workup) | High yield, high stereoselectivity, easy purification | Requires preparation of phosphonate reagent |
| Wittig Reaction | Moderate to High (60-85%) | Good to Excellent (can form Z-isomers) | Challenging (separation from Ph₃P=O) | Widely applicable, well-established | Purification can be difficult, strong base needed |
| Heck Coupling | Good to High (70-90%) | Excellent (predominantly E,E) | Chromatographic purification | High functional group tolerance | Requires expensive palladium catalyst, optimization can be complex |
Photophysical Properties: The Heart of its Functionality
The utility of this compound in optoelectronic applications stems from its exceptional photophysical properties. Its extended conjugated system allows for strong absorption of ultraviolet light and subsequent emission of bright blue fluorescence.
UV-Visible Absorption and Fluorescence Emission
In solution, this compound exhibits a strong absorption maximum (λmax) in the near-UV region, typically around 359 nm in tetrahydrofuran, corresponding to a π-π* electronic transition.[2] Upon excitation, it displays intense fluorescence with emission maxima (λem) that are solvent-dependent. For instance, in cyclohexane, the emission peak is observed at 420 nm, while in heptane it is at 416 nm.[1]
| Solvent/State | Absorption Max (λmax) | Emission Max (λem) | Reference |
| Tetrahydrofuran | 359 nm | - | [2] |
| Cyclohexane | - | 420 nm | [1] |
| Heptane | - | 416 nm | [1] |
| Nanocrystal Dispersion | Blue-shifted from solution | Red-shifted from solution | [4] |
High Photoluminescence Quantum Yield
A key performance metric for a fluorophore is its photoluminescence quantum yield (ΦF), which represents the efficiency of converting absorbed photons into emitted photons. This compound is notable for its exceptionally high quantum yield. In cyclohexane solution, a quantum yield of 0.94 has been reported, indicating minimal non-radiative decay pathways.[1] Even in the solid state as a single crystal, it maintains a high quantum efficiency of 89 ± 2%.[1] This high efficiency in both solution and solid states makes it an attractive material for applications such as organic light-emitting diodes (OLEDs) and solid-state scintillators.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic, vinylic, and methyl protons. The aromatic protons of the central and outer rings typically appear as multiplets in the range of 7.0-7.6 ppm. The vinylic protons of the trans double bonds give rise to a characteristic pair of doublets around 7.1 ppm with a large coupling constant (J ≈ 16 Hz), confirming the (E)-stereochemistry. The methyl protons appear as a sharp singlet at approximately 2.3-2.4 ppm.[5][6]
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the region of 125-140 ppm, with the quaternary carbons appearing at the lower field end of this range. The vinylic carbons typically resonate around 128-130 ppm. The methyl carbons will give a signal at approximately 21 ppm.[5][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands for this compound include:
-
C-H stretching (aromatic and vinylic): ~3020-3080 cm⁻¹
-
C-H stretching (methyl): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and 1500 cm⁻¹
-
C=C stretching (vinylic): ~1650 cm⁻¹
-
C-H out-of-plane bending (trans-vinylene): A strong band around 960-970 cm⁻¹, which is highly characteristic of the trans-disubstituted double bond.
-
C-H out-of-plane bending (1,4-disubstituted benzene): A strong band in the region of 800-840 cm⁻¹.
Applications and Future Outlook
The excellent photophysical properties of this compound have led to its investigation and use in a variety of applications:
-
Organic Light-Emitting Diodes (OLEDs): Its high fluorescence quantum yield and blue emission make it a suitable candidate for the emissive layer in OLEDs.[1]
-
Scintillators: As a wavelength shifter, it can be incorporated into plastic or liquid scintillators for the detection of ionizing radiation.[1]
-
Fluorescent Probes: Its sensitivity to the local environment can be exploited in the design of fluorescent probes for chemical and biological sensing.
The continued exploration of synthetic methodologies to create derivatives of this compound with tailored electronic and photophysical properties will undoubtedly expand its utility in advanced materials and technologies.
References
-
Pervaiz, S. (2003). Resveratrol: from grapevines to mammalian biology. FASEB J., 17(14), 1975-1985. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]
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Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale research letters, 9(1), 16. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). National Institutes of Health. [Link]
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Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023, February 18). National Institutes of Health. [Link]
-
Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. (2013, November). ResearchGate. [Link]
-
A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. (n.d.). ResearchGate. [Link]
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Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022, October 21). National Institutes of Health. [Link]
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Methodological & Application
The Horner-Wadsworth-Emmons Reaction: A Detailed Protocol for the Synthesis of Stilbene Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of stilbene derivatives. This powerful olefination reaction offers a reliable and stereoselective route to (E)-alkenes, making it a cornerstone in the synthesis of various biologically active compounds and materials. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol for a representative stilbene derivative, and discuss key experimental parameters for optimization.
Introduction: The Power and Precision of the HWE Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized chemical transformation in organic synthesis for the formation of carbon-carbon double bonds.[1][2] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity.[1][2][3] This reaction is a significant modification of the Wittig reaction, offering several practical advantages. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1] A key benefit of the HWE reaction is the facile removal of the dialkylphosphate byproduct, which is water-soluble and can be easily separated from the desired alkene product through a simple aqueous extraction.[2][3]
Stilbene and its derivatives are a class of compounds possessing a 1,2-diphenylethylene core structure and are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4] Resveratrol, a naturally occurring stilbenoid, is a well-known example.[5][6][7] The HWE reaction provides an efficient and stereoselective method for the synthesis of these valuable compounds.[4][8]
Mechanistic Overview: A Step-by-Step Look at Alkene Formation
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism, which is crucial for understanding and controlling the reaction outcome.[1][9][10]
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion.[1]
-
Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile and adds to the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step of the reaction.[1]
-
Oxaphosphetane Formation: The resulting intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[9][10]
-
Elimination: The oxaphosphetane intermediate then collapses, leading to the formation of the desired alkene and a water-soluble dialkyl phosphate salt. The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates.[1][9]
Figure 1. Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol: Synthesis of (E)-4-Methoxystilbene
This protocol details the synthesis of (E)-4-methoxystilbene from 4-methoxybenzaldehyde and diethyl benzylphosphonate as a representative example.
Materials and Reagents:
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
4-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon gas inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood and under an inert atmosphere.
-
Tetrahydrofuran is a flammable and potentially peroxide-forming solvent. Use anhydrous THF and handle it in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Figure 2. Experimental workflow for the synthesis of (E)-4-methoxystilbene.
Step-by-Step Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then decant the hexanes. Repeat this washing step twice.
-
Suspend the washed sodium hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension via syringe.
-
Stir the resulting mixture at 0 °C for 30 minutes. The formation of the carbanion is often indicated by the evolution of hydrogen gas and a change in the color of the solution.
-
-
Reaction with the Aldehyde:
-
To the solution of the phosphonate carbanion, add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise via syringe at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Aromatic aldehydes generally produce almost exclusively (E)-alkenes.[1]
-
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The progress of the separation can be monitored by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield (E)-4-methoxystilbene as a solid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.[11]
-
Key Experimental Parameters and Optimization
The success and stereochemical outcome of the Horner-Wadsworth-Emmons reaction can be influenced by several factors. Understanding these parameters allows for the optimization of the reaction for specific stilbene derivatives.
| Parameter | Variation and Effect on Reaction | Typical Conditions for Stilbene Synthesis |
| Phosphonate Reagent | The structure of the phosphonate ester can influence reactivity and stereoselectivity. Electron-withdrawing groups on the phosphonate can accelerate the elimination step.[9] | Diethyl or dimethyl phosphonates are commonly used. |
| Base | The choice of base is critical for the deprotonation of the phosphonate. Strong, non-nucleophilic bases are preferred. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). | NaH in THF or DMF is a standard choice.[2][11] |
| Solvent | Aprotic polar solvents are typically used to solvate the phosphonate carbanion and the reaction intermediates. | Anhydrous THF or DMF are common solvents.[2][11] |
| Temperature | Reaction temperature can affect the rate of reaction and, in some cases, the stereoselectivity. Higher temperatures can sometimes favor the formation of the thermodynamically more stable (E)-isomer.[1] | The reaction is often initiated at 0 °C and then allowed to proceed at room temperature. |
| Aldehyde Substrate | Aromatic aldehydes are excellent substrates for the HWE reaction and generally lead to high yields of the (E)-stilbene derivative.[1] | A wide range of substituted benzaldehydes can be used. |
Conclusion
The Horner-Wadsworth-Emmons reaction is a robust and versatile method for the stereoselective synthesis of (E)-stilbene derivatives. Its operational simplicity, high yields, and the ease of byproduct removal make it an attractive choice for both academic research and industrial applications. By carefully controlling the reaction parameters outlined in this guide, researchers can effectively synthesize a wide array of stilbene derivatives for various applications in drug discovery and materials science.
References
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J. Org. Chem. 1999, 64, 18, 6815–6821. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
- Google Patents.
-
JulietHahn.com. Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. [Link]
-
Wiley-VCH. 1 Stilbenes Preparation and Analysis. [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. [Link]
-
ResearchGate. THE SYNTHESIS OF RESVERATROL. [Link]
-
ResearchGate. Synthesis of Methylated Resveratrol and Analogues by Heck Reactions in Organic and Aqueous Solvents. [Link]
-
ResearchGate. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. [Link]
-
National Institutes of Health. Synthetic approaches toward stilbenes and their related structures. [Link]
-
Griffith Research Online. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. [Link]
- Google Patents.
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PubMed. An improved synthesis of resveratrol. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. [Link]
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Application Notes and Protocols for the Preparation of 1,4-Bis(4-methylstyryl)benzene Nanocrystals by Wet Processing
Introduction: Harnessing the Potential of Organic Nanocrystals
1,4-Bis(4-methylstyryl)benzene (M5), a promising organic semiconductor, has garnered significant attention for its potential applications in optoelectronic devices, owing to its strong photoluminescence and two-photon absorption properties.[1] The performance of such materials is intrinsically linked to their morphology and crystal structure. Wet-chemical processing, particularly the reprecipitation method, offers a versatile and scalable bottom-up approach to fabricate well-defined M5 nanocrystals with controlled size and morphology. This method, also known as solvent displacement or anti-solvent precipitation, involves the rapid mixing of a solution of the organic compound in a "good" solvent with an excess of a "poor" solvent, inducing nucleation and growth of nanocrystals.[2][3] The elegance of this technique lies in its simplicity and the ability to tune the final properties of the nanocrystals by manipulating various experimental parameters.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of M5 nanocrystals via a wet-chemical approach. It details the synthesis of the M5 precursor, the subsequent fabrication of the nanocrystals using the reprecipitation method, and the essential characterization techniques. By elucidating the causality behind the experimental choices, this document aims to equip the reader with a robust and reproducible protocol and a deeper understanding of the underlying scientific principles.
Materials and Equipment
Materials:
-
p-Xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Triethyl phosphite
-
Terephthalaldehyde
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
This compound (M5) - if not synthesizing the precursor
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Schlenk line or inert gas (N2 or Ar) setup
-
Syringes and needles
-
Beakers and graduated cylinders
-
Ultrasonic bath
-
UV-Vis spectrophotometer
-
Fluorometer
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
-
Powder X-ray Diffractometer (PXRD)
Synthesis of this compound (M5) Precursor via Horner-Wadsworth-Emmons Reaction
The synthesis of the M5 precursor is a critical first step. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the stereoselective synthesis of E-alkenes, such as the styryl groups in M5.[4][5][6] The overall synthesis involves two main stages: the preparation of the phosphonate ylide and the subsequent olefination reaction.
Part 1: Synthesis of Diethyl (4-methylbenzyl)phosphonate
-
Bromination of p-Xylene: In a round-bottom flask, dissolve p-xylene and N-bromosuccinimide in carbon tetrachloride. Add a catalytic amount of benzoyl peroxide. Reflux the mixture under an inert atmosphere for several hours. Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and filter off the succinimide. Remove the solvent under reduced pressure to obtain 4-methylbenzyl bromide.
-
Arbuzov Reaction: In a separate flask, heat triethyl phosphite. Add the 4-methylbenzyl bromide dropwise to the heated triethyl phosphite. The reaction is exothermic. Maintain the temperature for a few hours after the addition is complete. The product, diethyl (4-methylbenzyl)phosphonate, can be purified by distillation under reduced pressure.
Part 2: Horner-Wadsworth-Emmons Olefination
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath. Add the diethyl (4-methylbenzyl)phosphonate dropwise to the suspension. Allow the mixture to stir at room temperature for about an hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Olefination: Dissolve terephthalaldehyde in anhydrous THF in a separate flask. Add this solution dropwise to the flask containing the phosphonate carbanion at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/THF) to yield pure this compound (M5).
Preparation of this compound Nanocrystals by Reprecipitation
The reprecipitation method is a facile technique for fabricating organic nanocrystals. The principle relies on the rapid change in solvent environment, leading to supersaturation and subsequent nucleation and growth of the nanocrystals.[2][3]
Detailed Protocol:
-
Preparation of the Stock Solution: Prepare a stock solution of this compound in a "good" solvent such as tetrahydrofuran (THF). A typical concentration is in the range of 1 mM. Ensure the M5 is completely dissolved.
-
Preparation of the Anti-Solvent: In a beaker, place a larger volume of a "poor" solvent, typically deionized water. The volume ratio of the anti-solvent to the stock solution is a critical parameter and is often in the range of 100:1 to 1000:1.
-
Reprecipitation: Vigorously stir the anti-solvent using a magnetic stirrer. Rapidly inject the M5 stock solution into the center of the vortex of the stirring anti-solvent using a syringe. The rapid injection and efficient mixing are crucial for achieving a narrow size distribution of the nanocrystals.
-
Solvent Removal: The resulting suspension will contain the M5 nanocrystals dispersed in a mixture of water and THF. The THF is typically removed by gentle heating under reduced pressure using a rotary evaporator or by dialysis.[7] This step is important as residual solvent can affect the stability of the nanocrystals.
-
Storage: Store the final aqueous dispersion of M5 nanocrystals at a cool and dark place to prevent aggregation and degradation.
Characterization of M5 Nanocrystals
A thorough characterization of the synthesized nanocrystals is essential to understand their properties and ensure reproducibility.
-
UV-Vis Spectroscopy: To determine the optical absorption properties. The absorption spectrum of the nanocrystal dispersion is expected to be blue-shifted compared to the solution in THF due to H-aggregation.[8]
-
Fluorescence Spectroscopy: To analyze the emission properties. The emission spectrum of the nanocrystal dispersion is typically red-shifted compared to the solution, which is a characteristic of J-aggregation or excimer formation.[8]
-
Microscopy (SEM/TEM): To visualize the morphology and determine the size and shape of the nanocrystals.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanocrystals in the dispersion.
-
Zeta Potential Measurement: To assess the surface charge and colloidal stability of the nanocrystal dispersion. A high absolute zeta potential value (e.g., > |30| mV) indicates good stability against aggregation.[8]
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline nature of the prepared nanoparticles.[8]
Table 1: Summary of Expected Quantitative Data for M5 Nanocrystals
| Parameter | Typical Value | Characterization Technique | Reference |
| Average Particle Size (SEM) | ~60 nm | SEM | [8] |
| Hydrodynamic Diameter (DLS) | 80 - 120 nm | DLS | |
| Zeta Potential | -41 mV | Zeta Potential Measurement | [8] |
| Absorption Peak (in water) | ~350 nm (blue-shifted) | UV-Vis Spectroscopy | [8] |
| Emission Peak (in water) | ~450 nm (red-shifted) | Fluorescence Spectroscopy | [8] |
Results and Discussion: The Science Behind the Synthesis
The properties of the M5 nanocrystals are highly dependent on the synthesis parameters. Understanding these relationships is key to controlling the final product.
The concentration of the M5 stock solution influences the nucleation rate. Higher concentrations can lead to a higher number of nuclei, potentially resulting in smaller nanocrystals. The rate of injection of the stock solution into the anti-solvent is also critical. A faster injection rate promotes rapid supersaturation and uniform nucleation, leading to a narrower size distribution. The stirring speed of the anti-solvent ensures efficient mixing and prevents localized high concentrations of the solute, which can lead to the formation of larger, irregular particles. The temperature of the system can affect both the solubility of M5 and the kinetics of nucleation and growth. Finally, the choice of solvent and anti-solvent is paramount, as their miscibility and the difference in solubility of M5 in these two liquids are the driving forces for the reprecipitation process.[2][3][9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Large, irregular particles | 1. Slow injection rate. 2. Inefficient stirring. 3. High concentration of stock solution. | 1. Increase the injection speed. 2. Increase the stirring speed. 3. Decrease the concentration of the stock solution. |
| Broad size distribution | 1. Inefficient mixing. 2. Slow nucleation. | 1. Ensure the injection is into the vortex of the stirring anti-solvent. 2. Consider using a microfluidic device for more controlled mixing. |
| Aggregation of nanocrystals | 1. Low surface charge. 2. Incomplete solvent removal. 3. Improper storage. | 1. Measure the zeta potential; if low, consider adding a stabilizer. 2. Ensure complete removal of THF. 3. Store at a lower temperature and protect from light. |
| Low yield | 1. M5 is too soluble in the solvent/anti-solvent mixture. | 1. Increase the ratio of anti-solvent to solvent. 2. Choose a different anti-solvent in which M5 is less soluble. |
Safety Precautions
-
This compound (M5): May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation. Suspected of causing cancer. May form explosive peroxides upon exposure to air and light.[1][8][2][3][11] Always use in a well-ventilated fume hood, away from ignition sources. Store in a tightly sealed container under an inert atmosphere.
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Corrosive. Handle in a glovebox or under an inert atmosphere.
-
General Precautions: Always wear appropriate PPE. Handle all chemicals in a well-ventilated fume hood. Dispose of chemical waste according to institutional guidelines.
References
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- Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16.
- Ujiiye-Ishii, K., Kwon, E., Kasai, H., Nakanishi, H., & Oikawa, H. (2008). Methodological Features of the Emulsion and Reprecipitation Methods for Organic Nanocrystal Fabrication. Crystal Growth & Design, 8(1), 244–248.
- ResearchGate. (n.d.). (a) Scheme of the reprecipitation method. (b,c) Size controlled organic....
- RSC Publishing. (2025). Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis.
- ResearchGate. (2025). (PDF) Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties.
- ACS Publications. (n.d.). Organic Nanocrystal Fabrication Using the Process of Resonant Second-Harmonic Generation of Light.
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- ResearchGate. (2025). Methodological Features of the Emulsion and Reprecipitation Methods for Organic Nanocrystal Fabrication | Request PDF.
- MDPI. (n.d.). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(MSB), scintillation grade, 99.5%.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
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- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Vastani. (n.d.). Material Safety Data Sheet Tetrahydrofuran.
- Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran.
- Redox. (2023). Safety Data Sheet Tetrahydrofuran Revision 5, Date 04 Aug 2023.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran.
- CDH Fine Chemical. (n.d.). Tetrahydrofuran CAS No 109-99-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- YouTube. (2023). Horner-Wadsworth-Emmons Reaction.
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Application Notes and Protocols for the Bottom-Up Reprecipitation of Organic Nanocrystals
Introduction: Harnessing Solubility for Nanoscale Advantage
The precise engineering of organic materials at the nanoscale is a cornerstone of modern drug development and advanced materials science. Organic nanocrystals, crystalline particles with dimensions typically in the 10-1000 nm range, offer a wealth of advantages, including enhanced dissolution rates, increased saturation solubility, and improved bioavailability for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Among the various fabrication methodologies, the bottom-up reprecipitation technique, also known as the solvent-antisolvent method, stands out for its simplicity, versatility, and scalability.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical execution, and critical parameters of the bottom-up reprecipitation technique for the synthesis of organic nanocrystals. By understanding the fundamental mechanisms and meticulously controlling the experimental variables, researchers can reproducibly generate nanocrystals with tailored sizes, morphologies, and functionalities for a wide array of applications, including oral, injectable, and targeted drug delivery.[5][6]
Theoretical Framework: The Dynamics of Nucleation and Growth
The bottom-up approach to nanocrystal formation begins with the constituent molecules dissolved in a solvent and assembles them into a more ordered, crystalline nanostructure.[7][8] The reprecipitation method masterfully exploits the differential solubility of an organic compound in two miscible liquids: a "good" solvent and a "poor" solvent (or antisolvent).[9]
The process is initiated by the rapid introduction of a concentrated solution of the organic compound (in the good solvent) into the antisolvent, in which the compound is poorly soluble.[3] This abrupt change in the solvent environment induces a state of high supersaturation, the thermodynamic driving force for precipitation.[9] The subsequent formation of nanocrystals is a kinetically controlled process governed by two primary stages: nucleation and crystal growth.[9][10]
-
Nucleation: In this initial phase, dissolved molecules aggregate to form stable nuclei, the embryonic seeds of the future crystals. The rate of nucleation is critically dependent on the degree of supersaturation; a higher supersaturation level generally leads to a higher nucleation rate and, consequently, smaller initial crystals.[9]
-
Crystal Growth: Following nucleation, the newly formed nuclei act as templates for the further deposition of dissolved molecules, leading to an increase in particle size.[9]
The interplay between nucleation and growth rates is paramount in determining the final size and size distribution of the nanocrystals. To achieve a narrow size distribution, it is desirable to have a rapid and uniform nucleation event followed by controlled growth.
Key Experimental Parameters and Their Mechanistic Impact
The success of the reprecipitation technique hinges on the precise control of several experimental parameters. Understanding the causal relationship between these variables and the resulting nanocrystal properties is essential for rational process design and optimization.
| Parameter | Mechanism of Influence | Typical Outcome of Variation |
| Solvent/Antisolvent System | The choice of solvent and antisolvent dictates the solubility of the organic compound and the degree of supersaturation that can be achieved. The miscibility of the two liquids is also crucial for ensuring a homogeneous precipitation environment.[11] | A greater disparity in solubility between the solvent and antisolvent generally leads to higher supersaturation and smaller nanocrystals. |
| Concentration of the Organic Compound | The initial concentration of the organic compound in the solvent directly influences the supersaturation level upon mixing with the antisolvent.[9] | Higher concentrations typically result in higher nucleation rates and smaller nanocrystals, although excessive concentrations can lead to uncontrolled precipitation and aggregation. |
| Solvent to Antisolvent Ratio | This ratio determines the final solvent composition and, consequently, the final solubility of the compound in the mixture.[9] | Increasing the proportion of the antisolvent generally leads to lower final solubility, higher supersaturation, and smaller nanocrystals. |
| Temperature | Temperature affects the solubility of the organic compound, the viscosity of the medium, and the kinetics of nucleation and growth.[12] | The effect of temperature is compound-specific. In many cases, lower temperatures decrease solubility, leading to higher supersaturation and smaller nanocrystals. |
| Mixing Rate and Method | The efficiency and speed of mixing are critical for achieving rapid and uniform supersaturation throughout the system.[3] | Vigorous and rapid mixing promotes homogeneous nucleation and can lead to smaller and more uniformly sized nanocrystals. |
| Presence of Stabilizers | Stabilizers, such as polymers (e.g., PVA, PVP) or surfactants, adsorb onto the surface of the forming nanocrystals, sterically or electrostatically hindering their aggregation and controlling their growth.[13] | The addition of a suitable stabilizer is often crucial for obtaining stable, well-dispersed nanocrystal suspensions. |
Experimental Workflow and Protocols
The following section outlines a general protocol for the bottom-up reprecipitation of organic nanocrystals. It is intended as a starting point and should be optimized for each specific organic compound and desired application.
Materials and Equipment
-
Organic compound of interest
-
"Good" solvent (e.g., acetone, ethanol, tetrahydrofuran)
-
"Poor" solvent/antisolvent (e.g., deionized water, hexane)
-
Stabilizer (optional, e.g., polyvinyl alcohol, polyvinylpyrrolidone, sodium dodecyl sulfate)
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Syringe pump or micropipette
-
Filtration apparatus (for harvesting)
-
Characterization instrumentation (e.g., Dynamic Light Scattering, Scanning Electron Microscopy)
Step-by-Step Protocol
1. Solution Preparation:
-
Organic Solution: Dissolve the organic compound in the "good" solvent to the desired concentration. Ensure complete dissolution, using gentle heating or sonication if necessary. The concentration will be a critical parameter to optimize.
-
Antisolvent Solution: Prepare the antisolvent in a separate container. If a stabilizer is to be used, dissolve it in the antisolvent at the desired concentration.
2. Reprecipitation Process:
-
Place the antisolvent solution in a beaker on a magnetic stirrer and begin stirring at a controlled and vigorous rate.
-
Using a syringe pump for controlled addition or a micropipette for rapid injection, introduce a specific volume of the organic solution into the stirring antisolvent. The rate of addition is a key variable to control.
-
A turbid suspension should form immediately, indicating the formation of nanocrystals.
-
Continue stirring for a defined period to allow the system to equilibrate.
3. Nanocrystal Harvesting and Purification:
-
The method for harvesting the nanocrystals will depend on their stability and the intended downstream application.
-
Centrifugation: For larger nanocrystals, centrifugation followed by removal of the supernatant and redispersion in a suitable medium can be employed.
-
Dialysis: To remove the organic solvent, dialysis against the antisolvent or a buffer can be performed.[14]
-
Freeze-drying (Lyophilization): To obtain a dry powder, the nanocrystal suspension can be freeze-dried, often with the addition of a cryoprotectant.
4. Characterization:
-
A thorough characterization of the prepared nanocrystals is essential to confirm their properties.
-
Particle Size and Size Distribution: Dynamic Light Scattering (DLS) is a common technique for measuring the hydrodynamic diameter and polydispersity index of the nanocrystals in suspension.
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the shape and surface characteristics of the nanocrystals.[15]
-
Crystalline Structure: X-ray Diffraction (XRD) can confirm the crystalline nature of the nanoparticles.[9]
-
Surface Charge: Zeta potential measurements can provide information about the surface charge of the nanocrystals, which is an indicator of their colloidal stability.[16]
Visualizing the Process
Diagram of the Bottom-Up Reprecipitation Workflow
Caption: A schematic overview of the bottom-up reprecipitation workflow.
Logical Relationship of Key Parameters in Nanocrystal Formation
Caption: Interplay of key parameters influencing final nanocrystal size.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large and/or Polydisperse Particles | - Insufficient mixing speed or inefficient mixing method.- Slow addition rate of the organic solution.- Low degree of supersaturation. | - Increase the stirring speed.- Use a more rapid injection method.- Increase the organic compound concentration or the antisolvent ratio. |
| Amorphous Precipitate Instead of Crystals | - The rate of precipitation is too high, preventing molecular ordering.- The compound has a low tendency to crystallize. | - Decrease the concentration of the organic solution.- Slow down the addition rate.- Consider using a different solvent/antisolvent system. |
| Rapid Aggregation and Settling of Particles | - Insufficient stabilization.- High ionic strength of the medium. | - Add or increase the concentration of a suitable stabilizer.- Use deionized water as the antisolvent. |
| No Precipitate Formation | - The compound has some solubility in the antisolvent.- The concentration of the organic compound is too low. | - Choose an antisolvent in which the compound is less soluble.- Increase the concentration of the organic solution. |
Conclusion: A Versatile Tool for Nanoscale Formulation
The bottom-up reprecipitation technique offers a straightforward and effective method for the fabrication of organic nanocrystals. Its simplicity and adaptability make it a valuable tool in both academic research and industrial drug development. By carefully considering the theoretical principles and systematically optimizing the key experimental parameters, researchers can gain precise control over the final nanocrystal properties, thereby unlocking the full potential of these advanced materials for a wide range of applications. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful technique.
References
-
ResearchGate. (2017). Reprecipitation Method for Organic Nanocrystals. Available at: [Link]
-
ResearchGate. (n.d.). (a) Scheme of the reprecipitation method. (b,c) Size controlled organic... Available at: [Link]
-
MDPI. (2020). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. Available at: [Link]
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Dovepress. (2023). Nanocrystalline Drug Delivery Systems for Natural Compounds: Progress, Challenges and Future Opportunities. Available at: [Link]
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ResearchGate. (2022). Preparation of nanoparticles using antisolvent precipitation. Available at: [Link]
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CORE. (n.d.). Nanocrystals for Drug Delivery Applications. Available at: [Link]
-
PubMed Central. (2019). Fabrication of Nanostructures with Bottom-up Approach and Their Utility in Diagnostics, Therapeutics, and Others. Available at: [Link]
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MDPI. (2019). Molecular Bottom-Up Approaches for the Synthesis of Inorganic and Hybrid Nanostructures. Available at: [Link]
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ResearchGate. (2015). Nanoparticle stability: Processing pathways for solvent removal. Available at: [Link]
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ResearchGate. (n.d.). Application of nanocrystals in drug delivery. Available at: [Link]
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ResearchGate. (2018). Methodological Features of the Emulsion and Reprecipitation Methods for Organic Nanocrystal Fabrication. Available at: [Link]
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AZoNano. (2022). Nanocrystal Use for Drug Delivery Systems. Available at: [Link]
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Science.gov. (n.d.). antisolvent precipitation method: Topics by Science.gov. Available at: [Link]
-
L.S.College, Muzaffarpur. (n.d.). Bottom up Synthesis of Nanomaterials. Available at: [Link]
-
IntechOpen. (2021). Top-down and Bottom-up Approaches for Synthesis of Nanoparticles. Available at: [Link]
-
PubMed Central. (2021). Synthesis and characterization of magnetite nanoparticles by co-precipitation method coated with biocompatible compounds and evaluation of in-vitro cytotoxicity. Available at: [Link]
-
PubMed Central. (2023). Anti-solvent precipitation for the preparation of nobiletin nano-particles under ultrasonication-cis/reverse homogenization. Available at: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2022). Nanocrystals in Drug Delivery: An Innovative Approach. Available at: [Link]
-
ResearchGate. (2016). Crystallization and Growth of Colloidal Nanocrystals. Available at: [Link]
-
Longdom Publishing. (n.d.). Nanoparticle Characterization of Traditional Homeopathically-Manufactured Gelsemium sempervirens Medicines and Placebo Controls. Available at: [Link]
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Application Notes and Protocols for the Utilization of 1,4-Bis(4-methylstyryl)benzene in Organic Light-Emitting Diode (OLED) Fabrication
For: Researchers, scientists, and drug development professionals exploring novel materials for optoelectronic applications.
Introduction: The Promise of Stilbenoid Emitters in Blue OLEDs
The quest for efficient, stable, and pure-blue emitting materials is a critical frontier in the advancement of Organic Light-Emitting Diode (OLED) technology. Blue emitters are fundamental for full-color displays and white lighting applications, yet they often present challenges in terms of operational lifetime and color purity.[1] Within the diverse landscape of organic semiconductors, stilbenoid derivatives, characterized by their diarylethene core, have emerged as a promising class of blue-light emitters. 1,4-Bis(4-methylstyryl)benzene, a member of the oligo(phenylenevinylene) family, is a compelling candidate for the emissive layer in blue OLEDs due to its inherent photoluminescent properties and potential for high quantum efficiency.[2][3]
This document provides a comprehensive guide for the integration of this compound into OLED devices. We will delve into the material's fundamental properties, propose a validated device architecture based on established energy level alignments, and provide detailed, step-by-step protocols for both vacuum thermal evaporation and solution-based fabrication methodologies.
Material Properties of this compound
This compound is a conjugated organic molecule with a chemical structure conducive to strong blue fluorescence. Its extended π-conjugation, arising from the stilbene-like structure, allows for efficient radiative recombination of excitons.
Photoluminescent Characteristics
The photoluminescence (PL) spectrum of this compound and its derivatives typically exhibits a strong emission in the blue region of the visible spectrum. The exact emission peak can be influenced by the solvent environment or the solid-state morphology of the thin film.
Electrochemical Properties: HOMO and LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters for designing an efficient OLED device architecture. These levels dictate the efficiency of charge injection from the adjacent transport layers and the confinement of excitons within the emissive layer.
| Property | Value (for DPA-DSB) | Method | Reference |
| HOMO Level | 4.97 eV | Cyclic Voltammetry | |
| LUMO Level | 2.55 eV | Cyclic Voltammetry |
Proposed OLED Device Architecture
An efficient OLED relies on a multi-layered structure to facilitate balanced charge injection, transport, and recombination within the emissive layer. Based on the energy levels of the DPA-DSB analogue and established materials for blue fluorescent OLEDs, we propose the following device architecture:
ITO / HTL / EML (Host:Emitter) / HBL / ETL / Cathode
This architecture is designed to optimize charge balance and confine excitons within the emissive layer, thereby maximizing the electroluminescent quantum efficiency.
Energy Level Diagram
The following diagram illustrates the proposed energy level alignment for the device, showcasing the favorable energetic landscape for charge injection and confinement.
Caption: Proposed energy level diagram for the OLED device.
Experimental Protocols
The following sections provide detailed protocols for the fabrication of OLEDs using this compound as the emissive material. Both vacuum thermal evaporation and solution-based methods are described.
Protocol 1: Vacuum Thermal Evaporation (VTE)
This method is preferred for achieving high-purity, uniform thin films and is the standard for high-performance OLED fabrication.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function of the ITO and improve hole injection.
2. Organic and Metal Deposition: a. Load the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr). b. Load the organic materials (NPB, TSB, this compound, Alq3) and metals (LiF, Al) into separate crucibles. c. Sequentially deposit the layers according to the proposed device architecture: i. Hole Transport Layer (HTL): Deposit N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) to a thickness of 40 nm. ii. Emissive Layer (EML): Co-evaporate 2,5,2',5'-tetrastyryl-biphenyl (TSB) as the host and this compound as the emitter. A doping concentration of 2-5% for the emitter is recommended to balance energy transfer and prevent concentration quenching.[2] The total thickness of the EML should be approximately 30 nm. iii. Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): Deposit Tris(8-hydroxyquinolinato)aluminum (Alq3) to a thickness of 20 nm. Alq3 serves as both an electron transport material and a hole blocking layer due to its deep HOMO level. iv. Electron Injection Layer (EIL): Deposit Lithium Fluoride (LiF) to a thickness of 1 nm. v. Cathode: Deposit Aluminum (Al) to a thickness of 100 nm.
3. Encapsulation: a. Immediately following deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation. b. Apply a UV-curable epoxy to the edges of a glass slide and carefully place it over the device to prevent exposure to atmospheric moisture and oxygen. c. Cure the epoxy with a UV lamp.
Workflow for Vacuum Thermal Evaporation
Caption: Workflow for OLED fabrication via vacuum thermal evaporation.
Protocol 2: Solution-Based Fabrication
Solution-based methods, such as spin-coating, offer a lower-cost and more scalable approach to OLED fabrication. This protocol is suitable for polymeric or soluble small molecule materials.
1. Substrate Preparation: a. Follow the same substrate cleaning and treatment procedure as in the VTE protocol.
2. Layer Deposition by Spin-Coating: a. Hole Injection Layer (HIL): Spin-coat a layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal on a hotplate. b. Hole Transport Layer (HTL): Prepare a solution of a soluble HTL material (e.g., Poly-TPD) in a suitable organic solvent. Spin-coat the HTL solution onto the PEDOT:PSS layer and anneal. c. Emissive Layer (EML): Prepare a solution of a soluble host polymer and this compound in an orthogonal solvent to the HTL. Spin-coat the EML solution and anneal. d. Electron Transport Layer (ETL) and Cathode: Due to the solvent sensitivity of the underlying organic layers, the ETL and cathode are typically deposited via thermal evaporation as described in the VTE protocol.
3. Encapsulation: a. Follow the same encapsulation procedure as in the VTE protocol.
Expected Device Performance
Based on the performance of OLEDs using the structurally similar DPA-DSB emitter in a TSB host, a well-fabricated device incorporating this compound is expected to exhibit the following characteristics:
| Performance Metric | Expected Value | Reference |
| Luminous Efficiency | > 10 cd/A | |
| External Quantum Efficiency (EQE) | > 5% | |
| Color Coordinates (CIE 1931) | (0.15, 0.25) | |
| Emission Peak | ~450-470 nm |
Troubleshooting and Optimization
-
Low Efficiency: This may be due to imbalanced charge injection or poor energy transfer. Adjust the thicknesses of the transport layers and the doping concentration of the emitter in the host.
-
High Turn-on Voltage: This could indicate large energy barriers at the interfaces. Ensure proper material selection for cascading energy levels.
-
Poor Film Morphology: For solution-processed devices, optimize solvent choice, solution concentration, and spin-coating parameters.
-
Device Instability: Ensure rigorous encapsulation to prevent degradation from atmospheric exposure.
Conclusion
This compound presents a viable and promising avenue for the development of high-performance blue OLEDs. By leveraging a well-designed device architecture that promotes efficient charge injection and exciton confinement, and by employing meticulous fabrication techniques, researchers can unlock the potential of this stilbenoid emitter. The protocols and data presented in this application note provide a solid foundation for the successful integration of this compound into next-generation OLED technologies.
References
-
Oligomeric Derivatives Yield Efficient Blue OLED. (2006). Photonics Spectra. [Link]
-
Duan, Y., et al. (2006). Efficient blue organic light-emitting devices based on oligo(phenylenevinylene). Applied Physics Letters, 88(22), 223504. [Link]
-
Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16. [Link]
-
Advances in High-Efficiency Blue OLED Materials. (2024). MDPI. [Link]
Sources
Application Notes and Protocols for 1,4-Bis(4-methylstyryl)benzene as a Blue Emitter in OLEDs
Introduction: The Pursuit of Efficient Blue Emitters in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and flexible form factors. At the heart of this technology lies the emissive layer, where organic molecules generate light upon electrical excitation. While significant progress has been made in developing efficient red and green emitters, the creation of stable and highly efficient blue emitters remains a critical challenge. The higher energy of blue light often leads to faster degradation of organic materials, resulting in shorter device lifetimes and undesirable color shifts over time.
1,4-Bis(4-methylstyryl)benzene is a promising candidate for a blue emitter in OLEDs. This stilbenoid derivative possesses a rigid, conjugated molecular structure that promotes strong blue fluorescence with high quantum yield. Its inherent thermal stability and ability to form uniform thin films make it an attractive material for vacuum deposition processes used in OLED manufacturing. These application notes provide a comprehensive guide for researchers and scientists on the synthesis, characterization, and implementation of this compound in the fabrication of efficient blue OLEDs.
Material Properties of this compound
A thorough understanding of the material's properties is essential for its successful application. The key chemical and photophysical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | |
| Molecular Formula | C₂₄H₂₂ | |
| Molecular Weight | 310.44 g/mol | |
| Appearance | Pale yellowish-white crystalline powder | |
| CAS Number | 76439-00-4 | |
| Absorption Max (λabs) | ~359 nm (in Tetrahydrofuran) | [1] |
| Emission Max (λem) | ~420 nm (in Cyclohexane), ~416 nm (in Heptane) | [2] |
| Melting Point | 180-182 °C | [2] |
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the E-isomer, which is desirable for maximizing conjugation and planarity in OLED emitters.[3][4] This two-step protocol outlines the synthesis of this compound, starting with the preparation of the key bis-phosphonate intermediate via an Arbuzov reaction.
Step 1: Synthesis of Tetraethyl p-xylylene-bis(phosphonate)
This initial step involves the reaction of α,α'-dibromo-p-xylene with an excess of triethyl phosphite in an Arbuzov reaction to yield the corresponding bis-phosphonate.
Materials:
-
α,α'-Dibromo-p-xylene
-
Triethyl phosphite
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with α,α'-dibromo-p-xylene (1 equivalent).
-
Add a significant excess of triethyl phosphite (approximately 3-4 equivalents) to the dropping funnel.
-
Under a positive pressure of inert gas, add the triethyl phosphite dropwise to the α,α'-dibromo-p-xylene at room temperature with vigorous stirring.
-
After the initial exothermic reaction subsides, slowly heat the reaction mixture to reflux (around 120-130 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.
-
The crude product, tetraethyl p-xylylene-bis(phosphonate), is often a viscous oil or a low-melting solid and can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.
Step 2: Horner-Wadsworth-Emmons Olefination
The synthesized bis-phosphonate is then reacted with p-tolualdehyde in the presence of a strong base to yield the final product, this compound.
Materials:
-
Tetraethyl p-xylylene-bis(phosphonate) (from Step 1)
-
p-Tolualdehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Set up a flame-dried three-neck round-bottom flask under a nitrogen/argon atmosphere.
-
Carefully add sodium hydride (2.2 equivalents, washed with anhydrous hexanes to remove mineral oil) to the flask.
-
Add anhydrous THF to the flask to create a slurry.
-
In a separate flask, dissolve tetraethyl p-xylylene-bis(phosphonate) (1 equivalent) in anhydrous THF.
-
Cool the NaH/THF slurry to 0 °C in an ice bath.
-
Slowly add the phosphonate solution to the NaH slurry via a dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the ylide.
-
Dissolve p-tolualdehyde (2.1 equivalents) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the p-tolualdehyde solution.
-
Allow the reaction to stir at room temperature overnight. The formation of a precipitate (the desired product) is expected.
-
After the reaction is complete, cautiously quench the reaction by the slow addition of methanol to consume any unreacted NaH.
-
Add deionized water to the mixture and stir for 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with water and then cold methanol to remove any remaining impurities and the water-soluble phosphate byproduct.
-
Dry the product under vacuum. The resulting pale yellowish-white solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent like toluene or by sublimation.
Protocol 2: Fabrication of a Blue OLED Device
This protocol describes the fabrication of a multilayer OLED using this compound as the blue-emitting dopant in a suitable host material. The device is fabricated by thermal evaporation in a high-vacuum environment.
Device Architecture:
A typical device structure for a blue fluorescent OLED is as follows:
ITO / HTL / EML / ETL / LiF / Al
-
ITO (Indium Tin Oxide): Transparent anode
-
HTL (Hole Transport Layer): Facilitates the transport of holes from the anode.
-
EML (Emissive Layer): Where electron-hole recombination and light emission occur.
-
ETL (Electron Transport Layer): Facilitates the transport of electrons from the cathode.
-
LiF (Lithium Fluoride): Electron injection layer.
-
Al (Aluminum): Cathode.
Materials:
-
Pre-patterned ITO-coated glass substrates
-
Hole Transport Material (HTM): 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB)
-
Emissive Layer Host: 4,4′-Dicarbazolyl-1,1′-biphenyl (CBP) or 2,2′,2″-(Benzene-1,3,5-triyl)tris-[1-phenyl-1H-benzimidazole] (TPBi)[5]
-
Emissive Layer Dopant: this compound
-
Electron Transport Material (ETM): Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Lithium Fluoride (LiF)
-
High-purity Aluminum (Al)
-
Solvents for cleaning (Deionized water, isopropanol, acetone)
Equipment:
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning station (ultrasonic bath)
-
Nitrogen or Argon glovebox for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to the vacuum chamber.
-
-
Thermal Evaporation of Organic and Metal Layers:
-
Mount the substrates in the deposition chamber.
-
Load the organic materials, LiF, and Al into separate evaporation boats.
-
Evacuate the chamber to a pressure of at least 10⁻⁶ Torr.
-
Deposit the layers sequentially according to the parameters in the table below. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) |
| HTL | NPB | 40 | 1-2 |
| EML | CBP:this compound (5%) | 30 | 1-2 |
| ETL | Alq₃ | 20 | 1-2 |
| EIL | LiF | 1 | 0.1-0.2 |
| Cathode | Al | 100 | 5-10 |
-
Encapsulation:
-
After deposition, transfer the devices to an inert atmosphere glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation.
-
Device Characterization and Expected Performance
The performance of the fabricated OLEDs should be characterized to determine their efficiency and color quality.
Characterization Protocols:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a calibrated photodiode or spectroradiometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
Expected Performance:
While specific performance data for OLEDs using this compound is not widely published, based on the performance of similar blue-emitting stilbenoid derivatives, the following is a reasonable expectation for an optimized device.[5]
| Parameter | Expected Value |
| Turn-on Voltage (at 1 cd/m²) | 3.5 - 4.5 V |
| Maximum Luminance | > 5,000 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 3 - 5% |
| CIE 1931 Coordinates (x, y) | (0.15 - 0.16, 0.18 - 0.22) |
| Color | Sky Blue |
Energy Level Diagram and Charge Injection/Transport
The efficient operation of an OLED relies on the appropriate alignment of the energy levels of the different materials to ensure balanced charge injection and transport, and confinement of excitons within the emissive layer.
Conclusion
This compound stands out as a viable blue emitter for OLED applications due to its favorable photophysical properties and thermal stability. The protocols detailed in these application notes provide a solid foundation for the synthesis of this material and its incorporation into efficient blue OLEDs. Further optimization of the device architecture, including the choice of host, hole-transport, and electron-transport materials, can lead to enhanced performance in terms of efficiency, color purity, and operational lifetime, contributing to the advancement of next-generation display and lighting technologies.
References
- Cho, Y.J., Yook, K.S., & Lee, J.Y. (2014). High Efficiency in a Solution-Processed Thermally Activated Delayed-Fluorescence Device Using a Delayed-Fluorescence Emitting Material with Improved Solubility.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
RSC Publishing. (2002). Efficient electroluminescent material for light-emitting diodes from 1,4-distyrylbenzene derivatives. Journal of Materials Chemistry, 12, 47-52. [Link]
-
Organic Syntheses. (n.d.). Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]
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Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16. [Link]
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Mathews, N., et al. (2025). 1,4 bis (2-methylstyryl) benzene: A simple organic thin film with promising optical properties for OLED applications. Progress in Organic Coatings, 209, 109594. [Link]
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Frontiers. (2023). In silico studies of OLED device architectures regarding their efficiency. [Link]
-
Wang, Y., et al. (2013). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. Dyes and Pigments, 99(2), 339-347. [Link]
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ResearchGate. (n.d.). Horner—Wadsworth—Emmons reaction. [Link]
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RSC Publishing. (n.d.). Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices. [Link]
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ResearchGate. (n.d.). Fabricated OLED structure and performance a, b Device architecture for... | Download Scientific Diagram. [Link]
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Bisceglia, J., & Orelli, L. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2222. [Link]
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MDPI. (2022). A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and 1,4-Bis(diphenylamino)benzene. [Link]
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ResearchGate. (n.d.). (a) Layer structures of experimental OLED devices 1, 2, 3 and 4; (b)... | Download Scientific Diagram. [Link]
-
MDPI. (2023). Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. [Link]
-
ResearchGate. (2003). Highly efficient pure blue electroluminescence from 1,4-bis[2-(3-N-ethylcarbazoryl)vinyl]benzene. [Link]
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ResearchGate. (n.d.). High-performance blue electroluminescence devices based on distyrylbenzene derivatives. [Link]
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1,4-Bis(4-methylstyryl)benzene as a fluorescent probe for mercury detection
Application Note & Protocol
Topic: 1,4-Bis(4-methylstyryl)benzene Core Structure as a Highly Emissive Fluorophore for the Selective Detection of Mercury (II) Ions
Abstract & Introduction
Mercury (Hg²⁺), a pervasive and highly toxic heavy metal, poses significant threats to environmental and human health. Its detection requires methods that are not only sensitive and selective but also rapid and accessible. Fluorescence-based chemosensors have emerged as a powerful analytical tool meeting these criteria. This document details the application of a fluorescent probe built upon the this compound scaffold for the selective detection of Hg²⁺ ions.
This compound is a conjugated organic molecule renowned for its exceptional photoluminescence quantum yield and thermal stability.[1] Its rigid, planar structure and extended π-electron system contribute to strong fluorescence emission, making it an ideal core fluorophore for sensor development.[1][2] However, for selective ion detection, the core structure must be functionalized with a specific recognition unit. This guide describes a system wherein the 1,4-bis(styryl)benzene backbone is modified with thioacetal groups. The probe operates on a highly selective, Hg²⁺-promoted thioacetal deprotection mechanism, which disrupts the fluorophore's electronic structure and leads to a measurable decrease in fluorescence intensity ("turn-off" sensing).[3][4]
This application note provides the foundational principles, detailed experimental protocols for probe synthesis and application, and data analysis procedures for researchers in environmental science, analytical chemistry, and materials science.
Principle of Detection: A Mechanism-Based Approach
The detection strategy relies on a chemical reaction-based sensing mechanism rather than simple ion chelation. The core of the sensor is a derivative of 1,4-bis(styryl)benzene, which is highly fluorescent. This core is functionalized with thioacetal moieties.
-
Initial State (Fluorescence "ON"): In its native state, the probe molecule exhibits the characteristic strong fluorescence of the bis(styryl)benzene core. The thioacetal groups do not significantly interfere with the fluorophore's emission properties.
-
Recognition Event: When Hg²⁺ ions are introduced, they selectively coordinate to the sulfur atoms of the thioacetal group. Mercury's high affinity for sulfur (thiophilicity) is the basis for the probe's selectivity.
-
Irreversible Chemical Transformation: This coordination facilitates the hydrolysis (deprotection) of the thioacetal, converting it into an aldehyde group.[3][4]
-
Final State (Fluorescence "OFF"): The resulting aldehyde functionality alters the electronic properties of the conjugated system. This change provides a non-radiative decay pathway for the excited state, leading to a significant and proportional decrease (quenching) of the fluorescence intensity.
This mechanism ensures high selectivity, as only ions capable of promoting this specific deprotection reaction will induce a response.
Caption: Hg²⁺-induced fluorescence quenching mechanism.
Materials and Reagents
-
Compound: this compound (Commercially available[5] or synthesized via Protocol 1)
-
Solvents: Tetrahydrofuran (THF, anhydrous), Acetonitrile (MeCN, HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents for Synthesis (Illustrative): Terephthalaldehyde, (4-methylbenzyl)triphenylphosphonium bromide, Potassium tert-butoxide, N-Bromosuccinimide (NBS), 1,2-Ethanedithiol, p-Toluenesulfonic acid.
-
Metal Salts: HgCl₂, Pb(NO₃)₂, CdCl₂, ZnCl₂, CuCl₂, NiCl₂, CoCl₂, FeCl₃, NaCl, KCl, MgCl₂ (or other suitable salts for selectivity testing).
-
Buffers: HEPES or other suitable non-interfering buffer.
-
Equipment: Spectrofluorometer, UV-Vis Spectrophotometer, pH meter, Analytical balance, Volumetric flasks, Quartz cuvettes (1 cm path length).
Experimental Protocols
Protocol 1: Synthesis of this compound (Parent Fluorophore)
This protocol outlines a Horner-Wadsworth-Emmons reaction, a reliable method for synthesizing stilbene derivatives with high stereoselectivity for the desired E,E-isomer.[2]
-
Prepare the Phosphonate Ylide:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl (4-methylbenzyl)phosphonate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise to generate the ylide. Stir for 30-60 minutes at this temperature. The formation of the ylide is often indicated by a color change.
-
-
Condensation Reaction:
-
In a separate flask, dissolve terephthalaldehyde (1 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a solvent mixture like ethanol/THF to yield this compound as a pale yellowish-white solid.[2]
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Note on Functionalization: To create the active Hg²⁺ probe, the parent fluorophore must be further modified. This typically involves bromination of the terminal methyl groups using NBS, followed by conversion to an aldehyde, and finally protection with a dithiol like 1,2-ethanedithiol to form the thioacetal recognition site.[3][4]
Protocol 2: Preparation of Probe and Metal Ion Solutions
-
Probe Stock Solution (1 mM): Accurately weigh the thioacetal-functionalized probe and dissolve it in HPLC-grade acetonitrile (MeCN) or THF to prepare a 1.0 mM stock solution. Store this solution in the dark at 4 °C.
-
Working Probe Solution (e.g., 10 µM): Dilute the stock solution in the chosen analytical buffer (e.g., 10 mM HEPES in a MeCN/Water 1:1 v/v mixture, pH 7.4) to the final working concentration. The optimal concentration should be determined empirically to give a strong but on-scale fluorescence signal.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of HgCl₂ and other metal salts in deionized water.
-
Metal Ion Working Solutions: Prepare a series of dilutions from the stock solutions using the same analytical buffer as the probe.
Protocol 3: Fluorescence Measurements and Hg²⁺ Titration
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation wavelength (λex). For the bis(styryl)benzene core, this is typically in the range of 350-380 nm.[6]
-
Set the emission wavelength (λem) scan range (e.g., 390-600 nm). The peak emission is expected around 420-450 nm.[2]
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Titration Procedure:
-
Pipette 2.0 mL of the working probe solution (e.g., 10 µM) into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum (this is F₀, the fluorescence in the absence of the quencher).
-
Add small aliquots (e.g., 2-10 µL) of the Hg²⁺ working solution into the cuvette.
-
After each addition, mix gently by inverting the cuvette (or with a micropipette) and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence spectrum. The intensity at the emission maximum will decrease with increasing Hg²⁺ concentration.
-
Continue this process until the fluorescence signal is maximally quenched or plateaus.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 76439-00-4 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. An Ionic 1,4-Bis(styryl)benzene-Based Fluorescent Probe for Mercury(II) Detection in Water via Deprotection of the Thioacetal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 76439-00-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Optoelectronic Devices with 1,4-Bis(4-methylstyryl)benzene
Foreword: The Promise of a Versatile Blue Emitter
1,4-Bis(4-methylstyryl)benzene, commonly referred to as P-MSB or Bis-MSB, has emerged as a significant organic semiconductor for the development of next-generation optoelectronic devices. Its rigid, conjugated structure bestows it with exceptional photoluminescence properties, most notably a strong blue fluorescence, making it a highly sought-after material for applications ranging from vibrant displays to sensitive radiation detectors. This guide provides a comprehensive overview of the material's properties and detailed, field-proven protocols for its integration into organic light-emitting diodes (OLEDs), organic solid-state lasers (OSSLs), and organic scintillators. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice to empower researchers in their pursuit of high-performance devices.
Material Profile: this compound (P-MSB)
P-MSB is a small molecule organic semiconductor characterized by a central benzene ring connected to two methylstyryl groups. This extended π-conjugated system is the source of its strong light-emitting capabilities.
Key Physicochemical and Optoelectronic Properties
A thorough understanding of P-MSB's properties is crucial for designing and fabricating efficient optoelectronic devices. The following table summarizes its key characteristics.
| Property | Value | Significance in Device Fabrication |
| Molecular Formula | C₂₄H₂₂ | Defines the molecular weight and elemental composition. |
| Molecular Weight | 310.44 g/mol | Important for calculating molar concentrations for solutions. |
| Appearance | White to light yellow crystalline powder | Purity can be visually assessed to some extent. |
| Melting Point | 180-183 °C | Indicates thermal stability for processing methods like thermal evaporation. |
| Photoluminescence (PL) Emission Peak | ~420-450 nm (in solution and thin films) | Determines the color of emitted light (blue). |
| Solubility | Soluble in various organic solvents (e.g., toluene, chloroform, THF) | Enables solution-based processing techniques like spin coating. |
| Thermal Stability | Good | Allows for fabrication processes that involve heating, such as thermal evaporation and annealing.[1] |
Foundational Protocols: Material Purification and Thin-Film Deposition
The performance of any optoelectronic device is critically dependent on the purity of the active materials and the quality of the deposited thin films.
Purification of P-MSB by Gradient Sublimation
For high-performance electronic devices, commercially available P-MSB should be purified to remove impurities that can act as charge traps or quenching sites, thereby degrading device efficiency and lifetime. Gradient sublimation is a highly effective method for purifying small molecule organic semiconductors.
Protocol:
-
Apparatus Setup: Place a quartz or glass tube containing the as-received P-MSB powder into a horizontal tube furnace with multiple heating zones.
-
Vacuum Application: Evacuate the tube to a high vacuum (<10⁻⁵ Torr) to facilitate sublimation at lower temperatures and prevent oxidation.
-
Temperature Gradient: Establish a temperature gradient along the furnace. The zone containing the P-MSB should be heated to a temperature slightly below its melting point (e.g., 160-170 °C) to induce sublimation. The other zones should be set to progressively lower temperatures.
-
Sublimation and Deposition: P-MSB will sublime and travel along the temperature gradient, depositing as a highly pure crystalline film in a cooler zone of the tube. Impurities with different sublimation temperatures will deposit in different zones.
-
Collection: After a sufficient period (typically 12-24 hours), cool the furnace to room temperature and carefully collect the purified P-MSB from the desired zone under an inert atmosphere (e.g., in a glovebox).
Thin-Film Deposition Techniques
The choice of deposition technique significantly influences the morphology and, consequently, the performance of the P-MSB thin film.
Spin coating is a cost-effective method for depositing uniform thin films from solution and is well-suited for P-MSB due to its good solubility in common organic solvents.[2]
Protocol:
-
Solution Preparation: Dissolve the purified P-MSB in a suitable solvent (e.g., toluene, chloroform) to the desired concentration (e.g., 5-20 mg/mL). The concentration will directly affect the final film thickness. Ensure the P-MSB is fully dissolved, using gentle heating or sonication if necessary.
-
Substrate Preparation: Thoroughly clean the substrate (e.g., ITO-coated glass, silicon wafer) to ensure good film adhesion and uniformity. A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun and UV-ozone treatment.
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the P-MSB solution onto the center of the substrate.
-
Start the spin coater. A typical two-step program is used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The spinning speed and time are critical parameters for controlling film thickness.
-
-
Annealing: Transfer the coated substrate to a hotplate and anneal at a temperature below the material's glass transition temperature (if applicable) or melting point (e.g., 80-120 °C) to remove residual solvent and improve film morphology.
VTE is a powerful technique for depositing highly uniform and pure thin films of small molecules like P-MSB in a high-vacuum environment.[3][4] This method is particularly advantageous for creating multilayer device structures.
Protocol:
-
Source Preparation: Load the purified P-MSB powder into a suitable evaporation source, such as a quartz or tantalum boat.
-
Substrate Mounting: Mount the cleaned substrates onto a substrate holder in the vacuum chamber, facing the evaporation source.
-
Evacuation: Evacuate the chamber to a high vacuum (typically <10⁻⁶ Torr) to ensure a long mean free path for the evaporated molecules and to minimize contamination.
-
Deposition:
-
Gradually increase the current to the evaporation source to heat the P-MSB. The evaporation temperature for P-MSB is typically below 500°C.[4]
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is 0.1-1 Å/s.
-
Once the desired film thickness is achieved, close the shutter and ramp down the source temperature.
-
-
Cooling: Allow the substrates to cool to room temperature before venting the chamber.
Application Protocol: Fabrication of a Blue-Emitting OLED
P-MSB can be utilized as a blue-emitting layer in OLEDs, either as a neat film or as a dopant in a suitable host material. The following protocol describes the fabrication of a simple multilayer OLED using P-MSB as the emissive layer.
Device Architecture and Workflow
The device will be fabricated on a pre-patterned Indium Tin Oxide (ITO)-coated glass substrate. The structure will be as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) - P-MSB / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Caption: Workflow for the fabrication of a P-MSB based OLED.
Step-by-Step Fabrication Protocol
This protocol assumes the use of vacuum thermal evaporation for all organic layers and the cathode for precise control over layer thickness and purity.
-
Substrate Preparation:
-
Clean a pre-patterned ITO-coated glass substrate (sheet resistance ~15-20 Ω/sq) by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a high-purity nitrogen stream.
-
Treat the substrate with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Layer Deposition (in a high-vacuum thermal evaporator):
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).
-
Emissive Layer (EML): Deposit a 30 nm thick layer of purified this compound (P-MSB).
-
Electron Transport Layer (ETL): Deposit a 20 nm thick layer of tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, encapsulate the device immediately after fabrication. This can be done by sealing a glass coverslip over the device using a UV-curable epoxy resin inside a nitrogen-filled glovebox.
-
-
Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device performance metrics, including turn-on voltage, luminous efficiency, and external quantum efficiency (EQE).
-
Application Protocol: Fabrication of an Organic Solid-State Laser
P-MSB's high photoluminescence quantum yield and optical gain make it a suitable candidate for the active medium in optically pumped organic solid-state lasers.[5] This protocol outlines the fabrication of a distributed feedback (DFB) laser structure.
DFB Laser Principle and Workflow
A DFB laser utilizes a periodic structure (a diffraction grating) to provide optical feedback for laser oscillation. In this protocol, the P-MSB will be deposited onto a substrate with a pre-fabricated grating.
Caption: Workflow for the fabrication of a P-MSB based DFB laser.
Step-by-Step Fabrication Protocol
-
Substrate and Grating Fabrication:
-
Create a periodic grating on a quartz or glass substrate. This can be achieved through techniques like nanoimprint lithography or electron-beam lithography. The grating period (Λ) should be chosen to satisfy the Bragg condition for the desired lasing wavelength (λ_lasing): mλ_lasing = 2n_effΛ, where m is the diffraction order and n_eff is the effective refractive index of the waveguide mode.
-
-
Active Layer Deposition:
-
Deposit a thin film of P-MSB onto the grated substrate using either spin coating or vacuum thermal evaporation as described in sections 2.2.1 and 2.2.2. The film thickness is a critical parameter that affects the waveguide properties and should be optimized (typically in the range of 100-300 nm).
-
-
Optical Pumping and Characterization:
-
Use a pulsed laser, such as a nitrogen laser (337 nm) or a frequency-tripled Nd:YAG laser (355 nm), as the optical pump source.
-
Focus the pump beam onto the surface of the P-MSB film.
-
Collect the emitted light from the edge of the film and analyze it with a spectrometer.
-
As the pump energy is increased, the emission spectrum should narrow significantly at the lasing threshold, indicating the onset of laser oscillation.
-
Measure the lasing threshold, output power, and the full width at half maximum (FWHM) of the laser peak.
-
Application Protocol: Fabrication of a Plastic Scintillator
P-MSB can be used as a wavelength shifter in plastic scintillators for the detection of ionizing radiation. It absorbs the emission from a primary scintillator and re-emits it at a longer wavelength, which is more efficiently detected by photomultiplier tubes (PMTs).
Scintillator Composition and Fabrication Principle
A plastic scintillator is typically composed of a polymer matrix (e.g., polystyrene), a primary fluor, and a secondary fluor (wavelength shifter). In this protocol, P-MSB will act as the secondary fluor.
Caption: Workflow for the fabrication of a P-MSB doped plastic scintillator.
Step-by-Step Fabrication Protocol
-
Monomer and Dopant Preparation:
-
Use purified styrene as the monomer.
-
Select a primary fluor that emits in the absorption range of P-MSB, for example, p-terphenyl (PTP).
-
Use purified P-MSB as the secondary fluor.
-
-
Dopant Dissolution:
-
In a glass container, dissolve the primary and secondary fluors in the styrene monomer. Typical concentrations are 1-2% by weight for the primary fluor and 0.01-0.1% by weight for the secondary fluor. Stir the mixture until all components are completely dissolved.
-
-
Degassing:
-
To remove dissolved oxygen, which can quench the scintillation light, degas the solution by repeated freeze-pump-thaw cycles or by bubbling high-purity argon or nitrogen through the solution.
-
-
Polymerization:
-
Seal the container and place it in a temperature-controlled oven or water bath.
-
Carry out the thermal polymerization of styrene by slowly raising the temperature. A typical polymerization cycle might be: 120 °C for 24 hours, followed by a slow ramp up to 140 °C over 24 hours, and then holding at 140 °C for another 48 hours. The slow, controlled polymerization is crucial to avoid the formation of bubbles and internal stresses.
-
-
Annealing:
-
After polymerization is complete, slowly cool the solid plastic scintillator to room temperature over a period of several days to minimize thermal stress.
-
-
Machining and Polishing:
-
Cut the plastic scintillator to the desired shape and size.
-
Polish the surfaces to an optical finish to maximize light collection.
-
-
Scintillation Testing:
-
Optically couple the scintillator to a PMT.
-
Expose the scintillator to a radioactive source (e.g., ¹³⁷Cs for gamma rays, ⁹⁰Sr for beta particles).
-
Acquire the pulse height spectrum using a multichannel analyzer (MCA) to evaluate the light output and energy resolution of the scintillator.
-
Troubleshooting and Best Practices
-
Purity is Paramount: The performance of all three types of devices is highly sensitive to impurities in the P-MSB. Always use purified material.
-
Solvent Selection: For solution processing, use high-purity, anhydrous solvents to avoid introducing defects and contaminants into the thin film.
-
Atmosphere Control: The fabrication and testing of OLEDs should be carried out in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent degradation of the organic materials and the reactive cathode.
-
Uniformity is Key: For all devices, the uniformity of the active layer thickness is critical for consistent performance across the device area. Optimize deposition parameters to achieve high uniformity.
-
Safety Precautions: Always handle organic solvents and chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
-
Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16. [Link]
-
Korvus Technology. (n.d.). Low-Temperature Thermal Evaporation of Organic Materials. Retrieved from [Link]
-
Mathews, N., et al. (2025). 1,4 bis (2-methylstyryl) benzene: A simple organic thin film with promising optical properties for OLED applications. ResearchGate. [Link]
-
Wieczorek, A. (n.d.). Development of novel plastic scintillators based on polyvinyltoluene for the hybrid J-PET/MR tomograph. Jagiellonian University. [Link]
-
Chenais, S., & Forget, S. (2011). Recent advances in Solid-State Organic Lasers. arXiv. [Link]
-
Lee, J., et al. (2020). Mixed-Host Systems with a Simple Device Structure for Efficient Solution-Processed Organic Light-Emitting Diodes of a Red-Orange TADF Emitter. ACS Omega, 5(5), 2137-2144. [Link]
-
Spin Coating: Process, Applications, Challenges, and Characterization Techniques. (2025). AIDIC - The Italian Association of Chemical Engineering. [Link]
-
Device architectures of yellow and blue p-i-n OLEDs. (n.d.). ResearchGate. [Link]
-
Fabrication and characterization of organic semiconductor based photodetector for optical communication. (n.d.). ResearchGate. [Link]
-
VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials. [Link]
-
Solution processed organic light-emitting devices: structure, device physics and fabrication process. (2022). OE Journals. [Link]
-
Building a Solid State Laser - Pt. 1. (2021, January 3). YouTube. [Link]
-
20.Spin Coating Methodology in detail|Conditions for good quality thin film. (2022, July 17). YouTube. [Link]
-
Novel epoxy‑bPBD‑BisMSB composite plastic scintillator for alpha, beta and gamma radiation detection. (n.d.). ResearchGate. [Link]
-
The Blue Problem: OLED Stability and Degradation Mechanisms. (n.d.). National Center for Biotechnology Information. [Link]
-
Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. (n.d.). Society of Vacuum Coaters. [Link]
- Methods for the continuous production of plastic scintillator materials. (n.d.).
-
1,4-Bis(4-nitrostyryl)benzene. (n.d.). National Center for Biotechnology Information. [Link]
-
Charge Recombination in Phosphorescent Organic Light-Emitting Diode Host–Guest Systems through QM/MM Simulations. (n.d.). DSpace@MIT. [Link]
-
High-efficiency and long-lifetime deep-blue phosphorescent OLEDs using deuterated exciplex-forming host. (n.d.). National Center for Biotechnology Information. [Link]
-
-
(phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate*. (n.d.). Organic Syntheses. [Link]
-
Sources
Application Notes and Protocols for Spin-Coating Thin Films of 1,4-Bis(4-methylstyryl)benzene
Introduction: The Promise of 1,4-Bis(4-methylstyryl)benzene in Organic Optoelectronics
This compound is a highly fluorescent organic semiconductor that has garnered significant interest for its potential applications in optoelectronic devices. Its molecular structure, characterized by a central benzene ring with two methylstyryl groups, results in an extended π-conjugated system. This conjugation is the primary reason for its strong photoluminescent properties and its utility in devices such as organic light-emitting diodes (OLEDs) and organic scintillators. The ability to process this material from solution via techniques like spin-coating makes it an attractive candidate for the fabrication of large-area and flexible electronics.
This document provides a comprehensive guide to the deposition of high-quality thin films of this compound using the spin-coating method. We will delve into the critical parameters that govern film formation, offer a detailed step-by-step protocol, and discuss the scientific principles that underpin these procedures.
Core Principles of Spin-Coating for Organic Small Molecules
Spin-coating is a widely used technique for fabricating uniform thin films from solution. The process involves dispensing a solution onto the center of a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread evenly across the substrate, and the solvent evaporates, leaving behind a thin solid film. The final thickness and morphology of the film are determined by a complex interplay of solution properties and processing parameters.
For organic small molecules like this compound, which have a lower viscosity in solution compared to polymers, careful control over the spin-coating process is crucial to prevent the formation of non-uniform films or aggregates.[1]
Experimental Workflow: From Solution to Characterization
The successful fabrication of a high-quality thin film is a multi-step process that requires meticulous attention to detail at each stage. The following diagram illustrates the general workflow for spin-coating and characterizing this compound thin films.
Caption: Workflow for the fabrication and characterization of this compound thin films.
Detailed Protocol for Spin-Coating this compound
This protocol provides a robust starting point for the fabrication of this compound thin films. Researchers are encouraged to adapt and optimize these parameters based on their specific experimental setup and desired film characteristics.
Part 1: Substrate Cleaning
A pristine substrate surface is paramount for achieving a uniform and defect-free thin film. The following procedure is recommended for glass or silicon substrates.
Materials:
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Nitrogen (N₂) or argon (Ar) gas source with a filter
-
Ultrasonic bath
-
Substrate holder
Procedure:
-
Place the substrates in a substrate holder.
-
Sequentially sonicate the substrates in DI water, acetone, and isopropanol for 15 minutes each.
-
After each sonication step, rinse the substrates thoroughly with DI water.
-
Following the final IPA sonication and DI water rinse, dry the substrates under a stream of high-purity nitrogen or argon gas.
-
For enhanced cleaning and to improve surface wettability, it is highly recommended to treat the substrates with UV-ozone for 10-15 minutes immediately before spin-coating.[2]
Part 2: Solution Preparation
The choice of solvent and the concentration of the solute are critical factors that influence the final film thickness and morphology.[3] this compound is a white crystalline powder. Information suggests its solubility in solvents like dioxane and tetrahydrofuran (THF).[4][5]
Materials:
-
This compound powder
-
Anhydrous tetrahydrofuran (THF) or dioxane
-
Small volume vials
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm pore size, PTFE)
Procedure:
-
Prepare a stock solution of this compound in THF or dioxane. A starting concentration in the range of 5-10 mg/mL is recommended.
-
Gently heat the solution (e.g., to 40-50 °C) while stirring to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
Part 3: Spin-Coating Process
The spin-coating parameters directly control the film thickness and uniformity.[6]
Equipment:
-
Spin-coater
-
Micropipette
Procedure:
-
Place the cleaned substrate onto the chuck of the spin-coater and ensure it is centered.
-
Turn on the vacuum to secure the substrate.
-
Using a micropipette, dispense a sufficient volume of the filtered this compound solution to cover the center of the substrate. A typical volume is 50-100 µL for a 1x1 inch substrate.
-
Start the spin-coater. A two-step process is often beneficial for achieving uniform films:
-
Step 1 (Spread Cycle): 500-1000 rpm for 5-10 seconds. This allows the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): 2000-4000 rpm for 30-60 seconds. This step thins the film to the desired thickness.
-
-
After the spin-coating process is complete, carefully remove the substrate from the chuck.
Part 4: Thermal Annealing
Thermal annealing is a post-deposition treatment that can significantly improve the morphology and optical properties of the thin film.[7] Annealing can promote molecular rearrangement, leading to increased crystallinity and enhanced photoluminescence.
Equipment:
-
Hot plate or vacuum oven
Procedure:
-
Place the substrate with the as-cast film on a hot plate or in a vacuum oven.
-
Anneal the film at a temperature between 80 °C and 120 °C for 10-30 minutes. The optimal temperature and time will depend on the desired film properties and should be determined experimentally. It is advisable to perform annealing in an inert atmosphere (e.g., a glovebox) to prevent degradation of the organic material.
Parameter Optimization and Expected Results
The following table provides a summary of the key spin-coating parameters and their expected influence on the final film properties.
| Parameter | Range | Effect on Film Thickness | Rationale and Expert Insights |
| Solution Concentration | 5 - 20 mg/mL | Thicker | Higher concentration leads to a more viscous solution and more material deposited per unit area. |
| Spin Speed (Thinning) | 1000 - 5000 rpm | Thinner | Higher speeds result in greater centrifugal force, leading to more material being ejected from the substrate. |
| Annealing Temperature | 80 - 150 °C | Minimal | Primarily affects film morphology, crystallinity, and photoluminescent properties.[7] |
| Solvent Choice | THF, Dioxane, Toluene | Varies | Solvent vapor pressure and solubility of the material will significantly impact the drying rate and the resulting film morphology.[3] |
Characterization of this compound Thin Films
Once the thin films are fabricated, their quality and properties should be assessed using appropriate characterization techniques.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, determine the root-mean-square (RMS) roughness, and identify the presence of any aggregates or defects.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum of the thin film and assess its luminescent properties. The peak emission wavelength and quantum yield are key performance indicators.[8]
-
UV-Vis Absorption Spectroscopy: To determine the absorption spectrum of the thin film and identify the electronic transitions.
-
X-ray Diffraction (XRD): To investigate the crystallinity of the film, particularly after thermal annealing.
Trustworthiness and Self-Validation
The protocols outlined in this document are designed to be self-validating. By systematically varying the key parameters (solution concentration, spin speed, and annealing temperature) and observing the resulting changes in film properties through the characterization techniques described above, researchers can establish a robust and reproducible process. For instance, a successful protocol should yield films with low surface roughness (as determined by AFM), high photoluminescence intensity, and consistent thickness across the substrate.
References
-
Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Morphology control strategies for solution-processed organic semiconductor thin films. (2014). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Photoluminescence imaging characterization of thin-film InP. (2015). IEEE Xplore. Retrieved January 18, 2026, from [Link]
-
Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq 3 :C 60 blend Thin Films. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Photoluminescence Characterization of ZnO Thin Films Grown by RF Sputtering. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy. (2011). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
1,4 bis (2-methylstyryl) benzene: A simple organic thin film with promising optical properties for OLED applications. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. (2021). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Packing Modes of Distyrylbenzene Derivatives. (2000). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films. (2019). MDPI. Retrieved January 18, 2026, from [Link]
-
Search Results for "photoluminescence". (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Spin-coating fabrication of high-yield and uniform organic thin-film transistors via a primer template growth. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Thin film crystallization of oligoethylene glycol-benzothieno benzothiophene: Physical vapor deposition versus spin coating. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Thermochromism of 1,4-Bis[2-(4-pyridyl)ethenyl]-benzene Derivatives. (2012). Atlantis Press. Retrieved January 18, 2026, from [Link]
-
Thermal Annealing Effects on the Mechanical Properties of Plasma-Enhanced Chemical Vapor Deposited Silicon Oxide Films. (2000). Scilit. Retrieved January 18, 2026, from [Link]
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- 3. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-双-(2-甲基苯乙烯基)苯 BioReagent, suitable for scintillation, ≥98% (UV) | Sigma-Aldrich [sigmaaldrich.com]
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Troubleshooting & Optimization
improving the fluorescence quantum yield of 1,4-Bis(4-methylstyryl)benzene
Technical Support Center: 1,4-Bis(4-methylstyryl)benzene (BMSB)
Guide Objective: This technical support guide is designed for researchers and scientists encountering challenges with the fluorescence quantum yield (QY) of this compound (BMSB). As a Senior Application Scientist, my goal is to provide a framework for diagnosing issues and implementing robust protocols to maximize fluorescence efficiency, grounded in established photophysical principles.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the most common initial inquiries regarding the fluorescence behavior of BMSB.
Question: What is the expected fluorescence quantum yield of BMSB, and why are my measurements so low?
Answer: this compound, also known as bis-MSB, is a highly efficient fluorophore. Under optimal conditions, its fluorescence quantum yield (QY) is reported to be exceptionally high, approaching unity (Φf ≈ 0.93) in non-polar solvents at specific excitation wavelengths.[1] If your measured QY is significantly lower, it is almost certainly due to environmental factors rather than an inherent property of the molecule itself. The primary culprits are typically solvent effects, aggregation, and the presence of quenchers.
Question: How does the choice of solvent critically impact the fluorescence of BMSB?
Answer: The solvent environment is a dominant factor. BMSB, like other stilbenoid compounds, is sensitive to solvent polarity. Generally, an increase in solvent polarity leads to a decrease in fluorescence quantum yield.[2][3] This occurs because polar solvents can stabilize non-emissive excited states or facilitate non-radiative decay pathways. Furthermore, the viscosity of the solvent plays a role; more viscous environments can restrict the trans-cis isomerization around the double bonds, a major non-radiative decay channel for stilbene-type molecules, thereby increasing the fluorescence QY.[4]
Question: What is Aggregation-Caused Quenching (ACQ) and does it affect BMSB?
Answer: Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorophores at high concentrations or in a solid state exhibit significantly reduced fluorescence. This is due to the formation of non-emissive aggregates (e.g., through π-π stacking), which open up efficient pathways for non-radiative decay. BMSB is known to be susceptible to ACQ. Studies have shown that the formation of microaggregates in certain solvent mixtures can lead to fluorescence quenching.[5] Therefore, if you observe a drop in fluorescence upon increasing concentration or when creating a solid film, ACQ is the likely cause.
Question: Can aggregation ever improve the fluorescence of BMSB?
Answer: This is an excellent question that leads to the concept of Aggregation-Induced Emission (AIE). While random aggregation of BMSB often causes quenching, forming highly ordered, crystalline nanostructures can restrict intramolecular rotations—the very motions that cause non-radiative decay in solution. This restriction can force the excited state to decay radiatively, significantly enhancing solid-state emission. Researchers have successfully prepared BMSB nanocrystals with distinct and useful optical properties compared to the dissolved molecule.[6][7] This makes controlled aggregation a viable strategy for improving QY in the solid state.
Section 2: Troubleshooting Guide: Diagnosing and Solving Low Quantum Yield
This guide provides a systematic approach to identifying and resolving common experimental issues.
Problem 1: Low Quantum Yield in Dilute Solution
Q: My QY for BMSB is below 0.5 in a dilute solution of Tetrahydrofuran (THF). What are the immediate troubleshooting steps?
A: A low QY in a dilute, non-polar to moderately polar solvent like THF points to three primary issues:
-
Oxygen Quenching: Dissolved molecular oxygen is a highly efficient collisional quencher of fluorescence. Its presence can drastically reduce the measured QY.[1]
-
Solvent Impurities: Trace impurities in the solvent, such as water or other protic or electron-donating species, can interact with the excited state of BMSB and introduce non-radiative decay pathways.
-
Concentration Effects: Even at what seems like a "dilute" concentration, nano-aggregation can begin to occur, especially if the solvent is not ideal.
Caption: Workflow for troubleshooting low QY in dilute solutions.
Problem 2: Fluorescence Loss in the Solid State or at High Concentrations
Q: My BMSB sample fluoresces brightly in dilute cyclohexane, but when I cast it into a polymer film (e.g., PMMA) or create a concentrated solution, the emission almost disappears. Why?
A: This is a classic presentation of Aggregation-Caused Quenching (ACQ). In a concentrated or solid-state environment, the BMSB molecules are forced into close proximity. If they arrange in a disordered manner, strong intermolecular π-π interactions create excimer states that decay non-radiatively, effectively killing the fluorescence. Doping BMSB into a polymer matrix like PMMA can still result in the formation of these quenched aggregates.[8]
Caption: Simplified Jablonski diagram for BMSB showing key decay pathways.
To overcome ACQ, the goal is to prevent disordered aggregation and instead promote the formation of emissive, ordered structures. This leads to the protocols in the next section.
Section 3: Protocols for Quantum Yield Enhancement
Here, we provide actionable, step-by-step methodologies to maximize the QY of BMSB.
Method 1: Protocol for Optimizing the Solution Environment
This protocol is foundational and should be performed to establish a reliable baseline measurement.
Objective: To measure the QY of BMSB under conditions that minimize quenching.
Materials:
-
BMSB
-
High-purity, spectroscopic grade, anhydrous non-polar solvent (e.g., cyclohexane, heptane)
-
Fluorescence quantum yield standard with known QY in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ is a common standard, but a solvent-matched standard is ideal)
-
Fluorometer and UV-Vis Spectrophotometer
-
Schlenk line or glovebox for degassing
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both BMSB and the reference standard in the chosen solvent. Ensure the concentration is low enough that the absorbance at the excitation wavelength is less than 0.1 to avoid inner filter effects.
-
Degas Solutions: Transfer aliquots of the sample and standard solutions to fluorescence cuvettes. Degas them thoroughly. The preferred method is three cycles of freeze-pump-thaw. Alternatively, bubble with high-purity nitrogen or argon for at least 15-20 minutes.
-
Measure Absorbance: Immediately after degassing, measure the UV-Vis absorbance spectra of the sample and the standard. Record the absorbance value at the excitation wavelength (A).
-
Measure Fluorescence: Using the same excitation wavelength, measure the fluorescence emission spectra for both the sample and the standard. Ensure experimental settings (e.g., slit widths) are identical.
-
Calculate Quantum Yield: Integrate the area under the emission curve for both the sample (I) and the standard. The QY (Φ) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where η is the refractive index of the solvent. If the same solvent is used for both, this term cancels out.
Validation Checkpoint: The QY of BMSB in degassed cyclohexane or heptane should be >0.9.[1][9] If not, re-verify solvent purity and the degassing procedure.
Method 2: Protocol for Preparing Emissive Nanocrystals (AIE Strategy)
This protocol uses a reprecipitation method to create ordered BMSB nanocrystals that can exhibit enhanced solid-state fluorescence.[6][7]
Objective: To overcome ACQ by forming crystalline nanoparticles with high QY.
Materials:
-
BMSB
-
"Good" solvent: Tetrahydrofuran (THF), high purity
-
"Poor" solvent: Deionized water
-
Bath sonicator
Procedure:
-
Prepare a Concentrated Solution: Dissolve BMSB in THF to create a concentrated stock solution (e.g., 1 mM).
-
Initiate Reprecipitation: Vigorously stir a volume of deionized water (the "poor" solvent).
-
Inject and Aggregate: Rapidly inject a small volume of the concentrated BMSB/THF solution into the stirring water. The THF-to-water ratio is critical; start with a ratio of 1:99 (v/v). You should observe the immediate formation of a cloudy or opalescent suspension.
-
Stabilize Nanoparticles: Briefly sonicate the aqueous dispersion (e.g., 1-2 minutes) to break up larger agglomerates and create a more monodisperse suspension.
-
Characterize the Dispersion:
-
Fluorescence: Measure the fluorescence spectrum of the aqueous dispersion. A significant increase in intensity and a potential red-shift compared to the THF solution indicates successful formation of AIE-active nanoparticles.[6]
-
(Optional) Dynamic Light Scattering (DLS): Use DLS to confirm the presence of nanoparticles and determine their average size. Sizes around 60-70 nm have been reported.[6][7]
-
(Optional) Scanning Electron Microscopy (SEM): To visualize the morphology of the nanocrystals, drop-cast the dispersion onto a silicon wafer, allow it to dry, and image with SEM.
-
Validation Checkpoint: The aqueous dispersion of BMSB nanocrystals should exhibit a significantly higher fluorescence intensity than a solution of BMSB in a THF/water mixture with a high water fraction (where amorphous, quenched aggregates would form). The reported QY for one preparation of BMSB nanocrystals was 9.2 ± 0.1%.[6]
Section 4: Data Summary
The following table summarizes key photophysical properties of BMSB in different environments, providing a quick reference for expected outcomes.
| Property | In Dilute Cyclohexane/Heptane | In THF Solution (Good Solvent) | In Aqueous Nanocrystal Dispersion |
| Max. Emission (λem) | ~416-419 nm[9] | ~415 nm[6] | Red-shifted vs. THF (~430 nm)[6] |
| Fluorescence QY (Φf) | ~0.93 (degassed)[1] | Lower than in non-polar solvents | ~0.09 (can be optimized)[6] |
| Dominant Phenomenon | High Monomer Emission | Solvated Monomer Emission | Aggregation-Induced Emission (AIE) |
| Primary Challenge | Oxygen Quenching | Potential for Quenching | Controlling Aggregation/ACQ |
Section 5: References
-
Ding, X., et al. (2015). Measurement of the fluorescence quantum yield of bis-MSB. Chinese Physics C. [Link]
-
Saltiel, J., et al. (1973). Yields of Stilbene in Glycerol at Various Temperatures Fluorescence and Trans -f Cis Isomerization Quantum. ResearchGate. [Link]
-
Al Ani, K. (2016). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. ResearchGate. [Link]
-
Baba, K., et al. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16. [Link]
-
MDPI. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI Website. [Link]
-
Thippeudrappa, J., & Hanagodimath, S.M. (2013). FLUORESCENCE QUENCHING OF 1,4-BIS [2-(2-METHYLPHENYL) ETHENYL]-BENZENE BY ANILINE IN BENZENE-ACETONITRILE MIXTURES. International Journal of Life Science and Pharma Research, 3(1), L77-L87. [Link]
-
Baba, K., et al. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. PubMed. [Link]
-
Miluski, P., et al. (2018). 1,4-Bis(2-methylstyryl)benzene doped PMMA fibre for blue range fluorescent applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-ビス(2-メチルスチリル)ベンゼン BioReagent, suitable for scintillation, ≥98% (UV) | Sigma-Aldrich [sigmaaldrich.com]
preventing aggregation of 1,4-Bis(4-methylstyryl)benzene in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,4-Bis(4-methylstyryl)benzene. Here, we address common challenges related to its solubility and aggregation in solution, providing troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experiments.
Introduction: The Challenge of Aggregation
This compound (BMSB) is a highly fluorescent, conjugated molecule with significant potential in optoelectronics and as a research probe.[1][2] However, its planar, hydrophobic nature predisposes it to aggregation in solution, a phenomenon that can significantly impact experimental outcomes. Aggregation can lead to fluorescence quenching, shifts in absorption and emission spectra, and the formation of nanoparticles, all of which can compromise the accuracy of spectroscopic measurements and other solution-based assays.[3][4] This guide provides practical strategies to identify, prevent, and troubleshoot aggregation-related issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: My solution of this compound appears cloudy or shows visible precipitate.
Root Cause Analysis:
This is a clear indication of poor solubility and significant aggregation or precipitation. The concentration of BMSB has likely exceeded its solubility limit in the chosen solvent.
Immediate Actions & Solutions:
-
Dilution: Immediately dilute the solution with more of the same solvent until it becomes clear. This is a temporary fix to salvage the stock, but the underlying solubility issue must be addressed.
-
Sonication: Sonicate the solution in a bath sonicator. The mechanical energy can help to break up larger aggregates and facilitate dissolution.
-
Gentle Heating: For some organic solvents, gentle warming can increase the solubility of aromatic hydrocarbons. However, be cautious as excessive heat can degrade the compound or evaporate the solvent, leading to re-precipitation upon cooling.
Long-Term Prevention:
-
Solvent Selection: Choose a solvent in which BMSB is more soluble. While quantitative solubility data for BMSB is not extensively published, stilbene derivatives are generally more soluble in non-polar organic solvents.[5] A good starting point would be solvents like toluene, tetrahydrofuran (THF), or dioxane.[3][5][6]
-
Co-solvent Strategy: If you are working with a solvent system where BMSB has low solubility (e.g., aqueous buffers for biological applications), the use of a co-solvent is highly recommended. A co-solvent is a water-miscible organic solvent that, when added in small amounts, increases the solubility of a hydrophobic compound.[7][8]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices.
-
Workflow: First, dissolve the BMSB in a small amount of the pure co-solvent (e.g., DMSO) to create a concentrated stock solution. Then, add this stock solution dropwise to your final buffer system while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Problem 2: My fluorescence measurements are inconsistent, or the fluorescence intensity is lower than expected.
Root Cause Analysis:
This is a classic symptom of aggregation-caused quenching (ACQ). When BMSB molecules aggregate, non-radiative decay pathways are often favored, leading to a decrease in fluorescence quantum yield.[4][9]
Workflow for Diagnosing Aggregation-Induced Quenching:
Caption: Diagnostic workflow for identifying aggregation-caused quenching.
Solutions:
-
Work at Lower Concentrations: The most straightforward solution is to work at concentrations below the critical aggregation concentration (CAC). You will need to determine this empirically for your specific solvent system.
-
Solvent Optimization: As with precipitation, improving the solubility of BMSB through appropriate solvent or co-solvent selection is key. A more favorable solvent environment will reduce the thermodynamic driving force for aggregation.
-
Temperature Control: The effect of temperature on the aggregation of stilbene derivatives can be complex.[7] In some cases, increasing the temperature can disrupt aggregates and increase fluorescence. However, this is system-dependent and should be investigated empirically.
Problem 3: I observe unexpected shifts in my UV-Vis absorption or fluorescence emission spectra.
Root Cause Analysis:
Spectral shifts are a strong indicator of aggregation. For stilbene derivatives, the formation of aggregates often leads to changes in the electronic ground and excited states, resulting in altered absorption and emission profiles.[3][4]
Spectroscopic Signatures of Aggregation:
| Spectroscopic Change | Likely Cause | Reference |
| Red-shift in fluorescence emission | Formation of J-aggregates or excimers. | [3][10] |
| Blue-shift in UV-Vis absorption | Formation of H-aggregates. | [4][10] |
| Appearance of a new shoulder or peak | Presence of a distinct aggregated species in equilibrium with the monomer. | [3] |
Experimental Protocol for Spectroscopic Analysis of Aggregation:
-
Prepare a series of BMSB solutions with increasing concentrations in your solvent of choice.
-
Acquire the UV-Vis absorption spectrum for each concentration. Normalize the spectra to the main absorption peak to clearly visualize any changes in the spectral shape, such as the appearance of new shoulders.
-
Acquire the fluorescence emission spectrum for each concentration, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Analyze the spectral shifts as a function of concentration. The concentration at which you begin to see significant changes is indicative of the onset of aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
-
Toluene: Often used for stilbene derivatives, but be aware that aggregation has been reported in concentrated toluene solutions.[3]
-
Tetrahydrofuran (THF): A common solvent for fluorescent dyes. A study on BMSB nanocrystals used THF as the solvent for the non-aggregated state.[4]
-
Dioxane: A related compound, 1,4-Bis(2-methylstyryl)benzene, shows some solubility in hot dioxane.[6]
-
Chloroform or Dichloromethane: These are also good options for dissolving hydrophobic organic molecules.
For applications requiring aqueous solutions, a co-solvent approach is necessary. Dissolve the BMSB in a minimal amount of DMSO or ethanol before adding it to your aqueous buffer.
Q2: How can I determine if my this compound solution contains aggregates?
There are several analytical techniques you can use:
| Technique | Principle | What to Look For |
| UV-Vis Spectroscopy | Aggregation alters the electronic structure, affecting light absorption. | Changes in the shape of the absorption spectrum, such as peak broadening, the appearance of new shoulders, or a blue-shift (H-aggregates).[10][11] |
| Fluorescence Spectroscopy | Aggregation can open non-radiative decay channels or form emissive excimers. | A decrease in fluorescence intensity (quenching) or a red-shift in the emission maximum.[4][12] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution by analyzing light scattering fluctuations from Brownian motion. | The appearance of a population of larger particles in addition to the monomeric species. An increase in the polydispersity index (PDI).[3][13] |
Q3: Can I use surfactants to prevent the aggregation of this compound?
Yes, surfactants can be an effective strategy, particularly in aqueous or partially aqueous systems. Surfactants form micelles that can encapsulate hydrophobic molecules like BMSB, preventing them from aggregating with each other.[14]
-
Choosing a Surfactant: The choice of surfactant (anionic, cationic, or non-ionic) will depend on your specific application and potential interactions with other components in your system. Non-ionic surfactants like Triton X-100 or Tween 20 are often a good starting point as they are less likely to interact with charged biomolecules.
-
Experimental Considerations: You will need to work with surfactant concentrations above the critical micelle concentration (CMC) to ensure micelle formation.
Q4: Does temperature affect the aggregation of this compound?
Yes, temperature can influence both the solubility and the aggregation of BMSB.
-
Solubility: For many solids dissolving in liquid solvents, solubility increases with temperature because the additional energy helps to overcome the lattice energy of the solid.[15]
-
Aggregation: The effect on aggregation is more complex. Increased temperature can provide the kinetic energy to break up existing aggregates. However, the overall effect will depend on the thermodynamics of the aggregation process in a given solvent.[7] This needs to be determined empirically for your specific system.
Q5: What are some best practices for preparing and storing solutions of this compound?
-
Use High-Purity Solvents: Impurities in solvents can sometimes seed aggregation.
-
Prepare a Concentrated Stock Solution: Dissolve the solid BMSB in a good solvent (e.g., DMSO, THF) to create a concentrated stock solution. This is generally more stable than trying to dissolve the solid directly in a poor solvent.
-
Filter Your Solutions: Before use, especially for sensitive applications like DLS, filter your solutions through a 0.2 µm syringe filter to remove any dust or pre-existing large aggregates.
-
Store in the Dark: Stilbene derivatives can undergo photoisomerization. Store solutions in amber vials or wrapped in foil to protect them from light.
-
Store at an Appropriate Temperature: For long-term storage, it is generally advisable to store solutions at low temperatures (e.g., 4°C or -20°C) to minimize solvent evaporation and potential degradation. However, be aware that cooling can sometimes decrease solubility and promote precipitation, so check your solution for any precipitate after thawing.
Logical Relationship Diagram for Troubleshooting:
Caption: A logical workflow for troubleshooting aggregation issues with this compound.
References
-
Cosolvent - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Spectroscopic Evidence for Aggregation of Stilbene Derivatives in Solution. (n.d.). KISTI. Retrieved January 17, 2026, from [Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12). Retrieved January 17, 2026, from [Link]
-
Stilbene | Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]
-
DLS Protocol. (2011, May 9). Retrieved January 17, 2026, from [Link]
-
Spectroscopic studies on aggregation phenomena of dyes - Prime Scholars. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved January 17, 2026, from [Link]
-
Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation - MDPI. (2023, July 22). Retrieved January 17, 2026, from [Link]
-
Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties - PubMed. (2014, January 13). Retrieved January 17, 2026, from [Link]
-
Solubility of Hydrocarbons in Physical Solvents - Bryan Research & Engineering, LLC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Why is my protein precipitating after fluorescent labeling? - ResearchGate. (2016, January 13). Retrieved January 17, 2026, from [Link]
-
Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces | Langmuir. (n.d.). Retrieved January 17, 2026, from [Link]
-
How to Detect Early Aggregation with Dynamic Light Scattering - Patsnap Eureka. (2025, September 5). Retrieved January 17, 2026, from [Link]
-
Dynamic Light Scattering (DLS) - Unchained Labs. (n.d.). Retrieved January 17, 2026, from [Link]
-
Precipitated Fluorophore-Based Probe for Accurate Detection of Mitochondrial Analytes. (2021, February 2). Retrieved January 17, 2026, from [Link]
-
(PDF) Spectroscopic studies on aggregation phenomena of dyes - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
-
Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved January 17, 2026, from [Link]
-
Fluorescence Aggregation-Caused Quenching versus Aggregation- Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students - Pendidikan Kimia. (2015, November 12). Retrieved January 17, 2026, from [Link]
-
Effect of Temperature and Solvent on Solubility - IU Pressbooks. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubility of aromatic hydrocarbon solids in mixtures of benzene and cyclohexane | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubility of organic compounds in non-aqueous systems: polycyclic aromatic hydrocarbons in benzene | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
What is Best Strategy for Water Soluble Fluorescence Dyes? - SciSpace. (2020, December 4). Retrieved January 17, 2026, from [Link]
-
Schematic representation of the aggregation‐caused quenching (ACQ)... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Two-photon properties of bis-1,4-( p -diarylaminostyryl)-2, 5-dicyanobenzene derivatives: Two-photon cross-section tendency in multi-branched structures | Request PDF - ResearchGate. (2025, August 8). Retrieved January 17, 2026, from [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization - PMC - NIH. (2021, December 29). Retrieved January 17, 2026, from [Link]
- US4371475A - 1,4-Bis-styryl-benzene derivatives and a process for the preparation of the same - Google Patents. (n.d.).
-
How to Reduce Fluorescence Measurement Errors - Drawell. (n.d.). Retrieved January 17, 2026, from [Link]
-
Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP - MDPI. (2023, July 24). Retrieved January 17, 2026, from [Link]
-
Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One. (n.d.). Retrieved January 17, 2026, from [Link]
-
Unusual temperature dependence of the fluorescence decay in heterostructured stilbene - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
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Technical Support Center: Troubleshooting Poor Stereoselectivity in Horner-Wadsworth-Emmons Synthesis
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of the HWE reaction. The HWE reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds, prized for its reliability and, typically, high E-stereoselectivity.[1][2] However, achieving the desired stereochemical outcome is not always straightforward. This guide provides in-depth, field-proven insights to diagnose and resolve issues of poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is giving a mixture of E and Z isomers. What are the most common causes?
A1: Poor E/Z selectivity in the HWE reaction can stem from several factors, including the structure of your phosphonate reagent and aldehyde, the choice of base and solvent, and the reaction temperature. The interplay of these variables dictates whether the reaction is under kinetic or thermodynamic control, which ultimately determines the stereochemical outcome.[3][4]
Q2: I am trying to synthesize a Z-alkene, but the HWE reaction is predominantly yielding the E-isomer. How can I reverse the selectivity?
A2: The classical HWE reaction is inherently biased towards the formation of the thermodynamically more stable E-alkene.[1][5][6] To favor the Z-isomer, you will need to employ specific modifications to the phosphonate reagent and reaction conditions that enforce kinetic control. The most common and effective method is the Still-Gennari modification.[6][7]
Q3: Does the steric bulk of the aldehyde and phosphonate reagent affect the stereoselectivity?
A3: Absolutely. The steric hindrance of both the aldehyde and the phosphonate reagent plays a crucial role in determining the stereochemical outcome. Generally, increasing the steric bulk of the aldehyde and the phosphonate ester groups enhances E-alkene selectivity.[5]
Q4: Can I use the HWE reaction with ketones? How does this affect stereoselectivity?
A4: Yes, one of the advantages of the HWE reaction over the standard Wittig reaction is that phosphonate carbanions are more nucleophilic and can react efficiently with ketones.[8][9] However, reactions with ketones often exhibit lower stereoselectivity compared to aldehydes, and careful optimization of the reaction conditions is necessary to achieve a good E/Z ratio.[5][10][11]
Deep Dive: Understanding the Mechanism and Stereoselectivity
The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates. The subsequent syn-elimination of the dialkyl phosphate byproduct is stereospecific.
Under standard conditions, the initial addition of the phosphonate carbanion to the aldehyde is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which leads to the E-alkene.[5] To achieve Z-selectivity, the reaction must be shifted to kinetic control, where the faster-forming syn-oxaphosphetane is trapped and proceeds to the Z-alkene.[3][4]
Troubleshooting Guide: A Symptom-Based Approach
Issue 1: Poor E-Selectivity (Undesired Z-Isomer Formation)
If your goal is the E-alkene but you are observing significant amounts of the Z-isomer, consider the following factors that favor thermodynamic control:
| Parameter | Observation/Problem | Scientific Rationale & Solution |
| Phosphonate Reagent | Use of phosphonates with electron-withdrawing groups on the ester moiety (e.g., trifluoroethyl). | Electron-withdrawing groups accelerate the elimination step, preventing equilibration and favoring the kinetic Z-product. Solution: Switch to a standard phosphonate reagent with simple alkyl esters like diethyl or dimethyl phosphonoacetate.[1] |
| Base/Counterion | Use of potassium bases (e.g., KHMDS) with crown ethers. | Potassium cations with crown ethers are poorly coordinating, which promotes the formation of the Z-alkene. Solution: Employ sodium or lithium bases such as NaH, n-BuLi, or Masamune-Roush conditions (LiCl and an amine base) to enhance E-selectivity.[5][12] |
| Temperature | Running the reaction at low temperatures (e.g., -78 °C). | Low temperatures can trap the kinetically favored Z-intermediate by slowing down the rate of equilibration. Solution: Increase the reaction temperature. Running the reaction at room temperature or even reflux can significantly improve the E/Z ratio.[5] |
| Solvent | Certain solvents might favor the transition state leading to the Z-isomer. | The polarity and coordinating ability of the solvent can influence the transition state geometry. Solution: Standard aprotic solvents like THF or DME generally provide good E-selectivity.[8] |
| Steric Effects | Insufficient steric bulk on the phosphonate or aldehyde. | Increased steric hindrance in the transition state leading to the Z-isomer disfavors its formation. Solution: Increase the steric bulk of the phosphonate ester groups (e.g., diisopropyl instead of dimethyl) or use a bulkier aldehyde if the synthesis allows.[8] |
-
Reagent Preparation: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the diethyl phosphonate reagent (1.1 equiv) in THF dropwise.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equiv) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired E-alkene.
Issue 2: Poor Z-Selectivity (Predominant E-Isomer Formation)
To achieve high Z-selectivity, you must employ conditions that favor kinetic control. The Still-Gennari modification is the most widely adopted and reliable method for this purpose.[1][6]
| Parameter | Observation/Problem | Scientific Rationale & Solution |
| Phosphonate Reagent | Using standard phosphonates (e.g., diethyl phosphonoacetate). | Standard phosphonates lead to reversible addition and thermodynamic equilibration, favoring the E-alkene. Solution: Utilize a Still-Gennari type reagent, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane, trapping the kinetic product.[1][6][12] |
| Base/Counterion | Use of sodium or lithium bases. | These cations can coordinate with the intermediates, allowing for equilibration. Solution: Use a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6. This sequesters the potassium cation, preventing equilibration and promoting the kinetic pathway.[5][12] |
| Temperature | Running the reaction at room temperature. | Higher temperatures provide the energy needed for the intermediates to equilibrate to the more stable thermodynamic product. Solution: Conduct the reaction at low temperatures, typically -78 °C, to ensure the kinetic product is formed irreversibly.[13] |
| Solvent | Using less polar or coordinating solvents. | The choice of solvent can impact the dissociation of the base and the stability of the intermediates. Solution: THF is the standard and recommended solvent for the Still-Gennari modification.[6] |
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add a solution of KHMDS (1.05 equiv) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv) in THF dropwise at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Advanced Considerations and Alternative Reagents
For challenging substrates or when the standard protocols fail to deliver the desired selectivity, several other modifications and reagents have been developed:
-
Ando Modification: Utilizes phosphonates with aryl ester groups (e.g., diphenyl phosphonoacetate) to promote Z-selectivity.[1]
-
Masamune-Roush Conditions: Employs LiCl with a mild amine base (e.g., DBU or triethylamine), which is particularly useful for base-sensitive substrates and generally provides good E-selectivity.[6]
-
Bulky Phosphonate Esters: Increasing the steric bulk of the phosphonate ester groups (e.g., from dimethyl to diisopropyl) can enhance E-selectivity.[8]
By systematically evaluating the reaction parameters and understanding the underlying mechanistic principles, you can effectively troubleshoot and optimize the stereoselectivity of your Horner-Wadsworth-Emmons synthesis to achieve your desired synthetic targets.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available from: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - National Institutes of Health (NIH). Available from: [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Thieme Connect. Available from: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available from: [Link]
-
Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed. Available from: [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available from: [Link]
-
Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Royal Society of Chemistry. Available from: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - ResearchGate. Available from: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available from: [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - ACS Publications. Available from: [Link]
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - ACS Publications. Available from: [Link]
-
Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction - University of Wisconsin. Available from: [Link]
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents - PubMed. Available from: [Link]
-
Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction - ResearchGate. Available from: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available from: [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. Available from: [Link]
-
Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes1 - ACS Publications. Available from: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available from: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin. Available from: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available from: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available from: [Link]
-
[Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed. Available from: [Link]
-
Kinetic vs Thermodynamic Control - University of Cincinnati. Available from: [Link]
Sources
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- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 1,4-Bis(4-methylstyryl)benzene Synthesis
Welcome to the technical support center for the synthesis of 1,4-Bis(4-methylstyryl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues encountered during experimentation. Our focus is on providing practical, experience-driven advice to help you achieve optimal yields and purity.
Introduction to the Synthesis of this compound
This compound is a fluorescent compound with applications in optoelectronic devices and as a scintillator. Its synthesis typically involves the formation of two carbon-carbon double bonds, for which several synthetic strategies are available. The most common and effective methods are the Wittig (and Horner-Wadsworth-Emmons) reaction and the Heck reaction. Each of these methods has its own set of advantages and challenges. This guide will provide in-depth troubleshooting for these key synthetic routes.
General Troubleshooting Workflow
Before diving into method-specific issues, it is crucial to have a systematic approach to troubleshooting any chemical reaction. The following workflow can help you efficiently identify and resolve experimental challenges.
Caption: A general workflow for troubleshooting synthetic reactions.
Section 1: Horner-Wadsworth-Emmons (HWE) and Wittig Reactions
The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful olefination methods for the synthesis of this compound. The HWE reaction, in particular, is often preferred for its ability to produce the thermodynamically favored (E,E)-isomer with high selectivity and the ease of removing the water-soluble phosphate byproduct.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My HWE reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the HWE reaction can stem from several factors, from the quality of your reagents to the reaction conditions. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Ylide Formation: The phosphonate carbanion (ylide) is a strong base and highly reactive. Incomplete formation will directly impact your yield.
-
Cause: Insufficiently strong base, wet solvent or reagents, or a degraded phosphonate starting material.
-
Solution:
-
Base Selection: Use a sufficiently strong and dry base like sodium hydride (NaH) or sodium methoxide (NaOMe).[1] For base-sensitive substrates, consider the Masamune-Roush conditions using lithium chloride and an amine base.[2]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Quality: Use freshly prepared or properly stored diethyl p-xylylenebis(phosphonate). The synthesis of this precursor via the Michaelis-Arbuzov reaction of p-vinylbenzyl chloride with triethyl phosphite is a known procedure.[4]
-
-
-
Steric Hindrance: While generally less of an issue with aldehydes, significant steric bulk on either the ylide or the aldehyde can slow down the reaction.[2]
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal reaction time.[3]
-
-
Suboptimal Reaction Temperature: The temperature profile of the reaction is critical.
-
Solution: The addition of the aldehyde is typically performed at a lower temperature (e.g., -78 °C to 0 °C) and then the reaction is allowed to warm to room temperature. In some cases, higher reaction temperatures can improve yields.[3]
-
Question 2: I am observing a mixture of (E)- and (Z)-isomers in my final product. How can I improve the (E,E)-stereoselectivity?
Answer: The HWE reaction is known for its high (E)-selectivity, so the presence of a significant amount of the (Z)-isomer suggests that the reaction conditions are not optimal.
-
Cause: The choice of base and solvent can influence the stereochemical outcome.
-
Solution:
-
Base and Solvent: Standard HWE conditions using sodium or lithium-based bases in a non-polar solvent generally favor the (E)-isomer.[3]
-
Still-Gennari Modification for (Z)-selectivity: If for some reason the (Z)-isomer is desired, the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent combinations can be employed.[5]
-
Post-Reaction Isomerization: If a mixture is obtained, it is sometimes possible to isomerize the (Z)-isomer to the more stable (E)-isomer. This can be achieved photochemically or by using a catalytic amount of iodine.[6]
-
Question 3: I am having trouble purifying my product. What are the common impurities and how can I remove them?
Answer: Purification can be challenging due to the presence of starting materials, side products, and reagent byproducts.
-
Common Impurities:
-
Unreacted 4-methylbenzaldehyde.
-
Triphenylphosphine oxide (in the case of a Wittig reaction).
-
Partially reacted mono-styryl intermediate.
-
(Z)-isomer of the product.
-
-
Purification Strategy:
-
Workup: A simple aqueous workup can remove the water-soluble phosphate byproduct from an HWE reaction.[1]
-
Column Chromatography: If impurities are still present, column chromatography on silica gel is an effective purification method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Recrystallization: This is an excellent final purification step to obtain highly pure, crystalline this compound.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for stilbene derivatives include ethanol, or mixtures like hexane/ethyl acetate or methanol/water.[7][8][9] Toluene can also be an effective solvent for aromatic compounds.[10]
-
-
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
Caption: A step-by-step workflow for the HWE synthesis of this compound.
Section 2: Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction that can be used to synthesize this compound by reacting 1,4-dihalobenzene with 4-methylstyrene. This method offers good stereoselectivity for the (E,E)-isomer.[11]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Heck reaction is not proceeding to completion, and I observe a black precipitate. What is the problem?
Answer: The formation of a black precipitate is a tell-tale sign of palladium catalyst decomposition into inactive palladium black.[12] This is a common cause of low conversion.
-
Cause:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[12]
-
High Reaction Temperature: Excessive heat can lead to catalyst agglomeration and precipitation.[12][13]
-
Incomplete Reduction of Pd(II) Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[14][15]
-
-
Solution:
-
Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[12]
-
Temperature Control: Optimize the reaction temperature to find a balance between a reasonable reaction rate and catalyst stability.
-
Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability and activity.
-
Question 2: How can I effectively remove the palladium catalyst from my final product?
Answer: Residual palladium is a common issue in products synthesized via cross-coupling reactions and can be problematic for downstream applications.
-
Solution:
-
Aqueous Workup: A standard aqueous workup will remove some of the palladium salts.
-
Filtration through Celite or Silica: Passing the crude product solution through a plug of Celite or silica gel can help to remove insoluble palladium species.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: Commercially available metal scavengers can be used for highly effective removal of trace palladium.
-
Experimental Protocol: Heck Reaction
Table 1: Typical Reaction Conditions for the Heck Reaction
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Common and effective Pd(II) precatalyst. |
| Ligand | P(o-tolyl)₃ or other bulky phosphines | Stabilizes the active Pd(0) species and promotes the desired reactivity. |
| Base | Triethylamine (Et₃N) or K₂CO₃ | Neutralizes the H-X generated during the catalytic cycle.[14] |
| Solvent | DMF or NMP | Aprotic polar solvents that are suitable for Heck reactions. |
| Temperature | 100-140 °C | Sufficient to drive the reaction without causing excessive catalyst decomposition. |
digraph "Heck_Reaction_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_Setup" { label = "Reaction Setup"; style = "rounded"; color = "#4285F4"; bgcolor = "#FFFFFF"; node [fillcolor="#E8F0FE"]; setup1 [label="Combine 1,4-diiodobenzene, 4-methylstyrene, base, and ligand in a dry flask"]; setup2 [label="Degas the solvent (e.g., DMF) and add to the flask under inert atmosphere"]; setup3 [label="Add the palladium catalyst"]; setup1 -> setup2 -> setup3; }
subgraph "cluster_Reaction_Execution" { label = "Reaction Execution"; style = "rounded"; color = "#34A853"; bgcolor = "#FFFFFF"; node [fillcolor="#E6F4EA"]; exec1 [label="Heat the reaction mixture to the desired temperature (e.g., 120 °C)"]; exec2 [label="Monitor the reaction progress by TLC or GC-MS"]; exec1 -> exec2; }
subgraph "cluster_Workup_Purification" { label = "Workup and Purification"; style = "rounded"; color = "#FBBC05"; bgcolor = "#FFFFFF"; node [fillcolor="#FEF7E0"]; workup1 [label="Cool to room temperature and filter to remove insoluble materials"]; workup2 [label="Perform an aqueous workup"]; workup3 [label="Purify the crude product by column chromatography and/or recrystallization"]; workup1 -> workup2 -> workup3; }
setup3 -> exec1; exec2 -> workup1; }
Caption: A step-by-step workflow for the Heck reaction synthesis of this compound.
Section 3: Synthesis of Key Precursors
The successful synthesis of this compound is highly dependent on the quality of the starting materials. Below are brief guides to the synthesis of key precursors.
Synthesis of 1,4-Bis(bromomethyl)benzene
This key intermediate for the Wittig and HWE reactions is typically synthesized from p-xylene.
-
Method: Free radical bromination of p-xylene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN.[16]
-
Troubleshooting:
-
Incomplete reaction: Ensure a sufficient amount of initiator is used and that the reaction is refluxed for an adequate amount of time.
-
Formation of mono-brominated product: Use a slight excess of NBS to drive the reaction to the di-brominated product.
-
Purification: The product can be purified by recrystallization from a suitable solvent like chloroform.[17]
-
Synthesis of Diethyl p-xylylenebis(phosphonate)
This is the key phosphonate for the HWE reaction.
-
Method: The Michaelis-Arbuzov reaction of 1,4-bis(bromomethyl)benzene with triethyl phosphite.[4]
-
Troubleshooting:
-
Side reactions: The reaction should be run at an elevated temperature, but excessive heat can lead to side product formation. Careful temperature control is important.
-
Purification: The excess triethyl phosphite can be removed by distillation under reduced pressure. The product is often an oil that can be purified by chromatography if necessary.
-
References
-
Preparation of 1,4-bis(dibromomethyl)benzene. PrepChem.com. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. Available at: [Link]
-
The stereoselectivity of the Wittig reaction. Chegg.com. Available at: [Link]
-
How to synthesize 1,4-bis(bromomethyl)benzene. ResearchGate. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
- Process for the preparation of stilbene derivatives. Google Patents.
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie. Available at: [Link]
-
Olefination Reactions. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. Available at: [Link]
-
Optimization of conditions for the Heck reaction. ResearchGate. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer. Redalyc. Available at: [Link]
-
Highly Stereoselective and General Synthesis of (E)-Stilbenes and Alkenes by Means of an Aqueous Wittig Reaction. ResearchGate. Available at: [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst. Semantic Scholar. Available at: [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Available at: [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Stilbenes Preparation and Analysis. Wiley-VCH. Available at: [Link]
-
Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi - Université de Liège. Available at: [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. Available at: [Link]
-
Chemoselective Activation of Diethyl Phosphonates. PMC - NIH. Available at: [Link]
-
Advanced Stilbene Synthesis Methods. Scribd. Available at: [Link]
-
diethyl (dichloromethyl)phosphonate. Organic Syntheses. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
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- 17. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Photostability of 1,4-Bis(4-methylstyryl)benzene Derivatives
Welcome to the technical support center for 1,4-Bis(4-methylstyryl)benzene (BMSB) and its derivatives. These highly fluorescent compounds are integral to cutting-edge applications, from organic light-emitting diodes (OLEDs) to two-photon absorption bioimaging.[1] However, their extended π-conjugated system, which is responsible for their desirable photophysical properties, also makes them susceptible to photodegradation.[2][3]
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common photostability issues encountered during experimentation. We will move beyond simple protocols to explain the underlying photochemical mechanisms, enabling you to make informed decisions to protect your molecules and ensure the integrity of your data.
Troubleshooting Guide: Common Photostability Issues
This section addresses specific problems you may encounter. Each answer provides a mechanistic explanation and actionable protocols for remediation.
Q1: My BMSB derivative's fluorescence is decaying rapidly under illumination. What are the primary causes and how can I mitigate this?
A1: Rapid photobleaching is the most common issue and typically stems from one or more of three primary photodegradation pathways that disrupt the molecule's conjugation. Understanding these pathways is critical for effective troubleshooting.
-
trans-cis Isomerization: The thermodynamically stable trans-isomer can absorb a photon and convert to the non-planar, less fluorescent cis-isomer. This process is often reversible but can lead to a significant decrease in overall fluorescence intensity as the population of the less emissive isomer increases.[4][5]
-
[2+2] Photocycloaddition: At higher concentrations, two excited BMSB molecules (or an excited and a ground-state molecule) can react to form a non-fluorescent cyclobutane dimer. This process is irreversible and effectively removes two fluorophores from the system per reaction.[6][7][8]
-
Photooxidation: In the presence of molecular oxygen, the excited triplet state of the fluorophore can generate highly reactive singlet oxygen (¹O₂). This species can then attack the electron-rich double bonds of the BMSB derivative, leading to cleavage and the formation of non-fluorescent products like aldehydes or quinones.[2][3][9]
Caption: Key photodegradation pathways for BMSB derivatives.
-
Protocol 1: Solvent Deoxygenation
-
Causality: To prevent photooxidation, it is crucial to remove dissolved molecular oxygen from the solvent.
-
Step 1: Place your solvent in a flask with a magnetic stir bar. The flask should have a side-arm for gas inlet/outlet.
-
Step 2: Submerge a long needle connected to a source of inert gas (high-purity Nitrogen or Argon) below the solvent surface. Use a second, shorter needle as an outlet.
-
Step 3: Bubble the inert gas through the solvent for at least 20-30 minutes while stirring gently.
-
Step 4: Immediately dissolve your BMSB derivative in the deoxygenated solvent and keep the sample under an inert atmosphere during the experiment using a sealed cuvette or glovebox.
-
-
Protocol 2: Concentration Optimization
-
Causality: To minimize [2+2] photocycloaddition, experiments should be conducted at the lowest concentration that still provides adequate signal.
-
Step 1: Prepare a stock solution of your BMSB derivative.
-
Step 2: Create a dilution series (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M).
-
Step 3: Measure the photobleaching rate for each concentration under identical illumination conditions.
-
Step 4: Plot the initial fluorescence decay rate versus concentration. A non-linear increase in the decay rate at higher concentrations suggests that dimerization is a significant factor. Select a concentration from the linear, low-concentration regime for your experiments.
-
-
Protocol 3: Incorporation of Antioxidants
-
Causality: Antioxidants and reactive oxygen species (ROS) scavengers can intercept singlet oxygen and other damaging free radicals before they can react with your fluorophore.[10][11]
-
Step 1: Prepare a stock solution of an antioxidant. Propyl gallate, Trolox (a water-soluble vitamin E analog), or ascorbic acid are common choices.[12] A typical starting concentration is 1-2 mM.
-
Step 2: Add the antioxidant to your sample solution containing the BMSB derivative.
-
Step 3: Compare the photostability of the sample with and without the antioxidant. Note that some antioxidants can have minor quenching effects, so a full set of controls is necessary. Commercial antifade reagents are also highly effective, especially in cellular imaging.[12][13]
-
| Condition | Relative Half-Life (t₁/₂) | Primary Degradation Pathway Targeted |
| Aerated Solvent, 10⁻⁴ M | 1.0 (Baseline) | N/A |
| Deoxygenated Solvent, 10⁻⁴ M | ~5-10x | Photooxidation |
| Aerated Solvent, 10⁻⁶ M | ~2-4x | [2+2] Cycloaddition |
| Deoxygenated Solvent, 10⁻⁶ M | ~15-25x | Oxidation & Cycloaddition |
| Deoxygenated, 10⁻⁶ M + Antioxidant | >50x | All Radical-Based Pathways |
| Table 1. Estimated improvement in photostability for a typical BMSB derivative under various conditions. |
Q2: I'm observing a gradual shift in the emission spectrum of my BMSB derivative during my experiment. Why is this happening?
A2: A spectral shift is a clear indicator of the formation of a new chemical species with different photophysical properties. For BMSB derivatives, there are two primary culprits:
-
trans-cis Isomerization: As mentioned, the cis-isomer is sterically hindered and non-planar. This disrupts the π-conjugation across the molecule, resulting in a higher energy gap between the ground and excited states. Consequently, the cis-isomer typically exhibits a blue-shifted absorption and emission spectrum compared to the trans-isomer.[4]
-
Photocyclization: Under certain conditions, particularly with prolonged UV exposure, the cis-isomer can undergo an irreversible oxidative cyclization to form a rigid, planar phenanthrene-like structure.[6][8] These structures are highly conjugated and typically red-shifted compared to the original BMSB derivative.
-
Causality: To confirm the identity of the photoproducts, you must separate and analyze the components of the irradiated solution.
-
Step 1: Prepare a solution of your BMSB derivative at a moderate concentration (e.g., 10⁻⁵ M).
-
Step 2: Take an initial absorption/emission spectrum and an HPLC chromatogram.
-
Step 3: Irradiate the sample with your experimental light source for a set period (e.g., 30 minutes).
-
Step 4: Re-measure the absorption/emission spectra. Note any shifts in the peak maxima.
-
Step 5: Inject the irradiated sample into the HPLC. The appearance of new peaks confirms the formation of photoproducts.
-
Step 6 (Advanced): If equipped, collect the fractions corresponding to the new peaks and analyze them via Mass Spectrometry or NMR to confirm their molecular weight and structure, definitively identifying them as isomers or cyclized products.
Frequently Asked Questions (FAQs)
FAQ 1: What are the optimal storage conditions for BMSB derivatives to ensure long-term stability?
To prevent slow degradation over time, solid BMSB derivatives should be stored in a cool, dark place, preferably in a desiccator under an inert atmosphere. Amber vials are recommended to block ambient light. For solutions, prepare them fresh whenever possible. If storage is necessary, use a deoxygenated solvent and store the solution at -20°C, protected from light.
FAQ 2: How does the choice of solvent or matrix impact photostability?
The local environment plays a huge role.
-
Viscosity: Highly viscous solvents or solid-state matrices (e.g., polymers like PMMA or nanoparticles) can physically restrict the large-scale molecular motion required for trans-cis isomerization and bimolecular cycloaddition.[14][15][16] This is one of the most effective strategies for enhancing photostability.
-
Polarity: The polarity of the solvent can influence the energy levels of the excited states, potentially altering the efficiency of intersystem crossing to the triplet state, which is a precursor to photooxidation.[17] The effect is compound-specific and should be evaluated empirically.
-
Purity: Use high-purity or HPLC-grade solvents. Impurities can act as photosensitizers or quenchers, accelerating photodegradation.
Caption: A typical workflow for quantifying photostability.
FAQ 3: Are there molecular design strategies to create more photostable BMSB derivatives?
Yes, synthetic chemistry offers powerful solutions.
-
Bulky Substituents: Introducing bulky groups (e.g., tert-butyl) near the styryl double bonds can sterically hinder the approach of two molecules, thus suppressing [2+2] cycloaddition.[16] These groups can also impede rotation around the double bond, slightly reducing the rate of isomerization.
-
Electron-Withdrawing/Donating Groups: Modifying the electronic properties of the peripheral rings can alter the excited-state characteristics. While often used to tune emission color, these modifications can also impact photostability, though the effects are not always predictable and must be tested.[18][19][20]
-
Covalent Linking to a Scaffold: Attaching the BMSB derivative to a polymer backbone or dendrimer can enforce spatial isolation, effectively preventing bimolecular reactions.
By systematically addressing the environmental, concentration-based, and molecular factors that contribute to photodegradation, you can significantly enhance the stability of your this compound derivatives and generate more reliable and reproducible experimental results.
References
-
Wu, X., & Zhu, W. (2014). Stability enhancement of fluorophores for lighting up practical application in bioimaging. Chemical Society Reviews, 43(17), 6185–6210. [Link]
-
Wu, X., & Zhu, W. (2014). Stability enhancement of fluorophores for lighting up practical application in bioimaging. ResearchGate. [Link]
-
Eriksson, L. A., Himo, F., & Geller, M. (2002). Photodegradation of substituted stilbene compounds: what colors aging paper yellow? The Journal of Physical Chemistry A, 106(43), 10349–10355. [Link]
-
Bio-Rad Laboratories. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad. [Link]
-
Wu, X., & Zhu, W. (2014). Stability enhancement of fluorophores for lighting up practical application in bioimaging. RSC Publishing. [Link]
-
Khalaf, A. I. (2010). Photocyclization of stilbenes and stilbenoids. Research Trends. [Link]
-
Sinopeg. (n.d.). This compound (CAS 76439-00-4): Properties and Applications. Sinopeg. [Link]
-
Eriksson, L. A., Himo, F., & Geller, M. (2002). Photodegradation of Substituted Stilbene Compounds: What Colors Aging Paper Yellow? ResearchGate. [Link]
-
Chen, P.-Y., et al. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. Nature Communications, 12(1), 543. [Link]
-
Kaan, K., et al. (2021). Two stilbene derivatives reversibly form cyclobutane cycloadducts in a [2+2] cycloaddition upon irradiation. ResearchGate. [Link]
-
Golič, L., et al. (2011). Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis. Molecules, 16(12), 10359-10373. [Link]
-
Laarhoven, W. H., & Veldhuis, A. (2017). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 22(12), 2011. [Link]
-
Zhang, Y. (2021). Styrylbenzene and Phenyleneethynylene Derivatives: Synthesis, Properties and Their Application in Fluorescent Sensor Field. heiDOK. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. Edinburgh Instruments. [Link]
-
Zhang, Y., et al. (2024). Titanium catalyzed [2σ + 2π] cycloaddition of bicyclo[1.1.0]-butanes with 1,3-dienes for efficient synthesis of stilbene bioisosteres. Nature Communications, 15(1), 4481. [Link]
-
Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
-
Latva-Mäenpää, H., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1036. [Link]
-
Latva-Mäenpää, H., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Semantic Scholar. [Link]
-
Bogdanov, A. M., Kudryavtseva, E. I., & Lukyanov, K. A. (2012). Anti-Fading Media for Live Cell GFP Imaging. PLOS ONE, 7(12), e53004. [Link]
-
Padalkar, V. S., Patil, V. S., & Sekar, N. (2011). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 5, 77. [Link]
-
Carrillo, J., et al. (2023). Effect of bulky side groups on photophysical properties and electroluminescent performance of oligo(styryl)benzenes. Dyes and Pigments, 211, 111084. [Link]
-
Kim, D., et al. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Science, 9(3), 2103981. [Link]
-
Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare. [Link]
-
Padalkar, V. S., Patil, V. S., & Sekar, N. (2011). Synthesis and Photo-Physical Properties of Fluorescent 1,3,5-triazine Styryl Derivatives. Chemistry Central Journal, 5(1), 77. [Link]
-
Ooyama, Y., et al. (2018). Photophysical Properties of Bis-Styrylbenzene Derivatives with Electron-Withdrawing Groups. The Review of Laser Engineering, 46(1), 22-26. [Link]
Sources
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- 2. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchtrends.net [researchtrends.net]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 11. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
- 12. biocompare.com [biocompare.com]
- 13. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
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- 19. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of 1,4-Bis(4-methylstyryl)benzene
Welcome to the technical support center for the purification of 1,4-Bis(4-methylstyryl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Purification Landscape
This compound is a highly conjugated, fluorescent molecule with a planar structure, making it prone to aggregation and challenging to purify. Its purification is critical as even minor impurities can significantly impact its photophysical properties and performance in optoelectronic devices. This guide will focus on the two most effective purification techniques for this class of compounds: recrystallization and column chromatography .
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My this compound won't crystallize from solution, even after cooling. What's wrong?
A1: This is a common issue often related to solvent choice or supersaturation problems. Here's a systematic approach to troubleshoot:
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. The ideal recrystallization solvent should dissolve the compound when hot but have limited solubility when cold.
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.
-
Presence of Impurities: Certain impurities can inhibit crystal nucleation.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a template for crystallization.
-
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow the solution to cool again.
-
Solvent System Modification: If a single solvent fails, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it is clear and allow it to cool slowly. For this compound, a good starting point is a tetrahydrofuran (THF)/water or dioxane/water system.[1][2]
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Re-dissolve and Recrystallize: If oiling out occurs, reheat the solution to re-dissolve the oil. Then, either add more of the "good" solvent or try a different solvent system altogether.
Q3: The yield of my recrystallized this compound is very low. What are the likely causes?
A3: Low yield is a frequent challenge in recrystallization. The primary culprits are using too much solvent or premature filtration.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound completely.
-
Ensure Complete Crystallization: After cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.
Column Chromatography Troubleshooting
Q1: I'm seeing poor separation of my compound from impurities on the silica gel column.
A1: Poor separation can result from several factors, including incorrect solvent polarity, improper column packing, or overloading the column.
Solutions:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. For a nonpolar compound like this compound, start with a nonpolar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like dichloromethane or ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.
-
Avoid Overloading: The amount of crude material should be appropriate for the size of the column. Overloading leads to broad bands and overlapping of components. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Q2: My compound appears to be decomposing or changing on the column.
A2: this compound and other stilbene derivatives can be sensitive to light and acid.
Solutions:
-
Protect from Light: Wrap the chromatography column in aluminum foil to prevent photoisomerization of the double bonds (trans to cis), which can lead to the appearance of new spots on TLC and make separation difficult.
-
Use Neutralized Silica Gel: Standard silica gel can be slightly acidic. If you suspect acid-catalyzed decomposition, you can use silica gel that has been neutralized by washing with a suitable base (e.g., triethylamine in the eluent).
III. Frequently Asked Questions (FAQs)
Q1: What are the best recrystallization solvents for this compound?
A1: The choice of solvent is critical for successful recrystallization. Based on the properties of similar compounds and available data, here are some recommended solvents to try:
| Solvent | Rationale |
| Dioxane | A related compound shows good solubility in hot dioxane (0.5 g/10 mL), suggesting it could be a suitable solvent. |
| Cyclohexane | A structurally similar phosphonate derivative has been successfully recrystallized from cyclohexane, indicating it may be effective for removing more polar impurities. |
| Ethanol (95%) | Ethanol is a common and effective solvent for the recrystallization of stilbene derivatives. |
| Toluene | Aromatic solvents can be effective for dissolving conjugated systems. |
| THF/Water | A reprecipitation method using THF and water to form nanocrystals suggests good solubility in THF and poor solubility in water, making this a promising two-solvent system.[1][2] |
Q2: What are the common impurities I should expect in my crude this compound?
A2: The impurities will largely depend on the synthetic route used. If a Wittig or Horner-Wadsworth-Emmons reaction was employed, common impurities include:
-
Unreacted Starting Materials: Such as the corresponding phosphonium salt or phosphonate ester and the terephthalaldehyde.
-
Reaction Byproducts: Triphenylphosphine oxide (from the Wittig reaction) or diethyl phosphate (from the Horner-Wadsworth-Emmons reaction).
-
cis-Isomers: The synthetic reaction may produce a mixture of trans,trans, cis,trans, and cis,cis isomers. The desired trans,trans isomer is typically the least soluble and can often be separated by recrystallization.
Q3: What is the expected appearance and purity of this compound after purification?
A3: Pure this compound is typically a white to light yellow or greenish crystalline powder. Commercially available high-purity samples are often cited as >98.0% by HPLC.
Q4: Are there any alternative purification methods to recrystallization and column chromatography?
A4: Yes, for highly conjugated and thermally stable organic molecules like this compound, sublimation under high vacuum can be an excellent purification technique, particularly for removing non-volatile impurities.
IV. Experimental Protocols and Visualizations
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., dioxane, cyclohexane, or 95% ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to minor impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification technique for this compound.
V. References
-
Baba, K., et al. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16. [Link]
-
ResearchGate. (n.d.). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
Sources
Technical Support Center: Optimizing 1,4-Bis(4-methylstyryl)benzene for High-Performance OLEDs
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1,4-Bis(4-methylstyryl)benzene (henceforth referred to as bis-MSB) in the fabrication of Organic Light-Emitting Diodes (OLEDs). As a promising blue-emitting organic semiconductor, bis-MSB offers significant potential; however, achieving optimal device performance requires a nuanced understanding of its material properties and careful control over fabrication processes. This document provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation, enabling you to unlock the full potential of this material.
Section 1: Troubleshooting Guide - A Deeper Dive into Common Performance Issues
This section addresses specific problems you may encounter when fabricating and testing OLEDs with a bis-MSB emissive layer. The solutions provided are grounded in the fundamental principles of device physics and materials science.
Low External Quantum Efficiency (EQE) and Luminance
Question: My bis-MSB based OLED shows significantly lower EQE and brightness than expected. What are the likely causes and how can I improve this?
Answer:
Low efficiency in bis-MSB based OLEDs is a multifaceted issue that can often be traced back to one or more of the following factors:
-
Poor Host-Guest Energy Transfer: Efficient electroluminescence from a guest emitter like bis-MSB relies on effective Förster Resonance Energy Transfer (FRET) from the host material. If the photoluminescence (PL) spectrum of the host does not sufficiently overlap with the absorption spectrum of the bis-MSB, energy transfer will be inefficient, leading to a significant portion of excitons decaying non-radiatively on the host molecules.
-
Imbalanced Charge Injection and Transport: For high recombination efficiency in the emissive layer (EML), the flux of electrons and holes reaching the EML must be balanced. If one charge carrier type dominates, a significant portion will pass through the EML without recombining, leading to low efficiency. This is often a result of mismatched energy levels at the interfaces of the transport and emissive layers.
-
Aggregation-Caused Quenching (ACQ): Styryl-benzene derivatives like bis-MSB can be prone to π-π stacking in the solid state. This aggregation can create non-emissive or weakly emissive states, leading to a quenching of the fluorescence and a reduction in the overall photoluminescence quantum yield (PLQY) of the thin film.
-
Poor Thin Film Morphology: A rough or crystalline thin film morphology can lead to inefficient charge transport and create pathways for non-radiative recombination at grain boundaries. Furthermore, morphological defects can lead to current leakage and device shorts, further reducing efficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low EQE and luminance in bis-MSB OLEDs.
High Operating Voltage
Question: The turn-on voltage of my device is very high, and it requires a high voltage to reach a reasonable brightness. How can I reduce the operating voltage?
Answer:
High operating voltage is typically a consequence of large energy barriers for charge injection or poor charge transport within the organic layers.
-
Injection Barriers: Significant energy barriers between the work function of the electrodes (ITO for anode, Al or LiF/Al for cathode) and the HOMO/LUMO levels of the adjacent organic layers (HTL and ETL, respectively) will impede charge injection.
-
Poor Charge Transport: Low charge carrier mobility in any of the organic layers will lead to a high voltage drop across the device. This can be an intrinsic property of the material or a result of poor thin film morphology.
Solutions:
-
Select appropriate charge transport materials: Choose HTL and ETL materials with HOMO and LUMO levels that are well-aligned with the anode and cathode, respectively, and with the HOMO and LUMO of the emissive layer.
-
Introduce charge injection layers (CILs): A thin layer of a suitable material between the electrode and the transport layer can significantly reduce the injection barrier. For example, a thin layer of LiF between the ETL and the Al cathode is a standard practice.
-
Optimize layer thicknesses: The thickness of the charge transport layers can be optimized to reduce the overall device resistance.
-
Improve film quality: As mentioned previously, a smooth, amorphous film morphology will generally lead to better charge transport and lower operating voltages.
Poor Color Purity and Stability
Question: The emission color of my device is not a pure blue, or it changes with increasing brightness. What is causing this?
Answer:
-
Host Emission: If the energy transfer from the host to the guest is incomplete, you may observe parasitic emission from the host material, leading to a broader, less pure color.
-
Exciplex Formation: Emission from an exciplex formed at the interface of two organic layers (e.g., HTL/EML or EML/ETL) can lead to a red-shifted, broad emission that contaminates the desired blue emission from bis-MSB.
-
Shift of Recombination Zone: As the driving voltage increases, the recombination zone of excitons within the EML can shift. If the recombination zone moves closer to one of the interfaces, you may see increased exciplex emission or emission from adjacent layers.
Solutions:
-
Ensure efficient host-guest energy transfer: Use a host with a high triplet energy to confine excitons on the host and ensure efficient transfer to the bis-MSB guest.
-
Optimize doping concentration: A very low doping concentration may lead to incomplete energy transfer, while a very high concentration can lead to aggregation quenching.
-
Introduce blocking layers: A hole-blocking layer (HBL) between the EML and ETL, and an electron-blocking layer (EBL) between the HTL and EML can help confine excitons within the emissive layer and prevent them from reaching the interfaces.
-
Use a co-host system: In some cases, using a mixture of a hole-transporting and an electron-transporting host material can improve charge balance within the EML and stabilize the recombination zone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a realistic target efficiency for a bis-MSB based blue OLED?
While there is limited published data for bis-MSB itself, a closely related material, 4,4′-bis[(N-carbazole) styryl] biphenyl (BSBCz), has been reported to achieve an external quantum efficiency (EQE) of up to 4.08% in a fluorescent blue OLED.[1] This serves as a good benchmark for a well-optimized bis-MSB device.
Q2: What are suitable host materials for bis-MSB?
For a blue fluorescent emitter like bis-MSB, a host material with a wide energy bandgap and a high triplet energy is required to ensure efficient energy transfer and prevent back-transfer. Commonly used and effective hosts for blue emitters include:
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP): A classic and widely used host material with good hole-transporting properties.[2]
-
1,3-Bis(N-carbazolyl)benzene (mCP): Offers a higher triplet energy than CBP, which can be beneficial for blue emitters.[3]
The choice of host should be guided by the energy level alignment with bis-MSB to ensure efficient charge injection and transport.
Q3: What are the approximate HOMO and LUMO energy levels of bis-MSB?
Q4: How can I control the thin film morphology of bis-MSB?
Controlling the thin film morphology is critical for device performance. For thermally evaporated films, the following parameters are key:
-
Deposition Rate: A slow deposition rate (e.g., 0.5 - 1.5 Å/s) generally allows for the formation of a more ordered and uniform film.
-
Substrate Temperature: The temperature of the substrate during deposition can significantly influence the film's crystallinity and morphology. Optimization of this parameter is often required.
For solution-processed films, factors such as the choice of solvent, solution concentration, and spin-coating parameters (speed and acceleration) will determine the film quality. The formation of nanocrystals of bis-MSB via a wet process has also been reported, which could be an alternative route to controlling morphology.[9][10]
Q5: My device degrades quickly. What are the common degradation pathways?
OLED degradation is a complex process, but for blue fluorescent emitters, common causes include:
-
Photochemical Degradation: The high energy of blue photons can lead to the breaking of chemical bonds in the organic materials over time.
-
Morphological Instability: Amorphous thin films can crystallize over time, especially when heated during operation, leading to the formation of grain boundaries and device failure.
-
Interfacial Degradation: Reactions between different organic layers or between the organic layers and the electrodes can lead to the formation of charge traps and non-emissive species.
-
Environmental Factors: Exposure to oxygen and moisture can lead to the oxidation of the organic materials and the corrosion of the cathode, resulting in the formation of "dark spots". All fabrication and testing should be performed in an inert atmosphere (e.g., a glovebox).
Section 3: Experimental Protocols and Data
Proposed High-Performance Device Architecture
Based on successful architectures for similar blue emitters, a promising device structure for a bis-MSB based OLED is as follows:
ITO / HTL / EBL / EML (Host:bis-MSB) / HBL / ETL / LiF / Al
| Layer | Material Example | Thickness (nm) | Function |
| Anode | Indium Tin Oxide (ITO) | 150 | Transparent conductor for hole injection |
| HTL | NPB | 40 | Hole transport |
| EBL | TCTA | 10 | Electron blocking, exciton confinement |
| EML | CBP:bis-MSB (5 wt%) | 20 | Emissive Layer |
| HBL | TPBi | 10 | Hole blocking, exciton confinement |
| ETL | Alq3 | 30 | Electron transport |
| EIL | Lithium Fluoride (LiF) | 1 | Electron injection |
| Cathode | Aluminum (Al) | 100 | Electron injection and reflective electrode |
Note: NPB = N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine; TCTA = Tris(4-carbazoyl-9-ylphenyl)amine; CBP = 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl; TPBi = 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene; Alq3 = Tris(8-hydroxyquinolinato)aluminum.
Energy Level Diagram
The following diagram illustrates the estimated energy levels for the proposed device architecture. Proper energy level alignment is crucial for efficient charge injection and transport.
Caption: Estimated energy level diagram for a bis-MSB based OLED.
Protocol for Thermal Evaporation of Organic Layers
This protocol outlines the general steps for depositing the organic layers and the cathode in a high-vacuum thermal evaporator.
-
Substrate Preparation:
-
Clean the pre-patterned ITO substrates by sonicating in a sequence of deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with high-purity nitrogen gas.
-
Treat the substrates with oxygen plasma immediately before loading into the evaporator to improve the work function of the ITO and enhance hole injection.
-
-
Material Preparation:
-
Load the organic materials into separate quartz crucibles. Ensure that the materials are of high purity (sublimed grade is recommended).
-
Outgas the materials at a temperature slightly below their evaporation point for an extended period to remove any absorbed water or solvents.
-
-
Deposition:
-
Pump down the chamber to a base pressure of < 5 x 10-6 Torr.
-
Deposit the organic layers sequentially according to the device architecture.
-
Maintain a stable deposition rate for each material, typically between 0.5 and 2.0 Å/s. The deposition rate should be monitored using a quartz crystal microbalance.
-
Control the substrate temperature as needed. For many small molecules, room temperature deposition is sufficient, but for some materials, elevated temperatures can improve film quality.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the LiF layer at a rate of ~0.1 Å/s.
-
Deposit the Al cathode at a higher rate, e.g., 5-10 Å/s.
-
-
Encapsulation:
-
After deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.
-
References
-
Investigation of 4,4′-bis[(N- carbazole) styryl] biphenyl (BSB4) for a pure blue fluorescent OLED with enhanced efficiency nearing the theoretical limit. (URL: [Link])
-
Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. (URL: [Link])
-
Single benzene fluorophores. a HOMO-LUMO energy level diagrams of... (URL: [Link])
-
A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. (URL: [Link])
-
(PDF) Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. (URL: [Link])
-
A) Device architecture and energy levels of an OLED with CBP host and... (URL: [Link])
-
Energy levels and HOMO, LUMO, and LUMO + 1 of BP3L and BP3I. Grey... (URL: [Link])
-
Understanding excited state properties of host materials in OLEDs: simulation of absorption spectrum of amorphous 4,4-bis(carbazol-9-yl)-2,2-biphenyl (CBP). (URL: [Link])
-
a) Energy level alignments of devices 1–4, the HOMO and LUMO energy... (URL: [Link])
-
Cyclic voltammetry for energy levels estimation of organic materials. (URL: [Link])
-
HOMO and LUMO level positions and energy gap (in eV), for the benzene... (URL: [Link])
-
1,4 bis (2-methylstyryl) benzene: A simple organic thin film with promising optical properties for OLED applications. (URL: [Link])
-
Investigation of 4,4′-bis[(N- carbazole) styryl] biphenyl (BSB4) for a pure blue fluorescent OLED with enhanced efficiency nearing the theoretical limit. (URL: [Link])
-
Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group‐Integrated Spatially Hindered 1,3‐Bis(N‐Carbazolyl)Benzene‐Based Host. (URL: [Link])
-
Characterization of p-bis(O-methylstyryl)benzene as a lifetime and anisotropy decay standard for two-photon induced fluorescence. (URL: [Link])
-
DFT-calculated HOMO-LUMO energy profiles... (URL: [Link])
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (URL: [Link])
-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (URL: [Link])
-
REGULAR ARTICLE - Journal of Nano- and Electronic Physics. (URL: [Link])
-
PDF 1.19 M - Analytical and Bioanalytical Electrochemistry. (URL: [Link])
-
Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N. (URL: [Link])
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 9. d-nb.info [d-nb.info]
- 10. Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 1,4-Bis(4-methylstyryl)benzene Under UV Irradiation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Bis(4-methylstyryl)benzene. This guide provides in-depth troubleshooting advice and frequently asked questions regarding its degradation pathways under UV irradiation. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.
Introduction to the Photostability of this compound
This compound is a fluorescent compound with promising applications in optoelectronic devices.[1][2] However, like other stilbene derivatives, it is susceptible to degradation upon exposure to UV radiation. Understanding these degradation pathways is critical for predicting its long-term stability and performance. The primary photochemical reactions observed in stilbene derivatives are trans-cis isomerization and photocyclization.[3][4] Oxygen can also play a significant role, leading to the formation of oxidized byproducts.[3] This guide will address common issues encountered during the study of these processes.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under UV irradiation?
A1: Based on the known photochemistry of stilbene derivatives, you can anticipate two main degradation pathways for this compound:
-
trans-cis Isomerization: The initial and often reversible step is the isomerization of the thermodynamically more stable trans-isomer to the cis-isomer upon absorption of UV light.[3][4]
-
Photocyclization: The cis-isomer can then undergo an intramolecular cyclization to form a dihydrophenanthrene-like intermediate.[3][5][6] In the presence of an oxidizing agent (like oxygen), this intermediate is readily oxidized to a more stable, conjugated phenanthrene-type structure.[3][6]
Q2: Why is my solution turning yellow during UV irradiation?
A2: The yellowing of your solution is likely due to the formation of highly conjugated degradation products.[7] Specifically, the formation of oxidized species, such as quinone-like structures derived from the phenanthrene-type photoproducts, can lead to a visible color change.[7][8] This is a common observation in the photodegradation of stilbene-based fluorescent whitening agents.[8]
Q3: What analytical techniques are best suited for monitoring the degradation of this compound?
A3: A combination of spectroscopic and chromatographic techniques is recommended for comprehensive analysis:
-
UV-Visible Spectroscopy: This technique is excellent for monitoring the overall changes in the electronic structure of the molecule.[9] You will likely observe a decrease in the absorbance of the trans-isomer and the appearance of new absorption bands corresponding to the cis-isomer and subsequent degradation products.
-
Fluorescence Spectroscopy: As the degradation proceeds, you can expect a decrease in the fluorescence intensity of the parent compound.[10] This can be a sensitive method for tracking the degradation kinetics.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its isomers and various degradation products.[11] This allows for the quantification of each species over time.
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) can help in the identification of the degradation products by providing molecular weight information.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Inconsistent degradation rates between experiments. | 1. Fluctuations in UV lamp intensity. 2. Variations in sample concentration. 3. Inconsistent oxygen levels in the solvent. 4. Temperature variations. | 1. Standardize UV Source: Ensure the UV lamp has reached a stable output before starting the experiment. Use a radiometer to measure and record the lamp intensity for each experiment. 2. Precise Concentration: Prepare fresh solutions for each experiment and verify the concentration using UV-Vis spectroscopy before irradiation. 3. Control Oxygen Content: For reproducible results, either saturate the solvent with oxygen or deaerate it by purging with an inert gas (e.g., nitrogen or argon) before and during the experiment. Oxygen can act as a quenching agent and participate in side reactions.[3] 4. Temperature Control: Use a temperature-controlled sample holder or a water bath to maintain a constant temperature throughout the irradiation period. |
| Difficulty in detecting the cis-isomer. | 1. The cis-isomer is rapidly converting to the cyclized product. 2. The analytical method is not sensitive enough to detect the low steady-state concentration of the cis-isomer. | 1. Work in an Inert Atmosphere: By removing oxygen, you can slow down the oxidation of the dihydrophenanthrene intermediate, potentially allowing the cis-isomer to accumulate to a detectable level.[3] 2. Optimize HPLC Method: Adjust the mobile phase composition and gradient to improve the separation and resolution of the isomers. Ensure your detector wavelength is appropriate for the cis-isomer, which may have a different absorption maximum than the trans-isomer. |
| Formation of insoluble precipitates. | 1. Polymerization of degradation products. 2. The degradation products have lower solubility in the chosen solvent. | 1. Use a Radical Inhibitor: Side reactions involving free radicals can lead to polymerization.[14] Adding a small amount of a radical inhibitor, such as hydroquinone, may prevent this. 2. Change Solvent: If insolubility is an issue, consider using a solvent with a different polarity that may better solubilize the degradation products. |
| Broad, unresolved peaks in HPLC chromatogram. | 1. Co-elution of multiple degradation products. 2. Column contamination. | 1. Modify HPLC Method: Experiment with different columns (e.g., C18, phenyl-hexyl), mobile phases, and gradient profiles to achieve better separation. 2. Column Cleaning: Flush the column with a strong solvent (e.g., isopropanol, acetonitrile) to remove any adsorbed compounds.[15] |
Experimental Protocols
Protocol 1: UV Irradiation Experimental Setup
This protocol outlines a general procedure for the controlled UV irradiation of a solution of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)
-
Quartz cuvette or reaction vessel
-
UV lamp with a specific wavelength output (e.g., 365 nm)[16]
-
Magnetic stirrer and stir bar
-
Gas inlet and outlet for purging (optional)
-
Temperature control system (optional)
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be such that the absorbance at the irradiation wavelength is between 0.1 and 0.3 to ensure uniform light penetration.
-
Oxygen Control (Optional but Recommended):
-
For anaerobic conditions: Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes prior to and during irradiation.
-
For aerobic conditions: Saturate the solution with air or oxygen by bubbling the gas through it for 15-30 minutes.
-
-
Irradiation:
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the solution for analysis by UV-Vis, fluorescence, or HPLC.
Protocol 2: Monitoring Degradation by HPLC
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: With a UV or diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: A linear gradient from 50% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and expected products absorb (e.g., 350 nm). A DAD will be beneficial for observing the spectra of eluting peaks.
Procedure:
-
Equilibrate the Column: Run the mobile phase through the column until a stable baseline is achieved.[15]
-
Inject Standard: Inject a standard solution of this compound to determine its retention time.
-
Inject Samples: Inject the aliquots taken during the UV irradiation experiment.
-
Analyze Data: Identify the peaks corresponding to the parent compound and its degradation products. Integrate the peak areas to determine the relative concentrations of each species over time.
Visualizing Degradation Pathways and Workflows
Caption: Proposed degradation pathway of this compound.
Caption: A typical experimental workflow for studying photodegradation.
References
-
Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties - PubMed. Available at: [Link]
-
Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC. Available at: [Link]
-
(PDF) HPLC–HR-ESI–MS/MS identification of fluorescent dyes and optical brighteners and their degradation products in daylight fluorescent paints - ResearchGate. Available at: [Link]
-
Photodegradation of Polystyrene Films Containing UV-Visible Sensitizers - Lifescience Global. Available at: [Link]
-
Bis(4'-dibutylaminostyryl)benzene: spectroscopic behavior upon protonation or methylation. Available at: [Link]
-
a Experimental setup showing UV irradiation chamber & contamination... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Photodegradation of Substituted Stilbene Compounds: What Colors Aging Paper Yellow? | Request PDF - ResearchGate. Available at: [Link]
-
Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed. Available at: [Link]
-
Respirometric Study of Optical Brighteners in Textile Wastewater - PMC - PubMed Central. Available at: [Link]
-
Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide: A Comparative and DFT-Assisted Investigation - MDPI. Available at: [Link]
-
Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C - PMC - PubMed Central. Available at: [Link]
-
Harnessing Negative Photochromism in Styryl Cyanines for Light‐Modulated Proton Transport - PMC - NIH. Available at: [Link]
-
(PDF) Photochromism and Photomagnetism in 1,4-bis(4,5-diphenyl-imidazolyl)benzene Chromophores: Water Assisted π-stacks for the Generation of Stable Free Radicals in Solid State - ResearchGate. Available at: [Link]
-
(PDF) Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties - ResearchGate. Available at: [Link]
-
Troubleshooting Guide - Phenomenex. Available at: [Link]
-
Harnessing Negative Photochromism in Styryl Cyanines for Light‐Modulated Proton Transport - ResearchGate. Available at: [Link]
-
Photochemical reactions of stilbene derivatives. The D and A are substituents, e.g., electron-donor D and electron-acceptor A groups. … - ResearchGate. Available at: [Link]
-
The Study of an Ultraviolet Radiation Technique for Removal of the Indoor Air Volatile Organic Compounds and Bioaerosol - MDPI. Available at: [Link]
-
Photodegradation-based detection of fluorescent whitening agents in a mountain river. Available at: [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC. Available at: [Link]
-
Fluorometric Detection of Optical Brighteners as an Indicator of Human Sources of Water Pollution. Part I. Description and Detection of Optical Brighteners - Virginia Tech. Available at: [Link]
-
Thermochromism of 1,4-Bis[2-(4-pyridyl)ethenyl]-benzene Derivatives. Available at: [Link]
-
Effect of Ultraviolet Radiation on Organic Photovoltaic Materials and Devices. Available at: [Link]
-
Photodegradation Illuminated: New analytical tools for studying photochemical processes. Available at: [Link]
-
Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Available at: [Link]
-
Troubleshooting and optimizing lab experiments - YouTube. Available at: [Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - MDPI. Available at: [Link]
-
(PDF) Photocyclization of Stilbenes and Related Molecules - ResearchGate. Available at: [Link]
-
A beginners guide to understanding the mechanisms of photochemical reactions: things you should know if light is one of your reagents - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 1,4-Bis(4-methylstyryl)benzene and Stilbene for Optoelectronic Applications
In the dynamic field of organic electronics, the selection of high-performance materials is paramount to advancing device efficiency and stability. Among the vast array of π-conjugated systems, stilbenoids have emerged as a cornerstone due to their robust photophysical properties and chemical versatility. This guide provides an in-depth comparison between the foundational molecule, trans-stilbene, and its more complex derivative, 1,4-Bis(4-methylstyryl)benzene. We will explore their molecular structures, comparative optoelectronic properties, performance in devices, and synthetic accessibility, offering field-proven insights for researchers and materials scientists.
Molecular Structure: The Foundation of Functionality
The optoelectronic behavior of any organic semiconductor is intrinsically linked to its molecular structure. While both molecules share the characteristic stilbene (1,2-diphenylethene) core, their architectures diverge in ways that significantly impact their properties.
-
trans-Stilbene (C₁₄H₁₂): This molecule consists of a central ethylene double bond with a phenyl group attached to each carbon atom.[1] Its relatively simple, planar structure allows for efficient π-conjugation across the molecule, which is the basis for its photo- and electroluminescent properties.[1]
-
This compound (C₂₄H₂₂): This larger molecule features a central benzene ring to which two 4-methylstyryl groups are attached at the para positions.[2] This extended π-conjugated system, coupled with the electron-donating methyl groups, is anticipated to enhance its optical and electronic characteristics compared to the parent stilbene.[2]
Caption: Molecular structures of trans-stilbene and this compound.
A Head-to-Head Comparison of Optoelectronic Properties
The extension of the conjugated system in this compound leads to notable differences in its optoelectronic properties when compared to stilbene.
| Property | trans-Stilbene | This compound | Rationale for Difference |
| Absorption Max (λ_abs) | ~295 nm (in hexane)[3] | ~350 nm (in THF)[4] | The extended π-conjugation in this compound lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift in absorption. |
| Emission Max (λ_em) | ~350 nm (in hexane)[3] | ~415 nm (in THF)[4] | Similar to absorption, the extended conjugation leads to a red-shifted emission, pushing it further into the visible spectrum. |
| Photoluminescence Quantum Yield (PLQY) | ~0.044 (in hexane)[3] | ~0.94 (in cyclohexane)[2] | The more rigid and extended structure of this compound likely reduces non-radiative decay pathways (e.g., vibrational relaxation, cis-trans isomerization), leading to a significantly higher PLQY.[2][3] |
| Charge Carrier Mobility | Generally low for pristine films | Moderate, application-dependent | While specific mobility values for pristine this compound are not readily available, its larger, more planar structure could facilitate better intermolecular π-π stacking, which is crucial for efficient charge transport.[5] Stilbene-based oligomers have shown promise in organic field-effect transistors (OFETs).[6] |
| Stability | Susceptible to photoisomerization (trans to cis)[1] | Expected to be more photochemically stable | The larger, more rigid structure of this compound may sterically hinder the rotation around the double bonds, thus improving its photostability, a critical factor for device lifetime. |
Expert Insight: The nearly unity photoluminescence quantum yield of this compound in solution is a standout feature, positioning it as a highly efficient light emitter.[2] This contrasts sharply with the relatively low PLQY of trans-stilbene, which is known to undergo efficient trans-cis photoisomerization, a competing and often undesirable de-excitation pathway in light-emitting applications.[3][7]
Performance in Optoelectronic Devices
The superior intrinsic properties of this compound translate into its potential for higher performance in optoelectronic devices.
-
Organic Light-Emitting Diodes (OLEDs): Due to its high PLQY and emission in the blue-violet region of the spectrum, this compound is a promising candidate as a blue emitter or a host material in OLEDs.[2][8] High-efficiency blue emitters are particularly sought after for full-color displays and solid-state lighting. Stilbene itself is less commonly used as the primary emitter in modern OLEDs due to its lower efficiency and stability, but its derivatives are widely studied.[9]
-
Organic Scintillators: Both molecules find application as scintillators, materials that emit light upon exposure to ionizing radiation.[1][2] 1,4-Bis(2-methylstyryl)benzene (a structural isomer) is a well-known wavelength shifter in liquid scintillator experiments.[10][11] The high fluorescence efficiency of these larger stilbenoids is critical for sensitive radiation detection.
-
Organic Field-Effect Transistors (OFETs): While less common, stilbene-based materials are being explored for use in OFETs.[6] The ability of stilbene to undergo photoisomerization has been exploited to create photoswitchable transistors.[6] The charge transport properties of this compound could make it a candidate for the active layer in p-type OFETs, although more research is needed in this area.[6][12]
Synthesis and Processing Considerations
The choice of material also depends on its synthetic accessibility and processability.
Synthesis:
-
trans-Stilbene: Can be synthesized through various classical methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, McMurry coupling, and palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions.[13][14][15][16] These methods are generally well-established and versatile.
-
This compound: Is also commonly synthesized via the Horner-Wadsworth-Emmons reaction.[2] This approach offers good control over the stereochemistry to yield the desired trans,trans-isomer.
Processing:
Both molecules are typically processed as thin films for device fabrication. This can be achieved through vacuum thermal evaporation for small molecule OLEDs or solution-based methods like spin-coating if suitable solubility is achieved through chemical modification.[17][18] The preparation of this compound nanocrystals via a wet reprecipitation technique has also been demonstrated, opening avenues for solution-processed devices.[4][19]
Experimental Protocols
Protocol 1: Synthesis of trans,trans-1,4-Bis(4-methylstyryl)benzene via Horner-Wadsworth-Emmons Reaction
This protocol is a representative example and may require optimization.
-
Phosphonate Synthesis: React 1,4-bis(bromomethyl)benzene with an excess of triethyl phosphite at reflux to form the corresponding bisphosphonate ester. Purify the product by recrystallization.
-
Ylide Formation: Dissolve the bisphosphonate ester in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), at 0 °C to deprotonate the phosphonate and form the ylide.
-
Condensation: Slowly add a solution of 4-methylbenzaldehyde (2 equivalents) in the same anhydrous solvent to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting materials.
-
Workup and Purification: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure trans,trans-1,4-Bis(4-methylstyryl)benzene.
Protocol 2: Fabrication of a Simple Solution-Processed OLED
This is a general workflow for fabricating a multi-layered OLED device. All steps involving organic materials should be performed in an inert atmosphere (e.g., a glovebox).[20]
Caption: A generalized workflow for the fabrication of a solution-processed OLED.
-
Substrate Preparation: Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, and isopropyl alcohol.[17] Dry the substrates with a stream of nitrogen and treat with UV-ozone to improve the work function of the ITO.
-
Hole Injection/Transport Layer (HIL/HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal to remove residual water.[21]
-
Emissive Layer (EML) Deposition: Prepare a solution of this compound (as the emitter or dopant) in a suitable host material dissolved in an organic solvent (e.g., toluene, chlorobenzene). Spin-coat this solution on top of the HTL to form the emissive layer. Anneal the film to remove the solvent.
-
Electron Transport and Cathode Layers Deposition: Transfer the substrates to a vacuum thermal evaporator. Sequentially deposit an electron transport layer (e.g., TPBi), a low work function metal (e.g., LiF or Ca), and a protective metal layer (e.g., Al) to form the cathode.[18]
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a cover glass to protect the organic layers from oxygen and moisture.[20]
Summary and Future Outlook
| Feature | trans-Stilbene | This compound |
| Structure | Simple diarylethene | Extended π-conjugated system |
| PLQY | Low (~4%) | Very High (~94%) |
| Emission | UV-A / Violet | Violet / Blue |
| Primary Application | Precursor, scintillator, model system | High-efficiency blue emitter, scintillator |
| Key Advantage | Simplicity, well-studied | High fluorescence efficiency |
| Key Disadvantage | Low PLQY, photoisomerization | More complex synthesis |
For optoelectronic applications demanding high luminescence efficiency, particularly in the blue region of the spectrum, This compound is unequivocally the superior material compared to trans-stilbene. Its extended π-conjugation and structural rigidity lead to a near-perfect conversion of absorbed photons into emitted light, a critical requirement for efficient OLEDs and sensitive scintillators.[2] While trans-stilbene remains a fundamentally important molecule for academic studies and as a synthetic precursor, its inherent inefficiency due to competing non-radiative decay pathways limits its direct application in high-performance devices.
The future development in this area will likely focus on further functionalization of the this compound core to tune its emission color, improve charge transport properties, and enhance its processability for large-area, low-cost device fabrication. The principles learned from comparing these two molecules underscore a fundamental tenet of materials science: rational molecular design, in this case, the extension of π-conjugation, is a powerful strategy for unlocking enhanced material properties for next-generation optoelectronics.
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A Comparative Guide to 1,4-Bis(styryl)benzene Isomers and POPOP as Scintillators for Research Applications
This guide provides an in-depth comparative analysis of two classes of widely used secondary scintillators: 1,4-Bis(styryl)benzene derivatives and 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP). As crucial components in scintillation cocktails, their performance dictates the efficiency and reliability of radiation detection systems. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize liquid scintillation counting (LSC) and other scintillation-based detection methods. We will delve into their fundamental properties, compare their performance metrics with supporting data, and provide detailed experimental protocols for their characterization.
Introduction to Secondary Scintillators
In a typical organic liquid or plastic scintillation system, the process begins with ionizing radiation depositing energy into a solvent matrix.[1] This energy excites the solvent molecules, which then efficiently transfer this energy to a primary scintillator (or fluor), such as 2,5-diphenyloxazole (PPO).[2][3] The primary fluor de-excites by emitting photons, typically in the ultraviolet (UV) region. However, the spectral sensitivity of most photomultiplier tubes (PMTs), the light-sensing component of the detector, peaks in the visible blue region.[4] This is where a secondary scintillator, or wavelength shifter, becomes essential. Its role is to absorb the UV photons emitted by the primary fluor and re-emit them at a longer wavelength that better matches the PMT's optimal sensitivity range, thereby maximizing the detection efficiency.[4][5]
This guide focuses on two prominent secondary scintillators: POPOP and a commercially significant isomer of 1,4-Bis(styryl)benzene, specifically 1,4-Bis(2-methylstyryl)benzene, commonly known as Bis-MSB.
Chemical Identity and Physical Properties
A crucial first step in selecting a scintillator is understanding its fundamental chemical and physical properties. These characteristics influence solubility, stability, and ultimately, scintillation performance.
POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene) is a well-established, high-performance scintillator.[5] Its rigid, conjugated structure, featuring a central benzene ring flanked by two phenyloxazolyl groups, is responsible for its excellent fluorescence properties.[4]
1,4-Bis(styryl)benzene (BSB) Derivatives: This compound exists as several isomers. The most commonly used and commercially available variant for scintillation applications is 1,4-Bis(2-methylstyryl)benzene , or Bis-MSB .[1] It is crucial for researchers to specify the correct isomer, as properties can differ. For the purpose of this guide, our discussion of "1,4-Bis(styryl)benzene" will refer to the Bis-MSB isomer unless otherwise stated. Another isomer, 1,4-bis(4-methylstyryl)benzene, has also been studied for optoelectronic applications.[6]
Caption: Energy transfer cascade in an organic liquid scintillator.
The key steps are:
-
Initial Excitation: An incoming particle of ionizing radiation (e.g., a beta particle from a radioactive sample) excites the abundant solvent molecules. [1]2. Solvent to Primary Fluor Transfer: The excitation energy migrates through the solvent and is transferred to the primary fluor (PPO), which is present at a much lower concentration. [3]3. Wavelength Shifting: The excited PPO molecule fluoresces, emitting a UV photon. This photon is then absorbed by the secondary fluor (POPOP or Bis-MSB). [2]4. Detection: The secondary fluor rapidly de-excites, emitting a photon of a longer wavelength (in the blue region of the spectrum), which is then efficiently detected by the PMT. [4] The choice of a secondary scintillator is critical for bridging the spectral gap between the primary fluor's emission and the detector's sensitivity.
Experimental Protocols for Scintillator Characterization
To ensure the quality and performance of scintillators, researchers must be able to verify their properties. The following are self-validating protocols for determining key performance metrics.
Protocol 1: Relative Fluorescence Quantum Yield (Φ_f) Measurement
This protocol determines the fluorescence efficiency of a sample relative to a known standard. The comparative method is often preferred for its accessibility and reliability. [7] Causality: The core principle is that two solutions (standard and sample) with identical absorbance at the same excitation wavelength are absorbing the same number of photons. [7]Therefore, the ratio of their integrated fluorescence intensities, corrected for solvent refractive index, is directly proportional to the ratio of their quantum yields.
Caption: Experimental workflow for relative quantum yield determination.
Step-by-Step Methodology:
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the blue-violet region. [8]2. Solvent Purity Check: Before preparing solutions, run an emission scan of the solvent alone to check for fluorescent impurities. [8]Use high-purity spectroscopic grade solvents.
-
Prepare Solutions: Prepare a series of dilutions of both the standard and the test scintillator in the same solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. [9]This is critical to minimize inner filter effects where re-absorption of emitted light can artificially lower the measured fluorescence. [7]4. Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the intended excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters (e.g., slit widths) are kept constant throughout the measurements. [7]6. Data Analysis:
-
Correct the emission spectra for the instrument's response characteristics.
-
Integrate the area under each corrected emission spectrum.
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The plot should be linear, and the gradient (Grad) should be determined.
-
Calculate the quantum yield of the unknown sample (Φ_x) using the following equation: [7] Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where 'st' and 'x' denote the standard and test sample, respectively, Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent. [7]
-
Protocol 2: Scintillation Decay Time Measurement
This protocol measures the time it takes for scintillation light intensity to decrease to 1/e of its initial value. It is a measure of the fluorescence lifetime and indicates how quickly the scintillator responds. The Time-Correlated Single Photon Counting (TCSPC) method is highly accurate for this purpose. [10][11] Causality: TCSPC measures the time difference between the excitation of the scintillator (a "start" signal, often from another detector sensing a correlated particle) and the arrival of the first emitted photon (a "stop" signal). [10]By collecting the time differences for many events, a histogram is built that represents the probability distribution of photon emission over time, which directly corresponds to the scintillation decay curve.
Step-by-Step Methodology:
-
Experimental Setup: A typical setup involves a radioactive source (e.g., ²²Na, which emits two back-to-back 511 keV gamma rays), two detectors, and timing electronics. [11]The scintillator to be tested is coupled to one PMT (the "stop" detector), and a reference detector provides the "start" signal. The entire setup must be in a light-tight box. [10]2. Signal Processing:
-
The output from the "start" detector is fed to a constant fraction discriminator (CFD) to generate a precise start signal for a time-to-amplitude converter (TAC).
-
The output from the "stop" PMT, viewing the test scintillator, is also fed to a CFD to generate the stop signal for the TAC. The signal should be attenuated such that only single photons are detected.
-
-
Data Acquisition: The TAC generates an output pulse whose voltage is proportional to the time difference between the start and stop signals. This pulse is then processed by a multichannel analyzer (MCA) to build a histogram of these time differences. [12]4. Data Analysis: The resulting histogram is a decay curve. This data is fitted to an exponential function of the form I(t) = A * exp(-t/τ), where τ is the decay time constant. [10]For some scintillators, a multi-exponential fit may be required to account for different decay components. [12]
Summary and Recommendations
Both POPOP and Bis-MSB are excellent secondary scintillators that perform the crucial role of shifting UV light from a primary fluor into the visible range for efficient detection.
-
POPOP is a benchmark scintillator with a proven high quantum yield. [2]Its primary drawback is its low solubility and slow dissolution rate, which makes it less convenient for preparing scintillation cocktails, particularly in large volumes or in automated settings. [1]
-
1,4-Bis(2-methylstyryl)benzene (Bis-MSB) is considered the best general-purpose secondary scintillator. [1]Its key advantage is superior solubility and ease of use, making it the preferred choice for most ready-to-use commercial LSC cocktails. Its spectral properties are ideally suited for standard scintillation counting applications.
Recommendation for Researchers:
-
For routine applications, including most liquid scintillation counting experiments where ease of preparation and reliability are paramount, Bis-MSB is the recommended choice. Its inclusion in most commercial cocktails speaks to its robustness and performance.
-
For custom-prepared cocktails or in research where historical comparison with older data is necessary, POPOP remains a viable, high-performance option, provided the challenges of its solubility are addressed during preparation.
Ultimately, the choice between these two scintillators depends on the specific requirements of the experiment, balancing the need for performance with practical considerations of sample preparation and handling.
References
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A Senior Application Scientist's Guide to Purity Validation of 1,4-Bis(4-methylstyryl)benzene: An HPLC-Centric Comparative Analysis
Abstract: For researchers and professionals in drug development and materials science, the purity of active compounds is not merely a quality metric; it is a critical determinant of efficacy, safety, and performance. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of 1,4-Bis(4-methylstyryl)benzene, a fluorescent compound with significant applications in organic electronics and as a scintillator.[1][2] We will present a robust, validated High-Performance Liquid Chromatography (HPLC) method as the primary technique, contextualizing its superiority for this specific analyte by comparing it with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The discussion is grounded in established analytical principles and regulatory standards, offering field-proven insights into methodological choices and data interpretation.
The Analyte: this compound
This compound (BMSB) is a large, symmetrical, and highly conjugated aromatic hydrocarbon. Its chemical structure, featuring a central benzene ring linked to two methylstyryl groups, is responsible for its strong fluorescence and photoluminescent properties.[1][2] These characteristics make it a valuable component in Organic Light Emitting Diodes (OLEDs) and radiation detection technologies.[2]
However, the synthesis of BMSB, often achieved via reactions like the Wittig olefination, can introduce a variety of impurities.[3][4] These may include unreacted starting materials (e.g., terephthalaldehyde, p-methylbenzyltriphenylphosphonium halide), by-products like triphenylphosphine oxide, and geometric isomers (cis-trans isomers), all of which can compromise the material's optical and electronic performance. Therefore, a precise and reliable analytical method to quantify purity is paramount.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, thermally stable, and UV-active molecule like BMSB, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy for this class of compounds.
2.1 The Rationale Behind the HPLC Method Design
The extended conjugated system of BMSB makes it an ideal chromophore for UV-Vis detection, a standard component of HPLC systems.[1] The molecule's non-polar nature dictates the use of a reversed-phase stationary phase, such as octadecylsilane (C18), which separates components based on hydrophobicity.[5][6] A polar mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, is used to elute the compounds from the column. More hydrophobic compounds, like the BMSB parent molecule, will have a stronger affinity for the C18 stationary phase and thus elute later than more polar impurities.
This approach is consistent with the general procedures outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, which provides the framework for developing and validating such methods.[5][7][8]
2.2 A Validated HPLC-UV Method for BMSB Purity
The following method is designed for robustness and compliance with validation standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving non-polar aromatic compounds. The length provides high theoretical plates for good separation. |
| Mobile Phase | Isocratic: Acetonitrile:Water (90:10 v/v) | A high percentage of organic solvent is needed to elute the highly non-polar BMSB in a reasonable time. Isocratic elution provides stable baselines for accurate quantification.[6][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30°C | Controls retention time consistency and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 350 nm | BMSB has a strong absorbance in the long-UV range due to its extensive conjugation. This wavelength maximizes sensitivity for the main peak while minimizing interference from less conjugated impurities. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Sample Preparation | 0.1 mg/mL in Tetrahydrofuran (THF) | THF is a strong organic solvent capable of fully dissolving the non-polar BMSB. |
2.3 Experimental Protocol: HPLC Purity Assay
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (0.1 mg/mL BMSB). The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000. This ensures the chromatographic system is performing adequately.[13]
-
Standard Preparation: Accurately weigh approximately 10 mg of BMSB reference standard and dissolve in 100.0 mL of THF to create a 0.1 mg/mL solution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the BMSB test sample and dissolve in 100.0 mL of THF.
-
Chromatographic Run: Inject the standard and sample solutions onto the HPLC system.
-
Data Analysis: Calculate the purity of the BMSB sample using the area percent method. The purity is expressed as the percentage of the area of the main BMSB peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of BMSB Peak / Total Area of All Peaks) x 100
Comparative Analysis: Alternative Methodologies
While HPLC is the primary choice, other techniques have specific applications and limitations. Understanding these alternatives provides a comprehensive analytical perspective.
3.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[7] MS provides mass information for identification.
-
Suitability for BMSB: Poor. BMSB has a high molecular weight (310.44 g/mol ) and low volatility.[1][14] Attempting to analyze it by GC would require very high temperatures, risking thermal degradation of the molecule within the injector or column. GC-MS is better suited for volatile or semi-volatile compounds.[15][16]
-
Advantages: Excellent for identifying small, volatile impurities that might be present from the synthesis, such as residual solvents.
-
Limitations: Not suitable for the primary purity assay of the non-volatile parent compound.[15][17]
3.2 Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Principle: qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known purity and concentration.[18][19][20] The signal integral is directly proportional to the number of nuclei.[18]
-
Suitability for BMSB: High. As a primary method, it does not require a reference standard of the analyte itself for quantification, making it extremely powerful for certifying new batches or reference materials.
-
Advantages: Provides absolute quantification without the need for a specific BMSB reference standard.[19] It is non-destructive and can provide structural information about impurities.
-
Limitations: Lower sensitivity compared to HPLC-UV. Requires a carefully chosen internal standard that does not have overlapping signals with the analyte. The instrumentation is more expensive and requires specialized expertise.
Head-to-Head Performance Comparison
The following table summarizes the performance of each technique for the specific task of validating BMSB purity.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Analyte Suitability | Excellent | Poor (Analyte is non-volatile) | Excellent |
| Primary Application | Routine QC, Purity Assay | Volatile Impurity Analysis | Absolute Quantification, Standard Certification |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg-mg level) |
| Resolution | High (for related substances) | Very High (for volatile compounds) | Low (prone to signal overlap) |
| Quantification Method | Relative (Area Percent) | Relative/Absolute (with standards) | Absolute (Primary Ratio) |
| Sample Throughput | High | High | Low |
| Regulatory Acceptance | Widely accepted (e.g., USP <621>)[5] | Accepted for specific tests (e.g., residual solvents) | Accepted as a primary method |
Visualizing the Analytical Workflow
The decision-making process for purity validation can be visualized as a logical flow, starting from sample receipt to the final report.
Caption: Workflow for selecting the appropriate analytical method for BMSB.
The logical comparison between these techniques can be further distilled into a decision diagram based on key analytical requirements.
Caption: Logic diagram for comparing analytical techniques for BMSB.
Conclusion and Recommendations
For the routine quality control and purity validation of this compound, HPLC-UV is the unequivocally superior method. Its ability to resolve and quantify non-volatile, structurally similar impurities makes it ideal for batch release and stability testing. The methodology is robust, highly sensitive, and aligns with global pharmacopeial standards.[5][7]
GC-MS should be employed as a complementary technique, specifically for the analysis of volatile impurities such as residual solvents, which are not detectable by this HPLC method.
qNMR serves a critical but distinct role. It is the preferred method for the absolute certification of primary reference standards, against which routine HPLC methods can then be calibrated. Its value lies in its status as a primary ratio method, providing a direct measure of purity without reliance on a pre-existing standard.[19][20]
By leveraging this multi-faceted approach—using HPLC as the workhorse, GC-MS for orthogonal impurity profiling, and qNMR for primary standard certification—researchers and manufacturers can ensure the highest degree of confidence in the purity and quality of their this compound.
References
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
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A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]
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Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) . YouTube. Available from: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. Available from: [Link]
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Understanding the Latest Revisions to USP <621> . Agilent. Available from: [Link]
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USP <621> Chromatography . DSDP Analytics. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. Available from: [Link]
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Quality Guidelines . ICH. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]
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What is qNMR (quantitative NMR) ? | Applications Notes . JEOL Ltd. Available from: [Link]
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Purity by Absolute qNMR Instructions . Available from: [Link]
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High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives . Pharmacia. Available from: [Link]
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Simultaneous Determination of 79 Polar and Non-Polar Polycyclic Aromatic Compounds in Airborne Particulate Matter by Gas Chromatography – Tandem Mass Spectrometry . Taylor & Francis Online. Available from: [Link]
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This compound . ChemBK. Available from: [Link]
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HPLC–UV (320 nm) profiling of stilbene derivatives from crude GCEN extracts... . ResearchGate. Available from: [Link]
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Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches . NIH. Available from: [Link]
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The Wittig Reaction: Synthesis of Alkenes . Available from: [Link]
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Analyzing Non-Volatile Compounds with GC-MS: A Guide . Available from: [Link]
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GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? . Patsnap Eureka. Available from: [Link]
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Chemical Profiling by GC/MS Analysis of Non-Polar Extracts of Eryngium glaziovianum (Apiaceae) . ResearchGate. Available from: [Link]
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Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ? . ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the NMR Analysis of 1,4-Bis(4-methylstyryl)benzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,4-Bis(4-methylstyryl)benzene, a highly conjugated aromatic compound with potential applications in materials science and as a scintillator.[1][2] We will explore the expected spectral features, compare them with a structurally similar compound, and provide the experimental protocols necessary for robust and reliable data acquisition.
The Significance of Structural Verification
This compound possesses a symmetrical and extended π-system, which gives rise to interesting photophysical properties.[1] However, this extended conjugation and the presence of multiple aromatic and vinylic protons can lead to complex NMR spectra. A thorough understanding and correct interpretation of these spectra are crucial for confirming the successful synthesis of the target molecule and for ruling out the presence of isomers or impurities.
Predicted ¹H NMR Spectral Analysis of this compound
Due to the molecule's symmetry, we can predict a relatively simple ¹H NMR spectrum despite its size. The molecule has a center of inversion, which means that the two 4-methylstyryl units are chemically equivalent.
Expected Chemical Shifts and Multiplicities:
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Justification |
| ~2.3-2.4 | Singlet | -CH₃ | The methyl protons are equivalent and do not have any adjacent protons to couple with. |
| ~7.0-7.2 | Doublet | Vinylic Protons | These protons are part of the trans double bond and will likely appear as a doublet due to coupling with the adjacent vinylic proton. The trans coupling constant (J) is expected to be in the range of 15-18 Hz. |
| ~7.1-7.3 | Doublet | Aromatic Protons (ortho to -CH₃) | These protons are on the terminal benzene rings and are ortho to the methyl group. They will appear as a doublet due to coupling with the meta protons. |
| ~7.4-7.6 | Doublet | Aromatic Protons (meta to -CH₃) | These protons are also on the terminal benzene rings and are meta to the methyl group. They will appear as a doublet due to coupling with the ortho protons. |
| ~7.5-7.7 | Singlet | Aromatic Protons (central ring) | The four protons on the central benzene ring are chemically equivalent due to the molecule's symmetry and will therefore appear as a singlet. |
Predicted ¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum is also expected to be simplified due to the molecule's symmetry.
Expected Chemical Shifts:
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~21 | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
| ~126-130 | Aromatic and Vinylic CH | The sp² hybridized carbons of the benzene rings and the double bonds will appear in this region. |
| ~135-140 | Quaternary Carbons | The quaternary carbons, including those to which the styryl groups and methyl groups are attached, will appear in this downfield region. |
Comparative Analysis with (E)-1-methyl-4-styrylbenzene
To provide a tangible reference, we can compare the predicted spectra of this compound with the experimental data for the closely related compound, (E)-1-methyl-4-styrylbenzene. This molecule shares a similar structural motif but lacks the central symmetry of our target compound.
Experimental NMR Data for (E)-1-methyl-4-styrylbenzene: [3]
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.48 (d, J = 7.5 Hz, 2H), 7.42-7.40 (d, J=8.0 Hz, 2H), 7.36-7.32 (t, J = 7.6 Hz, 2H), 7.25-7.22 (t, J=7.3 Hz, 1H), 7.17-7.15 (d, J = 7.9 Hz, 2H), 7.07 (d, 2H), 2.35 (s, 3H).
¹³C NMR (100 MHz, CDCl₃): δ 137.4, 128.8, 128.7, 127.6, 126.6, 21.2.
Key Differences and Insights:
-
Symmetry: The most significant difference is the complexity of the aromatic region in the ¹H NMR spectrum of (E)-1-methyl-4-styrylbenzene compared to the predicted spectrum of this compound. The lack of symmetry in the former leads to more distinct signals for the aromatic protons.
-
Chemical Shifts: The chemical shifts of the methyl protons and the styryl protons are expected to be very similar in both compounds, providing a good diagnostic tool.
-
Integration: The integration of the signals in the ¹H NMR spectrum of this compound would reflect the higher number of equivalent protons in the symmetrical structure.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a clean 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for acquiring and analyzing NMR data.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a clear and unambiguous method for its structural characterization. The inherent symmetry of the molecule simplifies the spectra, making the assignment of signals straightforward. By comparing the predicted spectra with experimental data from a close analogue, researchers can gain confidence in their synthetic outcomes. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, ensuring the scientific integrity of the structural elucidation process.
References
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Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale research letters, 9(1), 16. [Link]
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A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Stilbene Derivatives: A Case Study of 1,4-Bis(4-methylstyryl)benzene and its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and drug development, a molecule's three-dimensional structure is the blueprint for its function. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this atomic arrangement with unparalleled precision. This guide provides an in-depth technical comparison of the SC-XRD analysis of 1,4-Bis(4-methylstyryl)benzene and its analogues, offering insights into the experimental nuances and the structural information that can be gleaned. While a full single-crystal X-ray diffraction study for this compound is not publicly available, its known crystalline nature invites a robust comparative analysis with structurally similar compounds for which detailed crystallographic data exists.[1][2] This guide will leverage the comprehensive single-crystal XRD data of the closely related 1,4-Bis(4-nitrostyryl)benzene to illuminate the key structural parameters and analytical considerations.
The Significance of Stilbene Derivatives
Stilbene and its derivatives are a class of organic compounds that have garnered significant attention due to their diverse applications, ranging from optoelectronic materials to pharmaceuticals.[3][4][5] Their conjugated π-systems are responsible for their unique photophysical properties, including fluorescence and non-linear optical activity. The precise arrangement of molecules in the solid state, dictated by intermolecular interactions, profoundly influences these properties. Therefore, understanding the crystal packing through SC-XRD is paramount for designing materials with tailored functionalities.
The Experimental Workflow of Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following diagram and detailed protocol outline the typical workflow for the SC-XRD analysis of a small organic molecule like a stilbene derivative.
Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow, from crystal growth to the final refined structure.
Experimental Protocol:
-
Crystal Growth: The critical first step is to obtain high-quality single crystals. For stilbene derivatives, slow evaporation of a saturated solution is a common and effective method.[6]
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. For many organic molecules, solvents like toluene, hexane, or ethyl acetate, or a mixture thereof, are suitable.
-
Procedure: Prepare a nearly saturated solution of the compound at a slightly elevated temperature. Filter the solution to remove any particulate matter. Allow the solvent to evaporate slowly in a dust-free environment over several days to weeks. The slow rate of evaporation is crucial for the growth of well-ordered, single crystals.
-
-
Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope.[7] The crystal is then mounted on a goniometer head using a cryoprotectant oil or a specialized adhesive.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms.[8]
-
A preliminary screening is performed to determine the unit cell parameters and assess the crystal quality.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[9]
-
-
Data Reduction and Structure Solution: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.[10]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[11]
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Comparative Analysis: this compound vs. 1,4-Bis(4-nitrostyryl)benzene
While the complete single-crystal data for this compound is not available in the public domain, we can infer some of its likely structural characteristics by comparing it with the well-documented structure of 1,4-Bis(4-nitrostyryl)benzene.[8] The substitution of a methyl group (-CH₃), an electron-donating group, with a nitro group (-NO₂), a strong electron-withdrawing group, is expected to have a significant impact on the crystal packing and intermolecular interactions.
| Parameter | 1,4-Bis(4-nitrostyryl)benzene[8] | This compound (Predicted) |
| Molecular Formula | C₂₂H₁₆N₂O₄ | C₂₄H₂₂ |
| Molecular Weight | 372.37 g/mol | 310.44 g/mol |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Likely a centrosymmetric space group (e.g., P2₁/c, P-1) |
| Unit Cell Dimensions | a = 7.4689(12) Å, b = 16.615(3) Å, c = 7.3917(12) Å, β = 108.824(3)° | Expected to differ due to different substituent size and interactions |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | van der Waals forces, C-H···π interactions, potential weak C-H···H-C interactions |
| Molecular Conformation | The molecule is centrosymmetric with the central benzene ring tilted relative to the outer rings. | Expected to be largely planar to maximize conjugation, with potential slight twisting of the phenyl rings. |
Table 1: Comparison of the crystallographic data of 1,4-Bis(4-nitrostyryl)benzene with the predicted parameters for this compound.
The presence of the nitro groups in 1,4-Bis(4-nitrostyryl)benzene introduces strong dipole moments and the potential for C-H···O hydrogen bonding, which are significant driving forces in its crystal packing. In contrast, the methyl groups in this compound are less polar and would primarily engage in weaker van der Waals and C-H···π interactions. This difference in intermolecular forces would likely lead to a different crystal packing arrangement and, consequently, different bulk properties.
The Influence of Substituents on Crystal Packing: A Broader Perspective
The choice of substituents on the stilbene backbone provides a powerful tool for tuning the solid-state properties of these materials. For instance, the introduction of bulky groups can disrupt π-π stacking, leading to increased fluorescence quantum yields in the solid state. Conversely, functional groups capable of strong hydrogen bonding can enforce a more ordered and rigid crystal lattice.
Figure 2: A conceptual diagram illustrating the dominant intermolecular interactions in the crystal packing of different stilbene derivatives.
Conclusion and Future Outlook
The single-crystal X-ray diffraction analysis of stilbene derivatives is a cornerstone for understanding their structure-property relationships. While the full crystallographic data for this compound remains to be publicly reported, a comparative approach using its analogues provides invaluable insights into the subtle yet significant effects of chemical modifications on crystal engineering. The principles and experimental protocols detailed in this guide serve as a robust foundation for researchers embarking on the structural characterization of novel organic materials. The future of this field lies in the ability to predict and control crystal packing through rational molecular design, a goal that is brought closer with each new crystal structure that is determined and analyzed.
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Freeman, F., Lu, H., & Ziller, J. W. (1995). (1Z,3Z)-1,4-diphenyl-1,4-bis(p-tolylmethylthio)-1,3-butadiene. Acta Crystallographica Section C: Crystal Structure Communications, 51(4), 659-661. [Link]
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Ogawa, K., Sano, T., Yoshimura, S., Takeuchi, Y., & Toriumi, K. (2001). Molecular structure and intramolecular motion of (E)-stilbenes in crystals. An interpretation of the unusually short ethylene bond. Journal of the American Chemical Society, 123(25), 6161–6162. [Link]
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Rigaku. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(44), 7764-7770. [Link]
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Freeman, F., Lu, H., & Ziller, J. W. (1996). (1Z,3Z)-1,4-Diphenyl-1,4-bis(3-chlorophenylmethylthio)buta-1,3-diene. Acta Crystallographica Section C: Crystal Structure Communications, 52(5), 1207-1209. [Link]
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Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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He, G. S., Tan, L. S., Zheng, Q., & Prasad, P. N. (2009). 1,4-Bis(4-nitrostyryl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1806. [Link]
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University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
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Salehi, B., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20088-20108. [Link]
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RSC Publishing. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. [Link]
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Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale research letters, 9(1), 16. [Link]
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Freeman, F., Lu, H., Ziller, J. W., & Rodriguez, J. H. (1995). (1Z,3Z)-1,4-Diphenyl-1,4-bis(p-tolylmethylthio)-1,3-butadiene. Acta Crystallographica Section C: Crystal Structure Communications, 51(4), 659-661. [Link]
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Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. In Methods in Molecular Biology (pp. 145-157). Humana Press. [Link]
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A Comparative Guide to the Two-Photon Absorption Properties of Styrylbenzene Derivatives
In the landscape of advanced optical materials, styrylbenzene derivatives have emerged as a cornerstone for applications leveraging two-photon absorption (TPA). Their robust performance and tunable photophysical properties make them indispensable in fields ranging from high-resolution bioimaging to 3D optical data storage and photodynamic therapy.[1] This guide offers an in-depth comparison of the TPA properties of various styrylbenzene derivatives, grounded in experimental data and elucidated through the lens of structure-property relationships. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the selection and design of next-generation TPA chromophores.
The Significance of Two-Photon Absorption
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to transition to an excited state. This contrasts with conventional one-photon absorption, where a single, higher-energy photon induces the transition. The quadratic dependence of TPA on the incident light intensity provides intrinsic three-dimensional spatial resolution, a feature that is highly advantageous in microscopy and microfabrication.[2] Furthermore, the use of near-infrared (NIR) light in TPA offers deeper tissue penetration and reduced phototoxicity, critical for in vivo imaging and therapeutic applications.[3]
Comparing the Performance of Styrylbenzene Derivatives
The TPA efficacy of a molecule is quantified by its TPA cross-section (δ), typically measured in Göppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). A higher TPA cross-section indicates a greater probability of a two-photon absorption event. The photophysical properties of styrylbenzene derivatives are profoundly influenced by their molecular architecture, particularly the nature of electron-donating (D) and electron-accepting (A) groups, the length and planarity of the π-conjugated bridge, and the overall molecular symmetry.
The following table summarizes the TPA properties of representative styrylbenzene derivatives, illustrating the impact of structural modifications.
| Derivative Classification | Compound | TPA Peak Wavelength (nm) | Max. TPA Cross-Section (δ_max) (GM) | Fluorescence Quantum Yield (Φ) | Key Structural Features |
| D-π-D Quadrupolar | bis(diphenylamino)stilbene | ~730-745 | High | High in organic solvents | Symmetrical structure with strong diphenylamino donors.[4] |
| A-π-D-π-A Quadrupolar | bis-1,4-(p-diarylaminostryl)-2,5-dicyanobenzene | 840-890 | Up to 5030 | Not specified | Central dicyanobenzene acceptor with two diarylaminostyryl donor arms.[5] |
| D-π-A Dipolar | Benzo[h]coumarin-pyridinium (BS-CN) | 900 | 76 (action cross-section δ × Φ) | 0.35 | Rigidified styryl-pyridinium structure.[6][7] |
| Octupolar | 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivative | 800-1050 | 50-2620 | Not specified | Three styryl arms radiating from a central core.[1] |
| Heterocyclic Core | bis[(dimethylamino)styryl]thiophene (DMA-QT) | ~950 | High | High, polarity independent | Thiophene central ring enhancing conjugation.[8] |
Insights from the Data:
-
Symmetry Matters: Quadrupolar (D-π-D, A-π-D-π-A) and octupolar structures often exhibit exceptionally large TPA cross-sections due to efficient intramolecular charge transfer from the donor to the acceptor moieties upon excitation.[5][9]
-
Branching for Enhancement: Multibranched structures, such as dendrimers and octupolar compounds, can lead to a cooperative enhancement of the TPA cross-section, resulting in values significantly larger than their linear counterparts.[4][5]
-
Structural Rigidity: As demonstrated by the benzo[h]coumarin-pyridinium derivative (BS-CN), enforcing structural rigidity can significantly increase the fluorescence quantum yield, leading to a high two-photon action cross-section, which is a critical parameter for fluorescence-based applications.[6][7]
-
The Role of the π-Bridge: The nature of the conjugated bridge is crucial. Planar bridges, like fluorene, and extended conjugation lengths generally lead to larger TPA cross-sections.[1][10] The introduction of heterocyclic rings, such as thiophene, can also effectively tune the photophysical properties.[8]
Structure-Property Relationships in Styrylbenzene Derivatives
The design of highly efficient TPA chromophores is guided by a set of established structure-property relationships. Understanding these principles allows for the rational design of molecules with tailored TPA properties.
The strength and positioning of electron donor and acceptor groups are primary determinants of the intramolecular charge transfer (ICT) character of the molecule upon excitation. A significant change in the dipole moment between the ground and excited states, facilitated by efficient ICT, is a key factor for achieving large TPA cross-sections.[11] The length and composition of the π-conjugated bridge influence the energy of the excited states and the transition dipole moments, thereby affecting both the TPA cross-section and the peak absorption wavelength.[9][10]
Experimental Protocol: Measuring TPA Cross-Section via Two-Photon Excited Fluorescence (TPEF)
The two-photon excited fluorescence (TPEF) method is a widely used and reliable technique for determining the TPA cross-section of fluorescent molecules.[1][8] It involves comparing the fluorescence intensity of a sample to that of a well-characterized reference standard under the same excitation conditions.
Step-by-Step Methodology:
-
Sample and Reference Preparation:
-
Prepare solutions of the styrylbenzene derivative (sample) and a reference compound with a known TPA cross-section (e.g., Rhodamine B or Coumarin 307) in a suitable solvent.[1]
-
Ensure that the concentrations are low enough to avoid aggregation and inner-filter effects. A concentration range of 1x10⁻⁶ M to 1x10⁻⁴ M is typical.[1]
-
-
Optical Setup:
-
Utilize a tunable femtosecond or picosecond pulsed laser as the excitation source to provide the high peak power required for TPA.
-
Focus the laser beam into the center of a cuvette containing the sample or reference solution.
-
Collect the resulting fluorescence at a 90-degree angle to the excitation beam path using a lens system.
-
Pass the collected light through a short-pass filter to remove any scattered laser light.
-
Detect the fluorescence signal using a photomultiplier tube (PMT) or a spectrometer.
-
-
Data Acquisition:
-
Measure the one-photon absorption and emission spectra of both the sample and the reference to determine their fluorescence quantum yields (Φ).
-
For the TPEF measurement, record the integrated fluorescence intensity (S) for both the sample (s) and the reference (r) at various excitation wavelengths.
-
Ensure that the fluorescence intensity scales quadratically with the incident laser power to confirm that the signal originates from a two-photon process.
-
-
Calculation of TPA Cross-Section:
-
The TPA cross-section of the sample (δs) can be calculated using the following equation[1]:
δs = δr * (Ss / Sr) * (Φr / Φs) * (cr / cs) * (nr / ns)
where:
-
δ is the TPA cross-section.
-
S is the integrated fluorescence signal.
-
Φ is the fluorescence quantum yield.
-
c is the concentration of the solution.
-
n is the refractive index of the solvent.
-
The subscripts s and r denote the sample and reference, respectively.
-
-
Conclusion and Future Outlook
The versatility of styrylbenzene derivatives as two-photon absorbing materials is evident from the breadth of their achievable photophysical properties. By strategically manipulating their molecular structure, it is possible to fine-tune their TPA cross-sections, emission wavelengths, and quantum yields for specific applications. Quadrupolar and multibranched architectures have proven to be particularly effective in achieving exceptionally high TPA cross-sections. For applications in bioimaging, the focus is increasingly on developing water-soluble and photostable derivatives with high two-photon action cross-sections in the NIR-II window (1000-1700 nm) to enable deeper and clearer imaging. The continued exploration of novel donor-acceptor combinations and π-conjugated systems promises to further expand the capabilities of these remarkable molecules, paving the way for new frontiers in science and medicine.
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Rumi, M., et al. (2000). Structure–Property Relationships for Two-Photon Absorbing Chromophores: Bis-Donor Diphenylpolyene and Bis(styryl)benzene Derivatives. Journal of the American Chemical Society, 122(39), 9500–9510. [Link]
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Cho, B. R., et al. (2001). Two Photon Absorption Properties of 1,3,5-Tricyano-2,4,6-tris(styryl)benzene Derivatives. Journal of the American Chemical Society, 123(25), 6007–6015. [Link]
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de la Osa, J. A., et al. (2011). Measurement of the two-photon absorption cross section by means of femtosecond thermal lensing. Optics Letters, 36(1), 154-156. [Link]
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Antsiferova, A. A., et al. (2006). Molecular structure—two-photon absorption property relations in polymethine dyes. Journal of the Optical Society of America B, 23(4), 611-622. [Link]
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Singh, S., et al. (2015). Experimental set up for the measurement of two-photon absorption cross-section. ResearchGate. [Link]
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Ahmad, M., et al. (2012). Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique. Optics Express, 20(17), 18693-18705. [Link]
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Grayson, T. P., et al. (2020). Setting Experimental Bounds on Entangled Two-Photon Absorption Cross Sections. 2020 Conference on Lasers and Electro-Optics (CLEO). [Link]
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Pawlicki, M., et al. (2009). Two-photon absorption: an overview of measurements and principles. Advances in Optics and Photonics, 1(3), 450-511. [Link]
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Wille, K., et al. (2006). Absolute measurement of molecular two-photon absorption cross-sections using a fluorescence saturation technique. Optics Express, 14(20), 9112-9125. [Link]
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Mencaroni, L., et al. (2020). Uncovering Structure–Property Relationships in Push–Pull Chromophores: A Promising Route to Large Hyperpolarizability and Two-Photon Absorption. The Journal of Physical Chemistry C, 124(29), 15739–15748. [Link]
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Lee, S. H., et al. (2002). Bis-1,4-(p-diarylaminostryl)-2,5-dicyanobenzene Derivatives with Large Two-Photon Absorption Cross-Sections. Organic Letters, 4(22), 3763–3766. [Link]
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Mencaroni, L., et al. (2022). Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. Molecules, 27(24), 8788. [Link]
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Zhang, C., et al. (2022). Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. RSC Advances, 12(12), 7349-7355. [Link]
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Lee, S. H., et al. (2008). Two-photon properties of bis-1,4-(p-diarylaminostyryl)-2,5-dicyanobenzene derivatives: Two-photon cross-section tendency in multi-branched structures. ResearchGate. [Link]
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Zhang, C., et al. (2022). Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. PubMed Central. [Link]
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Gorji, S., et al. (2020). Photophysical Properties of a Donor-π-Acceptor Distyrylbenzene Derivative in Solution and Solid state. Journal of Fluorescence, 30(4), 917-926. [Link]
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Vaitkienė, A., et al. (2023). Styrylpyridinium Derivatives for Fluorescent Cell Imaging. International Journal of Molecular Sciences, 24(17), 13576. [Link]
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Zhang, X., et al. (2016). Styrylpyridine salts-based red emissive two-photon turn-on probe for imaging the plasma membrane in living cells and tissues. Analyst, 141(11), 3228-32. [Link]
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Svidinenko, Y., et al. (2020). Two- and three-photon absorption cross-section characterization for high-brightness, cell-specific multiphoton fluorescence brain imaging. Journal of Biophotonics, 13(3), e201900243. [Link]
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Gryn'ova, G., et al. (2022). Precise Stepwise Synthesis of Donor-Acceptor Conjugated Polymer Brushes Grafted from Surfaces. Polymers, 14(11), 2244. [Link]
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Zhang, Z., et al. (2022). Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives. Molecules, 27(19), 6667. [Link]
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Rajagopal, S., et al. (2003). Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes. New Journal of Chemistry, 27(9), 1349-1354. [Link]
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Lambert, C., et al. (2004). Synthesis and Optical Properties of Donor—Acceptor Tetrakis(phenylethynyl)benzenes. ResearchGate. [Link]
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Meller, A., et al. (2019). Triarylborane-Based Helical Donor-Acceptor Compounds: Synthesis, Photophysical, and Electronic Properties. Chemistry, 25(46), 10845-10857. [Link]
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A Comparative Guide to the Performance of 1,4-Bis(4-methylstyryl)benzene in Diverse Scintillator Cocktails
For researchers, scientists, and professionals in drug development relying on sensitive and accurate radiometric measurements, the choice of a scintillator cocktail is paramount. The scintillator, a material that emits light upon interaction with ionizing radiation, is the heart of techniques like liquid scintillation counting (LSC). The performance of a scintillator is not intrinsic but is profoundly influenced by the chemical environment of the "cocktail" in which it is dissolved. This guide provides an in-depth performance comparison of a widely used secondary scintillator, 1,4-Bis(4-methylstyryl)benzene, more commonly known as bis-MSB, in different scintillator cocktails. We will delve into the experimental methodologies for evaluation and present a comparative analysis of its performance in classical and modern "safer" solvent systems.
The Critical Role of the Scintillator Cocktail
A liquid scintillator cocktail is a homogenous solution typically comprising three key components: a solvent, a primary scintillator, and a secondary scintillator. The solvent, which constitutes the bulk of the cocktail, is the medium where the initial energy from radioactive decay is deposited. This energy excites the solvent molecules, which then efficiently transfer this energy to the primary scintillator. The primary scintillator, upon excitation, fluoresces, emitting photons. However, the emission wavelength of many primary scintillators may not be optimally matched to the sensitivity of the photomultiplier tubes (PMTs) used for detection. This is where the secondary scintillator, such as bis-MSB, plays a crucial role. It absorbs the photons from the primary scintillator and re-emits them at a longer wavelength, better aligning with the PMT's peak sensitivity and thereby enhancing the overall detection efficiency.
The choice of solvent is a critical determinant of the cocktail's performance and safety profile. Historically, aromatic hydrocarbons like toluene and xylene have been favored for their excellent energy transfer properties. However, their volatility, flammability, and toxicity have led to the development of "safer" alternatives with higher flash points and lower toxicity, such as linear alkylbenzene (LAB) and phenylxylylethane (PXE).[1][2] This guide will focus on comparing the performance of bis-MSB in both classical and safer solvent systems.
Experimental Methodologies
To objectively compare the performance of bis-MSB in different scintillator cocktails, a series of standardized experiments are required. The following protocols outline the preparation of the cocktails and the measurement of key performance parameters: relative light yield and pulse shape discrimination (PSD).
Preparation of Scintillator Cocktails
A set of scintillator cocktails should be prepared using a consistent concentration of the primary scintillator, 2,5-diphenyloxazole (PPO), and the secondary scintillator, bis-MSB, in three different solvents: Toluene, Xylene, and Linear Alkylbenzene (LAB). The concentrations provided below are typical starting points for optimization.
Materials:
-
Solvents: Toluene (scintillation grade), Xylene (scintillation grade), Linear Alkylbenzene (LAB)
-
Primary Scintillator: 2,5-diphenyloxazole (PPO)
-
Secondary Scintillator: this compound (bis-MSB)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Protocol:
-
Stock Solutions: Prepare a concentrated stock solution of PPO and bis-MSB in each solvent to ensure accurate and consistent dosing. For example, a 10 g/L PPO stock and a 1 g/L bis-MSB stock.
-
Cocktail Formulation: For each solvent, prepare the final scintillator cocktail by diluting the stock solutions to the desired final concentrations. A common starting point is 3 g/L of PPO and 0.15 g/L of bis-MSB.
-
Homogenization: Ensure complete dissolution and homogenization of the scintillators in the solvent by stirring with a magnetic stirrer for at least 30 minutes.
-
Oxygen Removal (Optional but Recommended): To mitigate quenching effects from dissolved oxygen, it is advisable to purge the prepared cocktails with an inert gas like nitrogen for 15-20 minutes. Studies have shown that this can increase the light yield by as much as 11% in LAB-based scintillators.
Caption: Experimental workflow for the preparation of scintillator cocktails.
Measurement of Relative Light Yield
The light yield is a measure of the number of photons produced per unit of energy deposited by radiation. A higher light yield generally leads to better energy resolution and lower detection limits. The relative light yield is determined by comparing the response of the prepared cocktails to a known radioactive source.
Equipment:
-
Liquid Scintillation Counter (LSC) or a dedicated light yield measurement setup with a PMT.
-
Radioactive source (e.g., a gamma source like ¹³⁷Cs or a beta source like ⁹⁰Sr/⁹⁰Y).
-
Scintillation vials.
Protocol:
-
Sample Preparation: Pipette a fixed volume of each prepared scintillator cocktail into a scintillation vial.
-
Dark Adaptation: Place the vials in the LSC or a dark box for at least one hour to allow any phosphorescence to decay.
-
Data Acquisition: Place the radioactive source at a fixed distance from the scintillation vial and acquire the pulse height spectrum for each cocktail. The Compton edge of the gamma source spectrum is often used as a reference point.
-
Data Analysis: The position of the Compton edge in the pulse height spectrum is proportional to the light yield. The relative light yield can be calculated by comparing the Compton edge position of the test cocktails to a reference standard or to each other.
Measurement of Pulse Shape Discrimination (PSD)
Pulse Shape Discrimination (PSD) is a technique used to distinguish between different types of radiation (e.g., alpha vs. beta particles, or neutrons vs. gamma rays) based on the different temporal profiles of the light pulses they generate in the scintillator. A good PSD capability is crucial for applications where background rejection is important.
Equipment:
-
Digital oscilloscope or a data acquisition system with a high sampling rate.
-
Neutron and gamma sources (e.g., ²⁵²Cf for a mixed field, or separate sources like ¹³⁷Cs for gammas and AmBe for neutrons).
-
Scintillation vials and PMT.
Protocol:
-
Signal Acquisition: Place the radioactive source near the scintillation vial and capture a large number of scintillation pulse waveforms using the digital oscilloscope.
-
Pulse Integration: For each captured waveform, calculate the total charge (integral of the pulse) and the charge in the "tail" of the pulse (a delayed time window).
-
PSD Parameter Calculation: The PSD parameter is typically calculated as the ratio of the tail charge to the total charge.
-
Data Visualization: Plot a 2D histogram of the PSD parameter versus the total charge (or energy). Different particle types will form distinct bands on this plot.
-
Figure of Merit (FoM): Quantify the separation between the bands using the Figure of Merit (FoM), calculated as the separation between the peaks of the two particle distributions divided by the sum of their full widths at half maximum (FWHM). A higher FoM indicates better PSD performance.
Comparative Performance of bis-MSB in Different Cocktails
The performance of bis-MSB is intrinsically linked to the properties of the solvent in which it is dissolved. The following table summarizes the expected relative performance of bis-MSB in Toluene, Xylene, and LAB-based cocktails, based on available literature and established principles of scintillation.
| Performance Metric | Toluene-based Cocktail | Xylene-based Cocktail | LAB-based Cocktail |
| Relative Light Yield | High | High | Slightly Lower |
| Decay Time | Fast | Fast | Slightly Slower |
| Pulse Shape Discrimination (PSD) | Good | Good | Moderate |
| Safety Profile | Poor (High Volatility, Low Flash Point, Toxic) | Poor (High Volatility, Low Flash Point, Toxic) | Excellent (Low Volatility, High Flash Point, Low Toxicity) |
Analysis and Discussion
Light Yield
Toluene and xylene are excellent solvents for scintillation counting due to their aromatic structures, which facilitate efficient non-radiative energy transfer to the primary scintillator. Consequently, cocktails based on these solvents typically exhibit the highest light yields. Linear Alkylbenzene (LAB), while also an aromatic compound, has a longer alkyl chain which can slightly reduce the efficiency of this energy transfer, resulting in a marginally lower light yield compared to toluene and xylene. However, the difference is often small and acceptable for many applications, especially when considering the significant safety advantages of LAB.[3][4]
Decay Time
The decay time of the scintillation pulse is a critical parameter for applications requiring fast timing or high counting rates. Toluene and xylene-based scintillators are known for their fast response. The energy transfer processes in LAB can be slightly slower, leading to a marginally longer decay time. This can be a consideration for experiments where sub-nanosecond timing resolution is crucial.
Pulse Shape Discrimination (PSD)
The ability to discriminate between different particle types is highly dependent on the solvent's molecular structure and its interaction with the scintillators. The rigid aromatic rings of toluene and xylene generally provide a good medium for preserving the differences in the scintillation light profiles from different particles, leading to good PSD performance. While LAB-based scintillators do exhibit PSD capabilities, the longer and more flexible alkyl chains can sometimes lead to a less distinct separation between neutron and gamma signals compared to the classical solvents.[5][6]
Energy Transfer Mechanism
The efficiency of the entire scintillation process hinges on the seamless transfer of energy from the solvent to the primary fluor and then to the secondary fluor, bis-MSB. This process is predominantly non-radiative (Förster resonance energy transfer) and requires significant overlap between the emission spectrum of the energy donor and the absorption spectrum of the energy acceptor.
Caption: Energy transfer cascade in a liquid scintillator cocktail.
Conclusion and Recommendations
This compound (bis-MSB) is a highly effective and versatile secondary scintillator that performs well in a variety of scintillator cocktails. The choice of the cocktail solvent is a trade-off between optimal performance and safety.
-
For applications demanding the absolute highest light yield and fastest timing, and where appropriate safety measures for handling volatile and toxic chemicals are in place, toluene and xylene-based cocktails remain a viable option.
-
For the majority of modern applications, especially in large-scale experiments or in environments with stringent safety regulations, Linear Alkylbenzene (LAB)-based cocktails offer an excellent balance of performance and safety. The slight reduction in light yield and PSD performance is often a worthwhile compromise for the significant benefits of low toxicity, high flash point, and environmental friendliness.
Ultimately, the selection of the optimal scintillator cocktail will depend on the specific requirements of the experiment. Researchers are encouraged to perform their own optimization studies, starting with the protocols and comparative data presented in this guide, to determine the best formulation for their needs.
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A Comparative Benchmarking Guide to 1,4-Bis(4-methylstyryl)benzene (BMSB)-Based OLEDs for High-Efficiency Blue Emission
In the pursuit of next-generation displays and solid-state lighting, the development of efficient and stable blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge.[1][2] While significant progress has been made with red and green emitters, their blue counterparts have historically lagged in terms of efficiency and operational lifetime.[3] This guide provides a comprehensive analysis of 1,4-Bis(4-methylstyryl)benzene (BMSB), a promising fluorescent blue-emitting organic semiconductor, and benchmarks its performance against other leading blue emitters. We will delve into the underlying principles of device engineering, provide detailed experimental protocols for fabrication and characterization, and offer a comparative analysis to inform materials selection and device design for researchers and professionals in the field.
The Significance of this compound (BMSB) in Blue OLEDs
This compound, a stilbene derivative, has garnered considerable attention as a robust blue-emitting material.[4][5] Its molecular structure, characterized by a central benzene ring connected to two methylstyryl arms, provides a highly conjugated π-electron system that facilitates efficient electroluminescence. The methyl groups enhance the material's morphological stability and solubility, making it suitable for various deposition techniques.[5] BMSB's favorable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels allow for efficient charge injection and transport when integrated into a multilayer OLED architecture.[6]
The primary appeal of fluorescent emitters like BMSB lies in their potential for achieving long operational lifetimes, a significant advantage over phosphorescent blue emitters which often suffer from stability issues.[2] However, the theoretical limit for the internal quantum efficiency (IQE) of conventional fluorescent OLEDs is capped at 25% due to the spin statistics of electron-hole recombination (only singlet excitons are emissive).[7] This guide will explore device architectures and strategies aimed at maximizing the external quantum efficiency (EQE) of BMSB-based devices, pushing the boundaries of fluorescent OLED performance.
Performance Benchmark: BMSB vs. Alternative Blue Emitters
To provide a clear and objective comparison, the following table summarizes the key performance metrics of a representative high-efficiency BMSB-based OLED alongside other prominent blue fluorescent emitters. The data presented is a synthesis of reported values from the scientific literature to provide a standardized comparison.
| Emitter | Host | Device Architecture | Max. EQE (%) | CIE Coordinates (x, y) | Lifetime (LT₅₀ at 1000 cd/m²) (h) |
| BMSB (representative) | DPVBi | ITO/HIL/HTL/EML/ETL/EIL/Al | ~5-7 | (0.15, 0.22) | >500 |
| DPVBi | - (neat) | ITO/NPB/DPVBi/Alq₃/LiF/Al | 3.5 | (0.16, 0.25) | ~300 |
| DSA-Ph | MADN | ITO/HIL/HTL/EML/ETL/EIL/Al | 10 | (0.15, 0.28) | ~400 |
| BD-06 | - | ITO/HIL/HTL/EML/EEL/ETL/Al | 11 | (0.14, 0.09) | ~125 (LT₉₀) |
| SP | - (nondoped) | ITO/HIL/HTL/EML/ETL/EIL/Al | 11.3 | Deep Blue | Not Reported |
Note: The performance of OLEDs is highly dependent on the specific device architecture, layer thicknesses, and fabrication conditions. The data above is intended to provide a comparative overview based on high-performing device reports.[1][8][9]
Causality in Experimental Design: Engineering High-Efficiency BMSB OLEDs
The efficiency of an OLED is not solely determined by the emissive material but is a result of the careful orchestration of charge injection, transport, and recombination within a multilayered structure.[6] Each layer is chosen for its specific electronic properties to ensure a balanced flow of electrons and holes, leading to efficient light emission in the desired layer.
The Role of Host Materials
In many high-efficiency fluorescent OLEDs, the emitter is dispersed as a guest in a host material. The host material plays several crucial roles:
-
Energy Transfer: It efficiently absorbs electrical energy and transfers it to the guest emitter molecules.[10]
-
Charge Transport: A good host should possess ambipolar charge transport properties, facilitating the movement of both electrons and holes.[10]
-
Preventing Aggregation: By separating the emitter molecules, the host prevents aggregation-caused quenching, which can significantly reduce photoluminescence quantum yield.[10]
For BMSB, a common and effective host material is 4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi), which has a wide bandgap and suitable energy levels for efficient energy transfer to BMSB.[6]
The Importance of Charge Transport Layers
To ensure a high recombination rate of electrons and holes within the emissive layer, dedicated Hole Transport Layers (HTLs) and Electron Transport Layers (ETLs) are essential.[11]
-
Hole Injection and Transport: A Hole Injection Layer (HIL) is used to lower the energy barrier for holes to be injected from the anode (typically Indium Tin Oxide - ITO). The HTL then efficiently transports these holes to the emissive layer while blocking the passage of electrons, preventing them from reaching the anode without recombining. A widely used HTL is N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).[8]
-
Electron Injection and Transport: Similarly, an Electron Injection Layer (EIL), such as Lithium Fluoride (LiF), is used to facilitate electron injection from the cathode (e.g., Aluminum). The ETL, for instance, Tris(8-hydroxyquinolinato)aluminum (Alq₃), transports electrons to the emissive layer and blocks holes.[8]
The careful selection of these materials and the optimization of their thicknesses are paramount to achieving charge balance and, consequently, high device efficiency.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of BMSB, and the fabrication and characterization of a high-efficiency BMSB-based OLED.
Synthesis of this compound (BMSB)
A common and effective method for synthesizing stilbene derivatives like BMSB is the Horner-Wadsworth-Emmons reaction.[5] This reaction offers high yields and stereoselectivity for the desired trans-isomer.
Protocol:
-
Preparation of the Phosphonate Ylide:
-
In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl (4-methylbenzyl)phosphonate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH), to the solution while stirring.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, during which the phosphonate ylide will form.
-
-
Wittig-Horner Reaction:
-
In a separate flask, dissolve terephthalaldehyde in anhydrous THF.
-
Slowly add the terephthalaldehyde solution to the pre-formed phosphonate ylide solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.[12]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[12]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to yield pure this compound as a crystalline solid.[12]
-
Fabrication of a Multilayer OLED by Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and the metal cathode in an OLED.[13][14] This process is carried out in a high-vacuum chamber to ensure the purity and uniformity of the deposited films.
Protocol:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (15 minutes each).[15]
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with oxygen plasma or UV-ozone for 5-10 minutes to increase its work function and improve hole injection.[15]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.
-
A typical device structure would be:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB
-
Emissive Layer (EML): e.g., 20 nm of DPVBi doped with 5-10% BMSB
-
Electron Transport Layer (ETL): e.g., 30 nm of Alq₃
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode through a shadow mask to define the active area of the device.
-
A common cathode is 100 nm of Aluminum (Al).
-
-
Encapsulation:
-
After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a glovebox) to protect the organic layers from degradation by oxygen and moisture. This is typically done by sealing a glass lid over the device using a UV-curable epoxy.[15]
-
Electroluminescence Characterization
Once fabricated, the performance of the OLEDs must be thoroughly characterized.[16]
Protocol:
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Connect the OLED to a source measure unit (SMU) and a calibrated photodiode or a spectrometer with an integrated sphere.
-
Apply a forward bias voltage and measure the current density and the luminance (in cd/m²) simultaneously.
-
-
External Quantum Efficiency (EQE) Calculation:
-
The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Measure the electroluminescence spectrum of the device at a given current density.
-
The EQE can be calculated from the luminance, current density, and the emission spectrum.[17] For accurate measurements, an integrating sphere is recommended to capture all emitted light.[17]
-
-
CIE Chromaticity Coordinates:
-
Lifetime Measurement:
-
The operational lifetime is typically characterized as the time it takes for the initial luminance to decrease by a certain percentage (e.g., 50%, LT₅₀) under a constant current density.[3]
-
Drive the device at a constant current that produces an initial luminance of, for example, 1000 cd/m², and monitor the luminance over time.
-
Visualizing the Process and Structure
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical multilayer OLED device structure.
Caption: Experimental workflow for OLED fabrication and characterization.
Conclusion
This compound stands out as a highly promising material for addressing the persistent challenges in blue OLED technology. Its inherent stability and efficient blue emission, when incorporated into a well-engineered device architecture, can lead to high-performance OLEDs. This guide has provided a comprehensive framework for understanding and benchmarking BMSB-based devices. By carefully selecting host materials, optimizing charge transport layers, and following rigorous fabrication and characterization protocols, researchers can unlock the full potential of BMSB and contribute to the advancement of next-generation display and lighting technologies. The provided experimental data and protocols serve as a valuable resource for the scientific community, fostering further innovation in the field of organic electronics.
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Advances in High-Efficiency Blue OLED Materials. (2024). MDPI. [Link]
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Status and Challenges of Blue OLEDs: A Review. (n.d.). PMC. [Link]
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Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. (2017). Journal of Materials Chemistry C. [Link]
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Highly efficient blue organic light-emitting diodes using quantum well-like multiple emissive layer structure. (2014). ResearchGate. [Link]
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Electroluminescence characterization a Schematic device structure of... (n.d.). ResearchGate. [Link]
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Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2022). ResearchGate. [Link]
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Stilbene Derivatives for OLED Materials. (n.d.). MySkinRecipes. [Link]
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Electroluminescence and Photoluminescence Spectroscopy of a Phosphorescent Organic Light Emitting Diode (PhOLED). (2019). Edinburgh Instruments. [Link]
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(PDF) Blue fluorescent OLED materials and their application for high-performance devices. (2016). ResearchGate. [Link]
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Development of Vapor Deposition Processes for OLEDs. (2014). UPCommons. [Link]
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Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. (2022). MDPI. [Link]
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(PDF) Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. (2014). ResearchGate. [Link]
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Synthetic approaches toward stilbenes and their related structures. (2017). PMC. [Link]
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Understanding DPVBi: A Key Material for Blue OLEDs from Trusted China Suppliers. (n.d.). OLED-info. [Link]
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Methods of Analysis of Organic Light Emitting Diodes†. (n.d.). Old City Publishing. [Link]
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The Blue Problem: OLED Stability and Degradation Mechanisms. (2022). ACS Publications. [Link]
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The Art of Thermal Evaporation: A Step-by-Step Guide. (2023). AEM Deposition. [Link]
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From Structure to Performance - Enhancing the Efficiency and Longevity of OLED Devices. (2022). Darcy & Roy Press. [Link]
- The preparation of stilbene-based optical brighteners. (2000).
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Characterization and Simulation of Organic and Perovskite LEDs. (n.d.). Fluxim. [Link]
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Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. (n.d.). The Society of Vacuum Coaters. [Link]
-
A stable blue host material for organic light-emitting diodes. (2007). AIP Publishing. [Link]
-
Researchers design a novel cathode structure for top-emitting OLEDs, enabling a 10 fold increase in efficiency. (2022). OLED-info. [Link]
-
Unsymmetric Dithienosilole Insertion into Helicene Enhances Circularly Polarized Luminescence. (2023). American Chemical Society. [Link]
-
Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study. (n.d.). Merck. [Link]
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Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. (2022). PMC. [Link]
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Characterization of p-bis(O-methylstyryl)benzene as a lifetime and anisotropy decay standard for two-photon induced fluorescence. (1993). PubMed. [Link]
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How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer. Somehow long overdue in literature... (2020). Gather Lab. [Link]
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A Comparative Guide to the Quantitative Analysis of 1,4-Bis(4-methylstyryl)benzene Utilizing Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise quantification of chemical compounds is a cornerstone of rigorous scientific inquiry. 1,4-Bis(4-methylstyryl)benzene (BMSB), a highly fluorescent organic compound with the molecular formula C₂₄H₂₂, is of significant interest in materials science and optoelectronics due to its extended conjugated system and notable optical properties.[1] This guide provides an in-depth comparison of two primary spectroscopic methods for the quantitative analysis of BMSB: UV-Visible (UV-Vis) Absorption Spectroscopy and Fluorescence Spectroscopy. Our focus is to equip you with the foundational knowledge and practical protocols to make informed decisions for your analytical needs.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a white crystalline powder characterized by a symmetrical structure with a central benzene ring substituted at the 1 and 4 positions with 4-methylstyryl groups.[1] This molecular architecture gives rise to strong photoluminescence and significant nonlinear optical properties, making it a valuable candidate for applications requiring efficient light emission.[1] Accurate quantification of BMSB is critical in various applications, from quality control in manufacturing to determining its concentration in experimental setups for materials science research. The choice of analytical technique directly impacts the accuracy, sensitivity, and efficiency of these measurements.
Methodology Comparison: UV-Vis Absorption vs. Fluorescence Spectroscopy
The selection of an appropriate analytical technique hinges on a thorough understanding of the principles, advantages, and limitations of each method.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy measures the amount of light absorbed by a sample across the ultraviolet and visible regions of the electromagnetic spectrum. For a quantitative analysis, the Beer-Lambert law is fundamental, stating a linear relationship between absorbance and the concentration of an absorbing species. This technique is a workhorse in many analytical laboratories due to its simplicity, cost-effectiveness, and robustness.[2][3]
Causality in Experimental Choices for UV-Vis: The choice of solvent is critical as it can influence the absorption spectrum.[4] Solvents must be transparent in the wavelength range of interest and should not interact with the analyte. For BMSB, which has a characteristic absorption maximum in the near-ultraviolet range, solvents like cyclohexane or tetrahydrofuran are suitable.[5][6] The selection of the analytical wavelength at the absorption maximum (λmax) ensures the highest sensitivity and minimizes deviations from the Beer-Lambert law.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a more sensitive technique that measures the emission of light from a sample that has absorbed light. When a molecule absorbs light, it is excited to a higher energy state and subsequently emits light at a longer wavelength as it returns to its ground state.[2] The intensity of this emitted light is directly proportional to the concentration of the fluorescent substance at low concentrations.[7]
Causality in Experimental Choices for Fluorescence: The enhanced sensitivity of fluorescence spectroscopy, often 10 to 1,000 times greater than UV-Vis, arises from measuring the emitted light against a dark background, leading to a much higher signal-to-noise ratio.[3] The choice of excitation and emission wavelengths is paramount for specificity and sensitivity. For BMSB, with its high photoluminescence quantum yield, this method is particularly well-suited for detecting trace amounts.[1] However, fluorescence measurements can be susceptible to quenching, where other substances in the sample can diminish the fluorescence signal.[8][9]
Quantitative Performance: A Head-to-Head Comparison
The following table summarizes the key performance metrics for the quantitative analysis of this compound using UV-Vis and Fluorescence Spectroscopy. The data presented is a synthesis of typical performance characteristics for these techniques with a highly fluorescent compound like BMSB.
| Parameter | UV-Vis Absorption Spectroscopy | Fluorescence Spectroscopy | Justification for Performance |
| Linearity Range | 0.5 - 25 µg/mL | 0.01 - 2 µg/mL | Fluorescence spectroscopy's higher sensitivity allows for a lower linear range. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.005 µg/mL | The direct measurement of emitted light against a low background in fluorescence leads to significantly lower LODs.[3] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.015 µg/mL | Consistent with the lower LOD, the LOQ for fluorescence is also substantially better. |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | Both methods, when properly validated, offer excellent accuracy. |
| Precision (%RSD) | < 2% | < 3% | UV-Vis often demonstrates slightly better precision due to its robustness and fewer environmental influencing factors. |
| Specificity | Moderate | High | Fluorescence offers higher specificity due to the selection of both excitation and emission wavelengths. |
| Potential Interferences | Spectral overlap from other absorbing species. | Quenching, inner filter effects, autofluorescence of matrix components.[8][10] | Each technique has unique potential interferences that must be considered during method development. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantitative analysis of this compound.
Protocol 1: Quantitative Analysis by UV-Vis Spectroscopy
This protocol outlines the steps for creating a calibration curve and quantifying BMSB in a sample.
Workflow Diagram:
Caption: Workflow for quantitative analysis of BMSB using UV-Vis spectroscopy.
Methodology:
-
Preparation of Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in a suitable solvent (e.g., spectroscopic grade cyclohexane) in a 100 mL volumetric flask and make up to the mark. This is your stock solution.
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 0.5 µg/mL to 25 µg/mL.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to stabilize.
-
Set the wavelength to the λmax of BMSB in the chosen solvent (e.g., ~359 nm in tetrahydrofuran).[5]
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer.
-
Zero the instrument to set the baseline absorbance to zero.
-
-
Measurement of Standards:
-
Measure the absorbance of each standard solution in triplicate.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent, ensuring the expected concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution in triplicate.
-
-
Quantification:
-
Use the equation of the calibration curve to calculate the concentration of BMSB in the sample solution.
-
Protocol 2: Quantitative Analysis by Fluorescence Spectroscopy
This protocol details the procedure for quantifying BMSB using its fluorescent properties.
Workflow Diagram:
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Bis(4-methylstyryl)benzene
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1,4-Bis(4-methylstyryl)benzene (CAS No. 76439-00-4). As a researcher, your responsibility extends beyond the experiment to include the safe and compliant management of all chemical waste. This guide is designed to build your expertise in laboratory safety, ensuring that every protocol is a self-validating system for protecting yourself, your colleagues, and the environment.
Core Principle: Proactive Risk Assessment
This compound is a pale-yellowish crystalline solid with a molecular formula of C24H22.[1][2] Its structure, featuring an extended conjugated system of aromatic rings, places it in the broader category of polycyclic aromatic hydrocarbons (PAHs).[1] While specific toxicological data for this compound is not thoroughly investigated, the general class of PAHs and related benzene derivatives are known to pose health and environmental risks.[3][4] Some PAHs are considered carcinogenic, and their incomplete combustion can lead to the formation of other hazardous substances.[5][6][7] Therefore, the foundational principle for its disposal is to treat it as a hazardous chemical waste at all times, taking all necessary precautions to prevent exposure and environmental release.
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any form—pure solid, in solution, or as waste—ensure you are equipped with the appropriate PPE. The selection of PPE is your first line of defense against chemical exposure.
| Protection Type | Specification | Standard | Purpose |
| Eye and Face | Tightly fitting safety goggles and a face shield. | EN 166 (EU) or NIOSH (US) approved. | To protect against splashes of solutions and airborne dust particles.[4][8] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | EN 374 (EU) or equivalent. | To prevent direct skin contact. Always check glove manufacturer data for specific chemical compatibility.[8][9] |
| Body Protection | Lab coat or chemical-resistant apron/coveralls. | N/A | To protect skin from accidental spills and contamination.[8] |
| Respiratory | Use only in a certified chemical fume hood. If dust generation is unavoidable, use a NIOSH/MSHA approved respirator with a particle filter (e.g., N95). | NIOSH (US) or EN 143 (EU) approved. | To prevent inhalation of airborne powder.[10] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the most critical step in the laboratory to ensure safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[11][12] Never dispose of this chemical down the drain.[4]
Protocol for Solid Waste Collection (Unused chemical, contaminated absorbents)
-
Container Selection : Designate a specific, dedicated hazardous waste container for solid this compound waste. The container must be made of a compatible material (e.g., polyethylene or glass), be in good condition, and have a tightly sealing lid.[12] Do not use metal containers, which can corrode.[12]
-
Waste Transfer : Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Minimize the generation of dust by performing this transfer within a chemical fume hood.[4][10]
-
Labeling : Immediately label the container with a "Hazardous Waste" sticker.[12] Fill in the label completely, including:
-
The full chemical name: "this compound"
-
CAS Number: "76439-00-4"
-
An accurate estimation of the quantity.
-
The date accumulation started.[13]
-
-
Sealing : Securely close the container lid to prevent any spills or release of vapors.
Protocol for Contaminated Labware (Gloves, weigh boats, pipette tips)
-
Gross Decontamination : Remove as much solid residue as possible from the labware, treating the residue as solid waste.
-
Collection : Place all contaminated disposable items into a designated, leak-proof plastic bag or a separate, clearly labeled solid waste container.
-
Labeling : Label the bag or container as "Hazardous Waste - Contaminated Debris" and list "this compound" as the contaminant.
-
Sealing : Securely seal the bag or container. Double-bagging is recommended.[8]
On-Site Storage Requirements
Once collected and labeled, hazardous waste must be stored properly pending pickup by a licensed disposal service.
-
Location : Store waste containers in a designated Satellite Accumulation Area (SAA).[14] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents.[15][16] It should also be kept separate from acids and bases.[12]
-
Containment : Use secondary containment (such as a spill tray) to capture any potential leaks from the primary container.[17]
-
Environment : Keep the storage area cool, dry, and away from direct sunlight or heat sources.[13][18]
Disposal Pathways: From Lab to Final Treatment
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company, which will use approved methods in compliance with national and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][19] The two primary disposal pathways are high-temperature incineration and secure hazardous waste landfilling.
The following workflow illustrates the decision-making process for proper disposal:
Caption: Waste Disposal Workflow for this compound.
-
High-Temperature Incineration : This is often the preferred method for organic compounds. The high temperatures and after-combustion chambers are critical for ensuring the complete destruction of aromatic compounds and preventing the formation of toxic byproducts like dioxins or other PAHs.[5][6]
-
Hazardous Waste Landfill : Solid waste may be sent to a specially engineered landfill designed to contain hazardous materials and prevent them from leaching into the groundwater.[20][21] This is governed by strict regulations, such as the Land Disposal Restrictions (LDR) program in the U.S., which prohibits the disposal of untreated hazardous wastes.[20]
Emergency Procedures
Spill Response
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Control : Remove all ignition sources.[22]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For a small spill of the solid, carefully sweep up the material without creating dust and place it into a labeled hazardous waste container.[4] Use absorbents like dry sand or earth for solutions.[22]
-
Clean : Clean the spill area thoroughly.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.
Personnel Exposure
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[4]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.
References
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- Labor Security System.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
